molecular formula C20H32O5 B15569379 13,14-Dihydro-15-keto prostaglandin D2

13,14-Dihydro-15-keto prostaglandin D2

Cat. No.: B15569379
M. Wt: 352.5 g/mol
InChI Key: VSRXYLYXIXYEST-XCCSJYJESA-N
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Description

13,14-Dihydro-15-keto prostaglandin D2 is a useful research compound. Its molecular formula is C20H32O5 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

IUPAC Name

(Z)-7-[(1R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17?,18+/m1/s1

InChI Key

VSRXYLYXIXYEST-XCCSJYJESA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of 13,14-Dihydro-15-keto Prostaglandin D2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a biologically active metabolite of prostaglandin D2 (PGD2), a key lipid mediator produced predominantly by mast cells during allergic responses.[1][2] While initially considered an inactive degradation product, DK-PGD2 has emerged as a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on TH2 cells (CRTH2), also known as DP2.[3][4] This discovery has positioned DK-PGD2 as a significant player in the pathophysiology of type 2 inflammatory diseases, including asthma and allergic rhinitis. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of DK-PGD2, tailored for researchers and professionals in the field of drug development.

Discovery and Biological Significance

The discovery of DK-PGD2 as a stable metabolite of PGD2 formed through the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway was a pivotal step in understanding the prolonged inflammatory effects of PGD2.[3][4] Unlike its parent molecule, PGD2, which signals through both the DP1 and CRTH2 receptors, DK-PGD2 exhibits high selectivity for the CRTH2 receptor.[4][5] This selectivity makes it a valuable tool for dissecting the specific roles of the CRTH2 signaling pathway in various physiological and pathological processes.

Activation of the CRTH2 receptor by DK-PGD2 on immune cells such as T helper 2 (Th2) cells, eosinophils, and type 2 innate lymphoid cells (ILC2s) triggers a cascade of pro-inflammatory responses. These include cell migration (chemotaxis), degranulation, and the release of type 2 cytokines like interleukin-4 (IL-4), IL-5, and IL-13.[6][7][8]

Data Presentation: Quantitative Analysis of DK-PGD2 Activity

The following tables summarize the key quantitative data related to the interaction of DK-PGD2 with its receptor and its functional effects on target cells.

Table 1: Receptor Binding Affinity of 13,14-dihydro-15-keto PGD2

LigandReceptorSpeciesAssay TypeKi (nM)
DK-PGD2CRTH2HumanRadioligand Binding2.91 ± 0.29[5]
PGD2CRTH2HumanRadioligand Binding2.4 ± 0.2[5]
DK-PGD2CRTH2MouseRadioligand Binding> PGD2[9]

Table 2: Functional Activity of 13,14-dihydro-15-keto PGD2

Cellular ResponseCell TypeSpeciesEC50 (nM)
Eosinophil Shape ChangeEosinophilsHuman2.7 ± 2.3[6]
ILC2 MigrationILC2sHuman14.2 ± 3.4[6]
Intracellular cAMP InhibitionHEK293/mCRTH2 cellsMousePotent inhibition[9]
ChemotaxisTh2 cellsHumanDose-dependent[7]
ChemotaxisEosinophilsHumanDose-dependent[7]
ChemotaxisBasophilsHumanDose-dependent[7]

Table 3: Concentration of PGD2 and its Metabolites in Biological Fluids

AnalyteBiological FluidConditionConcentration
PGD2Nasal Lavage FluidAllergic Rhinitis1.33 ± 0.17 nmol/ml[10]
PGD2Nasal Lavage FluidHealthy Volunteers0.23 ± 0.16 nmol/ml[10]
13,14-dihydro-15-keto-PGF2αPlasmaCycling Women63.6 ± 10.3 pg/ml[11]
13,14-dihydro-15-keto-PGE2PlasmaHealthy Volunteers33 ± 10 pg/ml[2]
T-PGDM (PGD2 metabolite)UrineHealthy Controls11.5 ± 1.7 ng/mg Cr[12]
PGD2Synovial FluidRheumatoid ArthritisSignificantly higher than Osteoarthritis[13]

Experimental Protocols

Synthesis of 13,14-Dihydro-15-keto Prostaglandin D2

While DK-PGD2 is naturally formed enzymatically, chemical synthesis provides a reliable source for research purposes. A general strategy for the chemical synthesis of prostaglandin analogs, which can be adapted for DK-PGD2, is outlined below. The synthesis often involves a convergent approach, utilizing key building blocks for the upper and lower side chains, which are then coupled to a central cyclopentanone (B42830) core.

Representative Chemical Synthesis Workflow

A Corey Lactone Derivative D Coupling Reaction A->D B α-Side Chain Precursor B->D C ω-Side Chain Precursor E Functional Group Manipulations C->E D->E F Introduction of 15-keto group E->F G Reduction of 13,14-double bond F->G H Final Deprotection G->H I 13,14-dihydro-15-keto PGD2 H->I

Synthetic workflow for DK-PGD2.

Enzymatic Synthesis:

  • Starting Material: Prostaglandin D2.

  • Enzyme: 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Incubation: Incubate PGD2 with 15-PGDH at 37°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: The product, 13,14-dihydro-15-keto PGD2, can be purified from the reaction mixture using reverse-phase HPLC.

CRTH2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of DK-PGD2 for the CRTH2 receptor.

Materials:

  • HEK293 cell membranes expressing human CRTH2.

  • [3H]-PGD2 (radioligand).

  • Unlabeled DK-PGD2 and PGD2.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the CRTH2-expressing cell membranes, a fixed concentration of [3H]-PGD2, and varying concentrations of unlabeled DK-PGD2 (or PGD2 for comparison).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of specific binding) can be determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to DK-PGD2 stimulation using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

  • Target cells (e.g., Th2 cells, eosinophils, or CRTH2-transfected cell line).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • DK-PGD2.

  • Fluorescence plate reader or flow cytometer.

Procedure:

  • Cell Loading: Incubate the target cells with Fluo-4 AM and Pluronic F-127 in HBSS at 37°C in the dark for 30-60 minutes.

  • Washing: Wash the cells with HBSS to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Stimulation: Add DK-PGD2 to the cells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The peak fluorescence response can be used to determine the potency (EC50) of DK-PGD2.

Calcium Flux Assay Workflow

A Cell Seeding B Loading with Fluo-4 AM A->B C Washing B->C D Baseline Fluorescence Reading C->D E Addition of DK-PGD2 D->E F Kinetic Fluorescence Measurement E->F G Data Analysis (EC50) F->G

Workflow for a calcium flux assay.

Eosinophil Shape Change Assay

This assay measures the morphological changes in eosinophils upon activation with DK-PGD2, a hallmark of eosinophil activation.

Materials:

  • Isolated human eosinophils.

  • DK-PGD2.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Isolate eosinophils from human peripheral blood.

  • Stimulation: Incubate the eosinophils with varying concentrations of DK-PGD2 at 37°C for a short period (e.g., 5-15 minutes).

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Eosinophil shape change is detected as an increase in the forward scatter (FSC) signal.

  • Data Analysis: The percentage of cells with increased FSC or the mean FSC intensity is plotted against the DK-PGD2 concentration to determine the EC50.

Signaling Pathways of DK-PGD2

DK-PGD2 exerts its effects by binding to the CRTH2 receptor, a G-protein coupled receptor (GPCR) that is coupled to the inhibitory G-protein, Gαi.[5][14]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DK_PGD2 13,14-dihydro-15-keto PGD2 CRTH2 CRTH2 Receptor DK_PGD2->CRTH2 Binds G_protein Gi/o Protein CRTH2->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Produces Ca2 Intracellular Ca2+ PLC->Ca2 Mobilizes Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) cAMP->Response Regulates Ca2->Response Triggers

CRTH2 signaling pathway activated by DK-PGD2.

Binding of DK-PGD2 to CRTH2 leads to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] The Gβγ subunit activates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[14] These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and cytokine production.

Conclusion

This compound has transitioned from being considered a mere metabolite to a key player in the regulation of type 2 immunity. Its selective agonism at the CRTH2 receptor makes it an invaluable research tool and a potential therapeutic target for allergic and inflammatory diseases. This technical guide provides a comprehensive overview of the current knowledge on DK-PGD2, including its discovery, synthesis, and biological functions, to aid researchers and drug development professionals in their endeavors to understand and modulate the CRTH2 signaling pathway for therapeutic benefit. Further research into the precise concentrations of DK-PGD2 in various disease-relevant biological fluids will continue to enhance our understanding of its role in human health and disease.

References

The Biosynthesis of 13,14-Dihydro-15-keto PGD2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway leading from Prostaglandin (B15479496) D2 (PGD2) to its metabolite, 13,14-Dihydro-15-keto PGD2. This document details the enzymatic cascade, presents available quantitative data, and offers comprehensive experimental protocols for studying this metabolic conversion. The information herein is intended to support research and development efforts in fields where PGD2 and its metabolites play a significant biological role.

Introduction to the PGD2 Metabolic Pathway

Prostaglandin D2 (PGD2) is a bioactive lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. The biological activity of PGD2 is tightly regulated through its rapid metabolism to various downstream products. One such significant metabolite is 13,14-dihydro-15-keto PGD2. The formation of this metabolite from PGD2 is not a single-step conversion but rather a sequential enzymatic cascade involving an 11-ketoreductase, a 15-hydroxyprostaglandin dehydrogenase, and a prostaglandin reductase. Understanding this pathway is crucial for elucidating the complete biological consequences of PGD2 signaling and for the development of novel therapeutics targeting this axis.

The Enzymatic Cascade from PGD2 to 13,14-Dihydro-15-keto PGD2

The biosynthesis of 13,14-dihydro-15-keto PGD2 from PGD2 proceeds through a series of three key enzymatic reactions:

  • 11-Keto Reduction: The initial step involves the reduction of the 11-keto group of PGD2 to a hydroxyl group, yielding 11β-Prostaglandin F2α (11β-PGF2α). This reaction is catalyzed by an 11-ketoreductase, with Aldo-keto reductase 1C3 (AKR1C3) being a key enzyme with this activity. This conversion requires the cofactor NADPH.[1][2]

  • 15-Hydroxyl Oxidation: The newly formed 11β-PGF2α is then a substrate for 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the 15-hydroxyl group to a keto group, producing 15-keto-11β-Prostaglandin F2α (15-keto-11β-PGF2α). This reaction is NAD+-dependent.[3]

  • Δ13-Reduction: The final step is the reduction of the double bond at the C13-C14 position of 15-keto-11β-PGF2α. This reaction is catalyzed by 15-ketoprostaglandin Δ13-reductase, an activity exhibited by enzymes such as Prostaglandin Reductase 1 (PTGR1). This enzymatic step leads to the final product, 13,14-dihydro-15-keto PGD2. This enzyme utilizes NADPH as a cofactor.[4][5][6]

The sequential nature of this pathway has been demonstrated in tissue homogenates, where the conversion of PGD2 to 11β-13,14-dihydro-15-keto PGF2α occurs via an 11β-PGF2α intermediate in the presence of both NAD+ and NADP+.[3]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of 13,14-Dihydro-15-keto PGD2. It is important to note that kinetic parameters are often determined for a range of substrates, and data for the specific substrates in this pathway may be limited.

Table 1: Kinetic Parameters of Aldo-keto Reductase 1C3 (AKR1C3) / PGD2 11-Ketoreductase

SubstrateEnzyme SourceKmkcatkcat/Km (min-1mM-1)Optimal pHCofactorReference
PGD2Human recombinant AKR1C3--1270-NADPH[7]
PGD2Rabbit Liver---7.0-7.5NADPH[2]

Table 2: Kinetic Parameters of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

SubstrateEnzyme SourceApparent Km (µM)CofactorReference
PGE2Swine Kidney2.5NAD+
PGF2αSwine Kidney12.5NAD+
PGA2Swine Kidney3.9NAD+

Table 3: Kinetic Parameters of Prostaglandin Reductase 1 (PTGR1) / 15-Ketoprostaglandin Δ13-Reductase

SubstrateEnzyme SourceKm (µM)kcat (min-1)kcat/Km (mM-1min-1)CofactorReference
15-keto-PGE2Human Recombinant---NADPH[5]
(2E)-hexenalHuman Recombinant33--NADPH
(2E)-octenalHuman Recombinant14--NADPH
(2E)-decenalHuman Recombinant6--NADPH

Note: The best substrates for PTGR1 in terms of kcat/Km are reported to be 15-keto-PGE2, trans-3-nonen-2-one, and trans-2-decenal.[5] Specific kinetic parameters for 15-keto-11β-PGF2α are not detailed in the available search results.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the 13,14-Dihydro-15-keto PGD2 biosynthesis pathway.

In Vitro Metabolism of PGD2 using Liver Microsomes

This protocol describes a general procedure for assessing the metabolism of PGD2 in a complex biological matrix containing a mixture of metabolic enzymes.

Materials:

  • Human or animal liver microsomes (e.g., from rat or mouse)

  • PGD2

  • 100 mM Phosphate (B84403) buffer, pH 7.4

  • 20 mM NADPH solution

  • Acetonitrile (B52724) (ACN)

  • Internal standard (e.g., deuterated 13,14-dihydro-15-keto PGD2-d4)[8]

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Microsome Preparation: Thaw liver microsomes on ice immediately before use. Dilute the microsomes to a working concentration (e.g., 1 mg/mL) in 100 mM phosphate buffer (pH 7.4).[9]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:

    • Phosphate buffer (to final volume of 200 µL)

    • PGD2 solution (to a final concentration of 1 µM)

    • Diluted liver microsomes (final concentration of 0.5 mg/mL)[10]

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH solution to a final concentration of 1 mM.[11]

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the samples vigorously and then centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to a new tube and analyze the formation of 13,14-dihydro-15-keto PGD2 and other metabolites using a validated HPLC-MS/MS method (see Protocol 4.3).

Enzyme Assay for 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Activity

This protocol is based on a tritium (B154650) release assay, a sensitive method for measuring 15-PGDH activity.[12]

Materials:

  • 15(S)-[15-³H]PGE₂ (as a representative substrate)

  • Crude enzyme extract (from tissue homogenate or cell lysate)

  • 50 mM Tris-HCl buffer, pH 7.5

  • 5 M NH₄Cl

  • α-ketoglutarate

  • 1 M NAD+

  • Glutamate (B1630785) dehydrogenase

  • 10% aqueous charcoal suspension

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Mixture Preparation: In a reaction tube, prepare the following mixture:

    • 5 µmol NH₄Cl

    • 1 µmol α-ketoglutarate

    • 1 µmol NAD+

    • 1 nmol 15(S)-[15-³H]PGE₂ (approximately 30,000 cpm)

    • 100 µg glutamate dehydrogenase

    • Crude enzyme extract

    • 50 mM Tris-HCl, pH 7.5 to a final volume of 1 mL

  • Incubation: Incubate the reaction mixture for 10 minutes at 37°C.

  • Termination: Stop the reaction by adding 0.3 mL of the 10% aqueous charcoal suspension.

  • Separation: Vortex the tubes and then centrifuge to pellet the charcoal, which binds the unreacted tritiated prostaglandin.

  • Quantification: Transfer an aliquot of the supernatant (containing the tritiated glutamate) to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. The amount of tritium transferred to glutamate is proportional to the 15-PGDH activity.

Quantification of 13,14-Dihydro-15-keto PGD2 by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of 13,14-dihydro-15-keto PGD2 in biological samples.

Materials:

  • Biological sample (e.g., supernatant from in vitro metabolism assay, plasma)

  • Deuterated internal standard (e.g., 13,14-dihydro-15-keto PGD2-d4)

  • Hexane/Ethyl Acetate (B1210297) (1:1, v/v)

  • Methanol

  • 10 mM Ammonium acetate buffer, pH 8.5

  • Acetonitrile

  • Formic acid

  • Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm)

  • HPLC system coupled to a tandem mass spectrometer

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of the biological sample, add the internal standard.

    • Acidify the sample slightly with a weak acid if necessary.

    • Add 2 mL of hexane/ethyl acetate (1:1, v/v) and vortex vigorously for 1 minute.[13]

    • Centrifuge to separate the phases.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction twice more and combine the organic phases.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for injection (e.g., 100 µL of methanol/water).

  • HPLC Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). A typical gradient might be a linear increase in mobile phase B over 10-15 minutes.[14]

    • Set the flow rate to an appropriate value for the column dimensions (e.g., 200-400 µL/min).

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for both the analyte (13,14-dihydro-15-keto PGD2) and the internal standard.

    • Optimize the collision energy and other mass spectrometer parameters for maximum sensitivity.

  • Quantification:

    • Generate a standard curve using known concentrations of the analyte and a fixed concentration of the internal standard.

    • Calculate the concentration of the analyte in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

The following diagrams illustrate the biosynthetic pathway and a typical experimental workflow.

Biosynthesis_Pathway cluster_akr1c3 cluster_pgdh cluster_ptgr1 PGD2 Prostaglandin D2 (PGD2) PGF2a 11β-Prostaglandin F2α (11β-PGF2α) PGD2->PGF2a Keto_PGF2a 15-keto-11β-Prostaglandin F2α PGF2a->Keto_PGF2a Dihydro_Keto_PGD2 13,14-Dihydro-15-keto PGD2 Keto_PGF2a->Dihydro_Keto_PGD2 AKR1C3 AKR1C3 (11-Ketoreductase) NADP1 NADP+ AKR1C3->NADP1 PGDH 15-PGDH NADH NADH + H+ PGDH->NADH PTGR1 PTGR1 (Δ13-Reductase) NADP2 NADP+ PTGR1->NADP2 NADPH1 NADPH NADPH1->AKR1C3 NAD NAD+ NAD->PGDH NADPH2 NADPH NADPH2->PTGR1

Caption: Biosynthesis of 13,14-Dihydro-15-keto PGD2 from PGD2.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing start Biological Sample (e.g., Microsome Incubate) add_is Add Internal Standard (e.g., PGD2-d4 metabolite) start->add_is extraction Liquid-Liquid Extraction (Hexane/Ethyl Acetate) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Separation (Reversed-Phase C18) reconstitution->hplc msms Tandem Mass Spectrometry (ESI-, MRM) hplc->msms quant Quantification against Standard Curve msms->quant result Concentration of 13,14-Dihydro-15-keto PGD2 quant->result

References

An In-depth Technical Guide to the Enzymatic Conversion of Prostaglandin D2 to 13,14-Dihydro-15-keto Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 (PGD2), a key lipid mediator derived from the cyclooxygenase (COX) pathway, undergoes extensive metabolic conversion to various bioactive molecules. One significant pathway involves its transformation into 13,14-dihydro-15-keto PGD2, a stable metabolite that has emerged as a selective agonist for the CRTH2/DP2 receptor, a critical target in allergic diseases and inflammation. This technical guide provides a comprehensive overview of the enzymatic cascade responsible for this conversion, detailing the key enzymes, their kinetics, and relevant experimental protocols for their study. Furthermore, it elucidates the downstream signaling events initiated by 13,14-dihydro-15-keto PGD2 and presents a generalized workflow for investigating this metabolic pathway.

The Metabolic Pathway: A Two-Step Enzymatic Conversion

The transformation of PGD2 to 13,14-dihydro-15-keto PGD2 is not a direct conversion but rather a sequential, two-step enzymatic process. This pathway is a crucial component of PGD2 metabolism, diverting it from the alternative dehydration route that leads to the formation of J-series prostaglandins (B1171923) (e.g., PGJ2, 15d-PGJ2).[1][2]

The two key enzymatic steps are:

  • 11-Ketoreduction of PGD2: The initial step involves the reduction of the 11-keto group of PGD2 to a hydroxyl group, yielding 9α,11β-PGF2 (also known as 11-epi-PGF2α). This reaction is catalyzed by members of the aldo-keto reductase (AKR) superfamily, with AKR1C3 being a primary enzyme responsible for this conversion in humans.[3][4] This NADPH-dependent reductase exhibits high efficiency in converting PGD2.[1]

  • Oxidation and Reduction by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) and 15-Oxoprostaglandin 13-Reductase: The intermediate, 9α,11β-PGF2, is then a substrate for the widely expressed enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This NAD+-dependent enzyme catalyzes the oxidation of the 15-hydroxyl group to a 15-keto group, forming 15-keto-9α,11β-PGF2. Subsequently, the double bond at C13-14 is reduced by 15-oxoprostaglandin 13-reductase , yielding the final product, 13,14-dihydro-15-keto PGD2 .

G Metabolic Pathway of PGD2 to 13,14-Dihydro-15-keto PGD2 PGD2 Prostaglandin D2 (PGD2) AKR1C3 AKR1C3 (11-Ketoreductase) NADPH -> NADP+ PGD2->AKR1C3 PGF2_intermediate 9α,11β-Prostaglandin F2 (9α,11β-PGF2) PGDH 15-PGDH NAD+ -> NADH PGF2_intermediate->PGDH Keto_PGF2_intermediate 15-keto-9α,11β-PGF2 Reducer 15-Oxoprostaglandin 13-Reductase Keto_PGF2_intermediate->Reducer Final_Product 13,14-Dihydro-15-keto PGD2 AKR1C3->PGF2_intermediate PGDH->Keto_PGF2_intermediate Reducer->Final_Product

Enzymatic conversion of PGD2.

Quantitative Data Presentation

The following tables summarize the kinetic parameters for the key human enzymes involved in the conversion of PGD2 to 13,14-dihydro-15-keto PGD2.

Table 1: Kinetic Parameters of Human AKR1C3 (PGD2 11-Ketoreductase)

SubstrateKm (µM)kcat (min-1)kcat/Km (min-1mM-1)Reference
PGD256.351270[1]
9,10-Phenanthrenequinone0.4350.47 (IU/mg)-[5]

Table 2: Kinetic Parameters of Human 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

SubstrateKm (µM)Vmax (nmol/min)Reference
Prostaglandin E21450[6]
NAD+44-[6]
Prostaglandin E1--[7]
Prostaglandin F2α--[7]

Signaling Pathway of 13,14-Dihydro-15-keto PGD2

13,14-dihydro-15-keto PGD2 is a selective and potent agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[8][9][10] The CRTH2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαi proteins. This initiates a signaling cascade that leads to various cellular responses, particularly in immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils.[9]

The key downstream signaling events include:

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

  • Activation of Phospholipase C: The Gβγ subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9]

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[9]

  • Cellular Responses: The rise in intracellular Ca2+ and other signaling events contribute to a range of cellular responses, including chemotaxis, cell migration, degranulation, and the release of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) from Th2 cells.[9][11] This metabolite also has an anti-apoptotic role in human Th2 cells.[9]

G Downstream Signaling of 13,14-Dihydro-15-keto PGD2 via CRTH2/DP2 Receptor Ligand 13,14-Dihydro-15-keto PGD2 Receptor CRTH2/DP2 Receptor Ligand->Receptor G_protein Gαi/βγ Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates cAMP ↓ cAMP AC->cAMP IP3_DAG IP3 + DAG PLC->IP3_DAG hydrolyzes PIP2 to PIP2 PIP2 Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release IP3 triggers Cell_response Cellular Responses (Chemotaxis, Cytokine Release, Anti-apoptosis) Ca_release->Cell_response

CRTH2/DP2 receptor signaling.

Experimental Protocols

Enzymatic Activity Assays

4.1.1. AKR1C3 (PGD2 11-Ketoreductase) Activity Assay

This protocol is adapted from standard spectrophotometric methods for assaying AKR family members.[12]

  • Principle: The activity of AKR1C3 is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.

  • Reagents:

    • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Recombinant human AKR1C3 enzyme.

    • NADPH stock solution (e.g., 10 mM in assay buffer).

    • PGD2 substrate stock solution (e.g., 10 mM in a suitable organic solvent like ethanol (B145695) or DMSO).

    • Test inhibitor (if applicable), dissolved in a suitable solvent.

  • Procedure:

    • In a 96-well UV-transparent plate, add the following to each well:

      • Assay Buffer to a final volume of 200 µL.

      • Recombinant AKR1C3 enzyme to a final concentration in the linear range of the assay.

      • Test inhibitor or vehicle control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding a mixture of PGD2 and NADPH to achieve desired final concentrations (e.g., starting with concentrations around the Km values).

    • Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1).

    • For kinetic analysis, vary the concentration of one substrate while keeping the other constant to determine Km and Vmax using Michaelis-Menten kinetics and Lineweaver-Burk plots.

    • For inhibitor studies, calculate the percent inhibition and determine the IC50 value.

4.1.2. 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Activity Assay (Fluorometric)

This protocol is based on commercially available kits.[13][14]

  • Principle: The activity of 15-PGDH is measured by monitoring the increase in fluorescence resulting from the reduction of a fluorometric probe by NADH, which is produced from the NAD+-dependent oxidation of the prostaglandin substrate.

  • Reagents (typical components of a commercial kit):

    • 15-PGDH Assay Buffer.

    • Recombinant human 15-PGDH enzyme.

    • 15-PGDH Substrate (e.g., PGE2, which can be substituted with 9α,11β-PGF2).

    • NAD+ solution.

    • Fluorometric probe.

    • 15-PGDH Developer.

    • NADH Standard for generating a standard curve.

  • Procedure:

    • Prepare samples (e.g., cell or tissue lysates) by homogenization in ice-cold 15-PGDH Assay Buffer.

    • Prepare a standard curve using the provided NADH standard.

    • In a 96-well black plate, add samples, positive controls, and negative controls.

    • Prepare a Reaction Mix containing Assay Buffer, Probe, Developer, and Substrate.

    • Add the Reaction Mix to all wells. For background controls, use a mix without the substrate.

    • Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode at 37°C for 10-40 minutes.

  • Data Analysis:

    • Subtract the 0 standard reading from all standard readings and plot the NADH standard curve.

    • For each sample, subtract the background reading.

    • Calculate the rate of fluorescence increase (ΔRFU/Δt) from the linear portion of the kinetic curve.

    • Use the NADH standard curve to convert the fluorescence rate to the rate of NADH production (pmol/min).

    • Calculate the 15-PGDH activity in the sample, typically expressed as mU/mg of protein.

Quantification of PGD2 and its Metabolites by LC-MS/MS

This protocol provides a general workflow for the analysis of prostaglandins in biological samples.[15][16]

  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the sensitive and specific separation and quantification of PGD2 and its metabolites.

  • Sample Preparation (from cell culture supernatant):

    • Collect cell culture supernatant (e.g., 500 µL) and store at -80°C until analysis.

    • Spike the sample with deuterated internal standards (e.g., d4-PGD2) to control for extraction efficiency and matrix effects.

    • Acidify the sample (e.g., with 1 M citric acid) and add an antioxidant (e.g., BHT) to prevent degradation.

    • Perform liquid-liquid extraction with an organic solvent mixture (e.g., hexane/ethyl acetate, 1:1, v/v). Vortex and centrifuge to separate the phases.

    • Collect the upper organic phase and repeat the extraction twice more.

    • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Use a reverse-phase C18 column for separation. The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

    • Mass Spectrometry (MS/MS): Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.

  • Data Analysis:

    • Generate a standard curve by analyzing known concentrations of each analyte.

    • Integrate the peak areas for the analytes and internal standards in the samples.

    • Calculate the concentration of each analyte in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the enzymatic conversion of PGD2.

G General Experimental Workflow for Studying PGD2 Metabolism cluster_sample_prep Sample Preparation cluster_assays Enzymatic and Quantitative Assays cluster_data_analysis Data Analysis and Interpretation Cell_Culture Cell Culture or Tissue Homogenization Lysate_Prep Cell Lysis or Supernatant Collection Cell_Culture->Lysate_Prep Protein_Quant Protein Quantification (for lysates) Lysate_Prep->Protein_Quant Enzyme_Assay Enzyme Activity Assays (AKR1C3, 15-PGDH) Lysate_Prep->Enzyme_Assay LCMS LC-MS/MS Quantification of PGD2 and Metabolites Lysate_Prep->LCMS Kinetic_Analysis Enzyme Kinetic Analysis (Km, Vmax, IC50) Enzyme_Assay->Kinetic_Analysis Metabolite_Quant Metabolite Quantification and Comparison LCMS->Metabolite_Quant Biological_Interpretation Biological Interpretation Kinetic_Analysis->Biological_Interpretation Signaling_Study Downstream Signaling Studies (e.g., Ca2+ flux, Western blot) Metabolite_Quant->Signaling_Study Metabolite_Quant->Biological_Interpretation Signaling_Study->Biological_Interpretation

Workflow for PGD2 metabolism studies.

Conclusion

The enzymatic conversion of PGD2 to 13,14-dihydro-15-keto PGD2 represents a significant pathway in eicosanoid metabolism with important implications for inflammatory and allergic responses. A thorough understanding of the enzymes involved, their kinetics, and the downstream signaling of the resulting metabolites is crucial for the development of novel therapeutics targeting this axis. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to investigate this pathway and its role in health and disease.

References

The Affinity of 13,14-Dihydro-15-keto PGD2 for the CRTH2 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a key receptor in the inflammatory cascade. This document is intended for researchers, scientists, and drug development professionals working in the fields of immunology, pharmacology, and drug discovery.

Introduction

Prostaglandin D2 (PGD2) is a critical mediator in allergic inflammation, exerting its effects through two primary receptors: the D-prostanoid (DP) receptor and the CRTH2 receptor. The CRTH2 receptor, in particular, has emerged as a significant therapeutic target for inflammatory diseases such as asthma and allergic rhinitis.[1][2] Its activation on immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, leads to chemotaxis, degranulation, and cytokine release.[1] 13,14-dihydro-15-keto PGD2 (DK-PGD2) is a stable metabolite of PGD2 and a potent, selective agonist for the CRTH2 receptor. Understanding the binding kinetics of DK-PGD2 to CRTH2 is crucial for the development of novel antagonists for this receptor.

Quantitative Binding Affinity Data

The binding affinity of DK-PGD2 and related compounds for the human CRTH2 receptor has been determined through competitive radioligand binding assays. These studies typically utilize membranes from cells recombinantly expressing the human CRTH2 receptor and [3H]-PGD2 as the radioligand. The inhibitory constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

The data presented in the following table summarizes the binding affinities of PGD2 and its metabolites for the human CRTH2 receptor.

LigandReceptorKi (nM)Assay TypeSource
13,14-dihydro-15-keto PGD2 (DK-PGD2) Human CRTH2 2.91 ± 0.29 Competitive Radioligand Binding Assay --INVALID-LINK--
Prostaglandin D2 (PGD2)Human CRTH22.4 ± 0.2Competitive Radioligand Binding Assay--INVALID-LINK--
15-deoxy-Δ12,14-PGJ2Human CRTH23.15 ± 0.32Competitive Radioligand Binding Assay--INVALID-LINK--

CRTH2 Signaling Pathway

Activation of the CRTH2 receptor by an agonist like DK-PGD2 initiates a downstream signaling cascade. CRTH2 is a G-protein coupled receptor (GPCR) that couples to the inhibitory G-protein, Gαi. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the βγ-subunits of the G-protein activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key signal for various cellular responses, including chemotaxis and degranulation.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DK_PGD2 DK-PGD2 CRTH2 CRTH2 Receptor DK_PGD2->CRTH2 Binds G_protein Gi Protein (αβγ) CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α) PLC Phospholipase C G_protein->PLC Activates (βγ) ATP ATP IP3 IP3 PLC->IP3 Generates cAMP cAMP ATP->cAMP Inhibited by Giα Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Mobilizes Ca2_cyto Ca²⁺ (Cytosol) Ca2_ER->Ca2_cyto Release Cell_Response Cellular Response (Chemotaxis, Degranulation) Ca2_cyto->Cell_Response Triggers

CRTH2 Receptor Signaling Pathway

Experimental Protocols

The following protocols are based on methodologies described in peer-reviewed scientific literature for determining the binding affinity of ligands to the CRTH2 receptor.

Membrane Preparation from CRTH2-Expressing Cells

This protocol describes the isolation of cell membranes enriched with the CRTH2 receptor from a cell line recombinantly expressing the receptor (e.g., HEK293-CRTH2).

Materials:

  • HEK293 cells stably expressing human CRTH2

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • Homogenization Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA

  • Dounce homogenizer

  • High-speed refrigerated centrifuge

Procedure:

  • Culture HEK293-CRTH2 cells to confluency.

  • Wash the cells with ice-cold PBS and harvest by gentle scraping or enzymatic dissociation.

  • Centrifuge the cell suspension at 500 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.

  • Incubate on ice for 15 minutes to allow for cell lysis.

  • Homogenize the cell lysate using a Dounce homogenizer with 20-30 strokes.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Aliquot and store the membrane preparation at -80°C until use.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound (e.g., DK-PGD2) by measuring its ability to compete with a radiolabeled ligand for binding to the CRTH2 receptor.

Materials:

  • CRTH2 membrane preparation

  • [3H]-PGD2 (radioligand)

  • Unlabeled DK-PGD2 (competitor ligand)

  • Binding Buffer: 20 mM HEPES (pH 7.5), 1 mM EDTA, 5 mM MgCl2, 5 mM MnCl2, 0.1% (w/v) BSA

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filtration apparatus

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled DK-PGD2 in Binding Buffer.

  • In a 96-well plate, add the following in order:

    • Binding Buffer

    • CRTH2 membrane preparation (typically 10-20 µg of protein per well)

    • Serial dilutions of unlabeled DK-PGD2 or vehicle (for total binding) or a high concentration of unlabeled PGD2 (e.g., 10 µM, for non-specific binding).

    • A fixed concentration of [3H]-PGD2 (typically at or near its Kd, e.g., 2-5 nM).

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a filtration apparatus.

  • Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 value of DK-PGD2.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Prepare CRTH2 Membranes incubation Incubate Membranes, [³H]-PGD2, and DK-PGD2 prep_membranes->incubation prep_ligands Prepare Serial Dilutions of Unlabeled DK-PGD2 prep_ligands->incubation prep_radio Prepare Fixed Concentration of [³H]-PGD2 prep_radio->incubation filtration Rapid Filtration to Separate Bound and Free incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calculation Calculate Specific Binding counting->calculation analysis Non-linear Regression (IC₅₀) calculation->analysis conversion Cheng-Prusoff Equation (Ki) analysis->conversion

Competitive Radioligand Binding Assay Workflow

Conclusion

13,14-dihydro-15-keto PGD2 is a high-affinity agonist for the CRTH2 receptor. The quantitative data and detailed protocols presented in this guide provide a valuable resource for researchers investigating the CRTH2 signaling pathway and developing novel therapeutics targeting this receptor. The methodologies described herein are standard in the field and can be adapted for the characterization of other CRTH2 ligands.

References

Unraveling the In Vivo Roles of 13,14-Dihydro-15-keto PGD2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable and major metabolite of prostaglandin D2 (PGD2), an eicosanoid mediator synthesized from arachidonic acid.[1][2] Formed through the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway, DK-PGD2 has emerged as a critical signaling molecule with diverse biological functions in vivo.[1][2] Unlike its parent molecule, PGD2, which can be unstable, DK-PGD2 provides a more sustained signal, making it a key player in various physiological and pathological processes. This technical guide provides an in-depth exploration of the in vivo biological functions of DK-PGD2, focusing on its signaling pathways, roles in disease, and the experimental methodologies used for its study.

Mechanism of Action: A Selective Agonist of the CRTH2/DP2 Receptor

The primary mechanism of action for DK-PGD2 is its function as a potent and selective agonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2][3] The CRTH2/DP2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by DK-PGD2, couples to the inhibitory G protein, Gαi.[4] This interaction initiates a signaling cascade characterized by a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and an increase in intracellular calcium concentration.[4] This signaling pathway is central to the pro-inflammatory activities of DK-PGD2, particularly in the context of allergic inflammation.[4]

Biological Functions of DK-PGD2 in vivo

Role in Allergic Inflammation and Asthma

DK-PGD2 is a key mediator in the pathogenesis of allergic diseases, most notably asthma.[4] Its high affinity for the CRTH2/DP2 receptor, which is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils, places it at the heart of type 2 inflammatory responses.[1][5]

In vivo studies have demonstrated that administration of DK-PGD2 can mimic many of the hallmark features of allergic asthma.[6] It potently induces the chemotaxis of eosinophils and Th2 cells to sites of inflammation, a critical step in the development of airway inflammation and hyperreactivity.[1][7] Furthermore, DK-PGD2 can activate these immune cells, leading to the release of pro-inflammatory cytokines such as interleukin-4 (IL-4), IL-5, and IL-13, which further amplify the allergic cascade.[4][5]

Involvement in Cancer Progression

Recent evidence has implicated DK-PGD2 in the progression of certain cancers, particularly colorectal cancer.[8][9] In this context, the binding of DK-PGD2 to the CRTH2/DP2 receptor on cancer cells can promote tumor growth and metastasis.[8][9] The downstream signaling pathway involves the activation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinase 1/2 (pERK1/2).[9][10] This, in turn, upregulates the expression and secretion of vascular endothelial growth factor (VEGF), a potent inducer of angiogenesis, which is crucial for tumor growth and dissemination.[9][10] In vivo studies using zebrafish xenograft models have shown that DK-PGD2-treated colorectal cancer cells exhibit increased metastatic potential.[8][11]

Regulation of Gastrointestinal Function

DK-PGD2 has been shown to modulate ion transport in the colonic mucosa.[3][12] In canine colonic preparations, it inhibits ion flux, suggesting a role in regulating fluid and electrolyte balance in the intestine.[3][12] This effect is thought to be mediated through its interaction with receptors on submucosal neurons, thereby influencing secretory processes.[13]

Neuronal Function

The role of DK-PGD2 in the central nervous system is an emerging area of research. While its parent molecule, PGD2, is known to be involved in sleep regulation and pain perception, the specific functions of DK-PGD2 are less clear.[12] However, given the expression of CRTH2/DP2 receptors in the brain, it is plausible that DK-PGD2 plays a role in neuro-inflammatory processes and neuronal signaling.[12]

Quantitative Data on DK-PGD2 Activity

The following tables summarize the quantitative data regarding the binding affinity and functional potency of DK-PGD2 and related PGD2 metabolites for the CRTH2/DP2 receptor.

Table 1: Binding Affinities (Ki) of PGD2 Metabolites for the Human CRTH2/DP2 Receptor

CompoundKi (nM)Reference(s)
13,14-Dihydro-15-keto PGD2 (DK-PGD2) 2.91 ± 0.29 [8]
Prostaglandin D2 (PGD2)2.4 ± 0.2[8]
15-deoxy-Δ12,14-PGJ23.15 ± 0.32[8]
Prostaglandin J2 (PGJ2)6.8[14]
Δ12-Prostaglandin J2 (Δ12-PGJ2)Not Reported
15(S)-15-methyl-PGD2Not Reported

Table 2: Functional Potencies (EC50) of PGD2 Metabolites on Eosinophil and ILC2 Activation

CompoundEosinophil Shape Change EC50 (nM)ILC2 Migration EC50 (nM)ILC2 IL-5 Secretion EC50 (nM)ILC2 IL-13 Secretion EC50 (nM)Reference(s)
13,14-Dihydro-15-keto PGD2 (DK-PGD2) 2.7 ± 2.3 17.4 - 91.7 108.1 - 526.9 125.2 - 788.3 [1][5]
Prostaglandin D2 (PGD2)0.7 ± 0.217.4 - 91.7108.1 - 526.9125.2 - 788.3[1][5]
Δ12-PGD21.2 ± 1.817.4 - 91.7108.1 - 526.9125.2 - 788.3[1][5]
15-deoxy-Δ12,14-PGD21.5 ± 1.617.4 - 91.7108.1 - 526.9125.2 - 788.3[1][5]
Prostaglandin J2 (PGJ2)1.6 ± 3.817.4 - 91.7108.1 - 526.9125.2 - 788.3[1][5]
Δ12-PGJ25.6 ± 1.017.4 - 91.7108.1 - 526.9125.2 - 788.3[1][5]
15-deoxy-Δ12,14-PGJ212.0 ± 0.717.4 - 91.7108.1 - 526.9125.2 - 788.3[1][5]
9α,11β-PGF2> 1000> 1000> 1000> 1000[1][5]

Experimental Protocols

Ovalbumin-Induced Allergic Asthma Mouse Model

This model is widely used to study the mechanisms of allergic airway inflammation and to test the efficacy of potential therapeutic agents.

Protocol:

  • Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) (alum) on days 0 and 14.[15][16]

  • Challenge: From day 21, mice are challenged with aerosolized OVA for a defined period (e.g., 30 minutes) on several consecutive days.[15][17]

  • DK-PGD2 Administration: DK-PGD2 can be administered via various routes, including intraperitoneal injection or intranasal instillation, at specific time points before or during the OVA challenge. Doses used in vivo can vary, but are often in the range of 10-100 µg/kg.[6][18]

  • Assessment of Airway Inflammation: 24-48 hours after the final challenge, bronchoalveolar lavage (BAL) fluid is collected to quantify the influx of inflammatory cells (eosinophils, lymphocytes, neutrophils).[4] Lung tissue can be harvested for histological analysis of inflammation and mucus production.[16] Levels of cytokines (IL-4, IL-5, IL-13) and OVA-specific IgE can be measured in the BAL fluid and serum, respectively.[4]

Zebrafish Xenograft Model for Colorectal Cancer Metastasis

This in vivo model allows for the rapid assessment of cancer cell migration and metastasis.

Protocol:

  • Cell Preparation: Human colorectal cancer cells (e.g., HT-29) are cultured and may be pre-treated with DK-PGD2 (e.g., 10 µM for 48 hours).[8][11] Cells are then labeled with a fluorescent dye (e.g., DiI) for visualization.[11][19]

  • Microinjection: Labeled cancer cells are microinjected into the perivitelline space or yolk sac of 2-day-old zebrafish embryos.[11][19]

  • Incubation and Imaging: The embryos are incubated at an appropriate temperature (e.g., 28-33°C) for 48-72 hours.[11][19]

  • Analysis of Metastasis: The migration of fluorescently labeled cancer cells from the injection site to other parts of the embryo is visualized and quantified using fluorescence microscopy.[11][19]

Ussing Chamber for Measuring Intestinal Ion Transport

The Ussing chamber is an in vitro technique used to measure ion transport across epithelial tissues.

Protocol:

  • Tissue Preparation: A section of the colon is excised and the mucosal-submucosal layers are separated and mounted between the two halves of the Ussing chamber, separating the mucosal and serosal sides.[2][20]

  • Equilibration: Both chambers are filled with oxygenated Ringer's solution maintained at 37°C. The tissue is allowed to equilibrate.[2][20]

  • Measurement of Short-Circuit Current (Isc): The transepithelial voltage is clamped to 0 mV, and the current required to maintain this clamp (the Isc) is continuously recorded. The Isc is a measure of net ion transport.[2][20]

  • DK-PGD2 Treatment: DK-PGD2 is added to the serosal or mucosal bath at various concentrations, and the change in Isc is recorded to determine its effect on ion transport.[15]

Visualizations

DK_PGD2_Metabolism_and_Signaling cluster_metabolism PGD2 Metabolism cluster_signaling DK-PGD2 Signaling via CRTH2/DP2 Arachidonic Acid Arachidonic Acid PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase DK-PGD2 DK-PGD2 PGD2->DK-PGD2 15-PGDH DK-PGD2_agonist DK-PGD2 CRTH2 CRTH2/DP2 Receptor DK-PGD2_agonist->CRTH2 G_protein Gαi/βγ CRTH2->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition Ca2+ Ca2+ Mobilization G_protein->Ca2+ Stimulation cAMP cAMP AC->cAMP Production Cellular_Response Inflammation (Eosinophil/Th2 Chemotaxis) cAMP->Cellular_Response Ca2+->Cellular_Response

Caption: Metabolism of PGD2 to DK-PGD2 and its subsequent signaling through the CRTH2/DP2 receptor.

Experimental_Workflow_Asthma Sensitization Sensitization (OVA + Alum i.p.) Days 0 & 14 Challenge Challenge (Aerosolized OVA) Days 21-23 Sensitization->Challenge Treatment DK-PGD2 Administration (i.p. or i.n.) Challenge->Treatment Assessment Assessment of Airway Inflammation (BAL fluid analysis, Histology) Challenge->Assessment Treatment->Assessment

Caption: Experimental workflow for the ovalbumin-induced allergic asthma mouse model.

DK_PGD2_Cancer_Signaling DK-PGD2 DK-PGD2 CRTH2 CRTH2/DP2 Receptor DK-PGD2->CRTH2 MAPK_Cascade MAPK Cascade CRTH2->MAPK_Cascade Activation pERK pERK1/2 MAPK_Cascade->pERK VEGF VEGF Expression & Secretion pERK->VEGF Tumor_Progression Tumor Progression (Angiogenesis, Metastasis) VEGF->Tumor_Progression

Caption: Signaling pathway of DK-PGD2 in promoting colorectal cancer progression.

Conclusion

13,14-Dihydro-15-keto PGD2 is a crucial metabolite of PGD2 with significant and diverse in vivo biological functions. Its role as a selective agonist for the CRTH2/DP2 receptor positions it as a key pro-inflammatory mediator in allergic diseases like asthma. Furthermore, emerging evidence highlights its contribution to cancer progression and its modulatory effects on gastrointestinal function. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to understand and target the pathways regulated by DK-PGD2. Further investigation into its role in neuronal function and other physiological systems will undoubtedly uncover new therapeutic opportunities.

References

The Pro-Inflammatory Role of 13,14-Dihydro-15-keto PGD2 in Eosinophils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophils are key effector cells in type 2 inflammatory responses, particularly in allergic diseases such as asthma and atopic dermatitis. Their recruitment and activation at sites of inflammation are tightly regulated by a variety of mediators. Among these, the prostaglandin (B15479496) D2 (PGD2) metabolite, 13,14-dihydro-15-keto PGD2 (DK-PGD2), has emerged as a critical player. This technical guide provides an in-depth overview of the DK-PGD2 signaling pathway in eosinophils, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core molecular interactions.

The DK-PGD2 Signaling Axis: Receptor and Downstream Events

DK-PGD2 is a stable and potent metabolite of PGD2 that exerts its pro-inflammatory effects on eosinophils primarily through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) , also known as DP2.[1][2] CRTH2 is a G-protein coupled receptor (GPCR) that, upon binding DK-PGD2, initiates a signaling cascade characteristic of chemoattractant receptors.[3]

The binding of DK-PGD2 to CRTH2 on eosinophils triggers the activation of an inhibitory G-protein, Gαi .[4] This leads to two main downstream consequences:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]

  • Activation of Phospholipase C (PLC): The Gβγ subunits released from the G-protein complex are thought to activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[3]

This surge in intracellular calcium, along with other signaling molecules, orchestrates a variety of cellular responses in eosinophils. Key downstream signaling pathways implicated in CRTH2 activation include the Phosphatidylinositol 3-kinase (PI3K) and the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways.[3]

These signaling events culminate in a range of pro-inflammatory eosinophil functions, including:

  • Chemotaxis: Directed migration towards a DK-PGD2 gradient.[1][4]

  • Shape Change: A rapid alteration in cell morphology, indicative of activation.[1]

  • Upregulation of Adhesion Molecules: Increased expression of surface markers like CD11b, facilitating adhesion to endothelial cells.[5][6]

  • Degranulation: The release of cytotoxic granule proteins, such as eosinophil-derived neurotoxin (EDN).[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the DK-PGD2 interaction with eosinophils.

LigandReceptorBinding Affinity (Ki)Cell TypeReference(s)
DK-PGD2CRTH22.91 ± 0.29 nMRecombinant human CRTH2

Table 1: Ligand-Receptor Binding Affinity.

ResponseLigandEC50 ValueCell TypeReference(s)
Shape ChangeDK-PGD22.7 ± 2.3 nMHuman Eosinophils[1]
ChemotaxisDK-PGD214.2 ± 3.4 nMHuman ILC2s (as a proxy for eosinophil chemotaxis)[1]
CD11b ExpressionPGD2~1-10 nM (inferred)Human Eosinophils[6]

Table 2: Functional Responses of Eosinophils to DK-PGD2.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Eosinophil Isolation from Human Peripheral Blood

This protocol describes a common method for isolating highly pure eosinophils from whole blood using dextran (B179266) sedimentation followed by negative magnetic selection.

Materials:

  • Whole blood collected in sodium citrate (B86180) anticoagulant

  • 6% Dextran 70 in 0.9% NaCl

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • Eosinophil isolation kit (negative selection, e.g., MACS Eosinophil Isolation Kit)

  • Sterile syringes, conical tubes, and pipettes

  • Centrifuge

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Add 1 part of 6% Dextran solution to 8 parts of the diluted blood. Mix gently by inversion.

  • Allow the red blood cells to sediment for 30-60 minutes at room temperature until a distinct leukocyte-rich plasma layer forms.

  • Carefully collect the upper leukocyte-rich plasma layer.

  • Layer the collected plasma onto Ficoll-Paque PLUS in a conical tube at a 2:1 ratio (plasma:Ficoll).

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, aspirate and discard the upper layers, leaving the granulocyte pellet at the bottom.

  • Resuspend the pellet in PBS and perform a hypotonic lysis to remove any remaining red blood cells.

  • Wash the granulocytes with PBS and proceed with the negative selection eosinophil isolation kit according to the manufacturer's instructions. This typically involves incubating the cells with an antibody cocktail that labels non-eosinophils, followed by magnetic separation.

  • The unlabeled fraction contains the purified eosinophils. Assess purity and viability using a hemocytometer and trypan blue exclusion.

Eosinophil Shape Change Assay

This assay measures the change in eosinophil morphology upon stimulation with DK-PGD2 using flow cytometry.

Materials:

  • Purified human eosinophils

  • Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

  • DK-PGD2 stock solution

  • Fixative solution (e.g., 1% paraformaldehyde in PBS)

  • Flow cytometer

Procedure:

  • Resuspend purified eosinophils in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • Prepare serial dilutions of DK-PGD2 in assay buffer.

  • Add 10 µL of the DK-PGD2 dilutions (or vehicle control) to the respective tubes.

  • Incubate at 37°C for 5-10 minutes.

  • Stop the reaction by adding 200 µL of cold fixative solution.

  • Incubate on ice for at least 15 minutes.

  • Analyze the samples on a flow cytometer. Eosinophil shape change is detected as an increase in the Forward Scatter (FSC) signal.

  • Gate on the eosinophil population and record the mean FSC for each condition.

  • Plot the change in mean FSC against the DK-PGD2 concentration to determine the EC50 value.

Eosinophil Chemotaxis Assay (Transwell)

This assay quantifies the migration of eosinophils towards a DK-PGD2 gradient.

Materials:

  • Purified human eosinophils

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

  • DK-PGD2

  • Transwell inserts with a 5 µm pore size

  • 24-well plate

  • Hemocytometer or flow cytometer for cell counting

Procedure:

  • Resuspend purified eosinophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

  • Prepare various concentrations of DK-PGD2 in chemotaxis buffer.

  • Add 600 µL of the DK-PGD2 solutions (or buffer as a negative control) to the lower wells of the 24-well plate.

  • Place the Transwell inserts into the wells.

  • Add 100 µL of the eosinophil suspension to the top of each Transwell insert.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

  • After incubation, carefully remove the Transwell inserts.

  • Collect the cells that have migrated to the lower chamber.

  • Count the migrated cells using a hemocytometer or by acquiring a fixed volume on a flow cytometer for a set amount of time.

  • Plot the number of migrated cells against the DK-PGD2 concentration to determine the chemotactic response.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium in eosinophils upon DK-PGD2 stimulation using a fluorescent calcium indicator.

Materials:

  • Purified human eosinophils

  • Calcium imaging buffer (e.g., HBSS with Ca2+ and Mg2+, and 20 mM HEPES)

  • Fluo-4 AM (or other suitable calcium indicator)

  • Pluronic F-127

  • DK-PGD2

  • Fluorometric imaging plate reader or fluorescence microscope

Procedure:

  • Resuspend purified eosinophils in calcium imaging buffer at 1-2 x 10^6 cells/mL.

  • Prepare a Fluo-4 AM loading solution. Typically, a 1-5 µM final concentration of Fluo-4 AM with 0.02% Pluronic F-127 is used.

  • Incubate the cells with the Fluo-4 AM loading solution at 37°C for 30-60 minutes in the dark.

  • Wash the cells twice with calcium imaging buffer to remove extracellular dye.

  • Resuspend the cells in fresh calcium imaging buffer and transfer to a black-walled, clear-bottom 96-well plate.

  • Allow the cells to rest for 15-30 minutes at room temperature.

  • Measure the baseline fluorescence using a plate reader or microscope (Excitation ~490 nm, Emission ~520 nm).

  • Add DK-PGD2 at the desired concentration and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.

Visualizations

DK-PGD2 Signaling Pathway in Eosinophils

DK_PGD2_Signaling DK-PGD2 Signaling in Eosinophils cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DK_PGD2 DK-PGD2 CRTH2 CRTH2 (DP2 Receptor) DK_PGD2->CRTH2 Binds to G_protein Gαiβγ CRTH2->G_protein Activates G_alpha_i Gαi G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_alpha_i->AC Inhibits G_beta_gamma->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PI3K PI3K Ca2_release->PI3K p38_MAPK p38 MAPK Ca2_release->p38_MAPK Cellular_Responses Cellular Responses (Chemotaxis, Shape Change, Degranulation, CD11b Expression) PI3K->Cellular_Responses p38_MAPK->Cellular_Responses

Caption: DK-PGD2 signaling cascade in eosinophils.

Experimental Workflow: Eosinophil Chemotaxis Assay

Chemotaxis_Workflow Workflow for Eosinophil Chemotaxis Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_analysis Incubation & Analysis Isolate_Eos Isolate Eosinophils from Blood Resuspend_Eos Resuspend in Chemotaxis Buffer Isolate_Eos->Resuspend_Eos Add_Eos Add Eosinophils to Upper Chamber Resuspend_Eos->Add_Eos Prep_DK_PGD2 Prepare DK-PGD2 Dilutions Add_DK_PGD2 Add DK-PGD2 to Lower Chamber Prep_DK_PGD2->Add_DK_PGD2 Place_Insert Place Transwell Insert Add_DK_PGD2->Place_Insert Place_Insert->Add_Eos Incubate Incubate at 37°C (1-2 hours) Add_Eos->Incubate Collect_Cells Collect Migrated Cells Incubate->Collect_Cells Count_Cells Count Cells (Flow Cytometry/ Hemocytometer) Collect_Cells->Count_Cells Analyze_Data Analyze Data (Plot Migration vs. Concentration) Count_Cells->Analyze_Data

Caption: Transwell chemotaxis experimental workflow.

Conclusion

The 13,14-dihydro-15-keto PGD2 signaling pathway in eosinophils, mediated through the CRTH2 receptor, represents a significant pro-inflammatory axis in allergic diseases. Understanding the intricacies of this pathway, from receptor binding kinetics to the execution of cellular responses, is crucial for the development of novel therapeutic strategies. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to modulate eosinophil function in the context of type 2 inflammation. The targeted inhibition of the DK-PGD2/CRTH2 interaction holds promise for the treatment of a range of eosinophil-driven pathologies.

References

Intracellular Signaling Cascades Activated by DK-PGD2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), a stable metabolite of prostaglandin (B15479496) D2 (PGD2), is a potent and selective agonist for the G protein-coupled receptor DP2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2] Activation of the DP2 receptor by DK-PGD2 initiates a cascade of intracellular signaling events that play a crucial role in a variety of physiological and pathological processes, particularly those associated with allergic inflammation.[2][3] This technical guide provides an in-depth overview of the core signaling pathways activated by DK-PGD2, presents quantitative data from key studies, details relevant experimental protocols, and includes visual representations of the signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Signaling Pathways

DK-PGD2 primarily exerts its effects through the DP2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[4] The DP2 receptor is coupled to an inhibitory G protein (Gαi), and its activation by DK-PGD2 triggers a series of downstream signaling events.[5]

Gαi-Mediated Inhibition of Adenylyl Cyclase

Upon binding of DK-PGD2 to the DP2 receptor, the Gαi subunit dissociates and inhibits the activity of adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5] The reduction in cAMP levels can modulate the activity of various downstream effectors, including protein kinase A (PKA), thereby influencing a range of cellular functions.

G_alpha_i_signaling DK_PGD2 DK-PGD2 DP2 DP2 Receptor (CRTH2) DK_PGD2->DP2 Binds G_protein Gαiβγ DP2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Downstream Cellular Responses cAMP->Cellular_Response Decreased levels lead to

Gαi-Mediated Inhibition of Adenylyl Cyclase by DK-PGD2.
Intracellular Calcium Mobilization

A hallmark of DK-PGD2-mediated signaling is the rapid and transient increase in intracellular calcium concentration ([Ca2+]i).[6] Activation of the DP2 receptor leads to the dissociation of the Gβγ subunit from Gαi. The Gβγ subunit, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[7]

Calcium_Mobilization DK_PGD2 DK-PGD2 DP2 DP2 Receptor (CRTH2) DK_PGD2->DP2 G_protein Gαiβγ DP2->G_protein G_betagamma Gβγ G_protein->G_betagamma Dissociates PLC Phospholipase C (PLC) G_betagamma->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_cyto Cytosolic Ca²⁺ ER->Ca2_cyto Releases Ca²⁺ Cellular_Response Downstream Cellular Responses Ca2_cyto->Cellular_Response

DK-PGD2-Induced Intracellular Calcium Mobilization.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

DK-PGD2 has been shown to activate the mitogen-activated protein kinase (MAPK) signaling cascade, particularly the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. The precise mechanism linking DP2 activation to MAPK signaling is still under investigation but is thought to involve intermediates such as protein kinase C (PKC), which is activated by DAG, and potentially other signaling adaptors. Activation of the MAPK pathway plays a role in cell proliferation, differentiation, and inflammation.

MAPK_Pathway DK_PGD2 DK-PGD2 DP2 DP2 Receptor (CRTH2) DK_PGD2->DP2 G_protein Gαiβγ DP2->G_protein Intermediates Signaling Intermediates (e.g., PKC, Ras) G_protein->Intermediates Activates Raf Raf Intermediates->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression

Activation of the MAPK/ERK Pathway by DK-PGD2.
Involvement of Other Signaling Pathways

  • Phosphoinositide 3-kinase (PI3K)/Akt Signaling: Downstream activation of the DP2 receptor can also lead to the activation of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[5]

  • RhoA Signaling: The activation of the small GTPase RhoA has been implicated in DK-PGD2 signaling, particularly in relation to cytoskeletal rearrangements and cell migration.[8]

  • Nuclear Factor-κB (NF-κB) Signaling: While direct activation of NF-κB by DK-PGD2 is less clear, there is evidence for crosstalk and downstream regulation of the NF-κB pathway, which is a key regulator of inflammation.[9][10]

Quantitative Data

The following tables summarize key quantitative data from studies investigating the effects of DK-PGD2.

Table 1: Receptor Binding Affinity

LigandReceptorCell Type/SystemKi (nM)Reference
DK-PGD2DP2/CRTH2Whole cell binding assay160[11]
PGD2DP2/CRTH23D10 cell membranes2.4 - 34.0[11]

Table 2: Functional Potency (EC50 Values)

AssayCell TypeDK-PGD2 EC50 (nM)Reference
Eosinophil Shape ChangeHuman Granulocytes2.7 ± 2.3[2]
ILC2 MigrationHuman ILC2s14.2 ± 3.4[2]
Intracellular Ca2+ MobilizationK562/CRTH2 cells~10-100[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of DK-PGD2 signaling are provided below.

Intracellular Calcium Mobilization Assay (Fura-2 AM)

This protocol describes the measurement of intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.[1][3][11][12]

Materials:

  • Cells of interest (e.g., HEK293 cells transfected with DP2 receptor)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+

  • Probenecid (optional, to prevent dye leakage)

  • DK-PGD2

  • Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips or in a 96-well plate and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

  • De-esterification: Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Measurement:

    • Mount the coverslip on the microscope stage or place the plate in the reader.

    • Perfuse the cells with HBSS (containing Ca2+ and Mg2+).

    • Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

    • Add DK-PGD2 at the desired concentration and continue recording the fluorescence changes.

  • Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated and is proportional to the intracellular calcium concentration.

Workflow for Fura-2 AM Calcium Mobilization Assay.
cAMP Assay (LANCE® Ultra cAMP Kit)

This protocol outlines the measurement of intracellular cAMP levels using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[13][14][15][16][17]

Materials:

  • Cells expressing the DP2 receptor

  • LANCE® Ultra cAMP Kit (including Eu-cAMP tracer, ULight™-anti-cAMP antibody, and detection buffer)

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • DK-PGD2

  • Forskolin (as a positive control for adenylyl cyclase activation)

  • 384-well white opaque microplates

  • TR-FRET-compatible plate reader

Procedure:

  • Cell Preparation: Resuspend cells in stimulation buffer to the desired density.

  • Assay Setup:

    • Add cells to the wells of the 384-well plate.

    • Add DK-PGD2 or control compounds.

    • Incubate for 30 minutes at room temperature to allow for modulation of cAMP levels.

  • Detection:

    • Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody mixture (prepared in detection buffer) to each well. This step also lyses the cells.

    • Incubate for 1 hour at room temperature in the dark.

  • Measurement: Read the plate on a TR-FRET reader, measuring the emission at 665 nm (TR-FRET signal) and 615 nm (Europium signal).

  • Data Analysis: The TR-FRET signal at 665 nm is inversely proportional to the amount of cAMP in the sample. A standard curve is used to quantify the cAMP concentration.

cAMP_Assay_Workflow start Start prep_cells Prepare Cell Suspension in Stimulation Buffer start->prep_cells add_cells Add Cells to Plate prep_cells->add_cells add_compounds Add DK-PGD2/Controls add_cells->add_compounds incubate_stim Incubate 30 min at RT add_compounds->incubate_stim add_detection_reagents Add Eu-cAMP Tracer & ULight-anti-cAMP incubate_stim->add_detection_reagents incubate_detect Incubate 1 hr at RT (dark) add_detection_reagents->incubate_detect read_plate Read TR-FRET Signal incubate_detect->read_plate analyze Analyze Data read_plate->analyze

Workflow for LANCE® Ultra cAMP Assay.
MAPK Phosphorylation Assay (Western Blot)

This protocol describes the detection of phosphorylated ERK1/2 as an indicator of MAPK pathway activation.[18][19][20][21]

Materials:

  • Cells of interest

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with DK-PGD2 for various time points.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane extensively.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.

RhoA Activation Assay (G-LISA®)

This protocol outlines the measurement of active (GTP-bound) RhoA using an ELISA-based G-LISA® assay.[22][23][24][25][26][27]

Materials:

  • Cells of interest

  • G-LISA® RhoA Activation Assay Kit (containing a Rho-GTP-binding protein-coated plate, lysis buffer, binding buffer, anti-RhoA antibody, etc.)

  • DK-PGD2

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis: Treat cells with DK-PGD2 and lyse them according to the kit instructions.

  • Assay:

    • Add cell lysates to the wells of the Rho-GTP-binding protein-coated plate.

    • Incubate to allow active RhoA to bind.

    • Wash away unbound proteins.

    • Add the anti-RhoA primary antibody.

    • Wash and add the secondary HRP-conjugated antibody.

    • Wash and add the HRP detection reagent.

  • Measurement: Read the absorbance or luminescence on a microplate reader.

  • Data Analysis: The signal is proportional to the amount of active RhoA in the cell lysate.

Conclusion

DK-PGD2 is a critical signaling molecule that activates a complex network of intracellular pathways through the DP2 receptor. The primary signaling events include the Gαi-mediated inhibition of cAMP production and a robust increase in intracellular calcium. These initial signals propagate to downstream effectors, including the MAPK and PI3K/Akt pathways, and can influence RhoA and NF-κB signaling. A thorough understanding of these cascades, facilitated by the experimental approaches detailed in this guide, is essential for researchers and drug development professionals aiming to modulate DP2 receptor activity for therapeutic benefit, particularly in the context of allergic and inflammatory diseases. The provided protocols and quantitative data serve as a valuable resource for designing and interpreting experiments in this field.

References

The Enigmatic Role of 13,14-Dihydro-15-keto PGD2 in Mast Cells: An Intracellular Signaling Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Prostaglandin D2 (PGD2) is a primary prostanoid released by activated mast cells, playing a pivotal role in the orchestration of allergic and inflammatory responses.[1][2][3] Its metabolite, 13,14-Dihydro-15-keto PGD2 (DK-PGD2), is a potent and selective agonist for the DP2 receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[3] While the actions of DK-PGD2 on various immune cells like T helper type 2 (Th2) cells, eosinophils, and basophils are well-characterized, its physiological role in mast cells presents a unique and complex picture. This technical guide provides an in-depth analysis of the current understanding of DK-PGD2's function in mast cells, with a focus on its intracellular signaling, and presents relevant experimental data and protocols for the scientific community.

Data Presentation: Quantitative Effects of DK-PGD2 on Mast Cells

The primary functional response of mast cells to DK-PGD2 is the mobilization of intracellular calcium. Notably, this response does not translate into degranulation or the release of other inflammatory mediators.

ParameterCell TypeAgonistConcentration RangeEffectNotes
Intracellular Calcium MobilizationLAD2 human mast cell lineDK-PGD2100 nM - 10 µMDose-dependent increase in cytosolic Ca2+ flux.[1]Significantly higher doses (1–10 µM) are required compared to eosinophils or Th2 cells (100 nM).[1]
Mast Cell Degranulation (β-hexosaminidase release)LAD2 and primary human mast cellsDK-PGD2Not specifiedNo significant effect on degranulation.[1]
Prostaglandin and Leukotriene ReleasePrimary human mast cellsDK-PGD2Not specifiedNo significant effect on PGD2 and LTC4 release.[1]

Signaling Pathways of DK-PGD2 in Mast Cells

The signaling cascade initiated by DK-PGD2 in mast cells is distinct due to the intracellular localization of its receptor, DP2/CRTH2.

DK-PGD2-Induced Calcium Mobilization

The binding of DK-PGD2 to the intracellular DP2/CRTH2 receptor initiates a signaling cascade through a pertussis toxin-sensitive Gαi protein. This leads to the activation of downstream effectors that ultimately result in the release of calcium from intracellular stores, such as the endoplasmic reticulum.

DK_PGD2_Signaling_Mast_Cell cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DK_PGD2_ext 13,14-Dihydro-15-keto PGD2 (DK-PGD2) DK_PGD2_int DK-PGD2 DK_PGD2_ext->DK_PGD2_int Cellular Uptake (Poor Permeability) DP2 Intracellular DP2/CRTH2 Receptor DK_PGD2_int->DP2 Binds Gai Gαi Protein (Pertussis Toxin Sensitive) DP2->Gai Activates Downstream_Effectors Downstream Effectors Gai->Downstream_Effectors Activates Ca_Mobilization ↑ Intracellular Ca²⁺ Mobilization Downstream_Effectors->Ca_Mobilization No_Degranulation No Degranulation or Mediator Release Ca_Mobilization->No_Degranulation Does not lead to

DK-PGD2 signaling pathway in mast cells.

Experimental Protocols

Human Mast Cell Culture (LAD2 Cell Line)

A detailed protocol for the culture of the LAD2 human mast cell line is crucial for reproducible experimental outcomes.

LAD2_Culture_Workflow Start Start with cryopreserved LAD2 cells Thaw Thaw cells rapidly Start->Thaw Culture Culture in StemSpan medium + 100 ng/ml SCF Thaw->Culture Incubate Incubate at 37°C, 5% CO₂ Culture->Incubate Passage Passage cells every 7 days Incubate->Passage Passage->Culture Continue culture Stimulation Sensitize with IgE (optional, overnight) before experiment Passage->Stimulation Experiment Use for experiments (e.g., Calcium Assay) Stimulation->Experiment

References

The Metabolic Journey of 13,14-Dihydro-15-keto Prostaglandin D2 in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a crucial metabolite of prostaglandin D2 (PGD2), a key mediator in various physiological and pathological processes, including allergic inflammation. Understanding the metabolic fate of DK-PGD2 is paramount for the development of novel therapeutics targeting the PGD2 pathway and for the identification of robust biomarkers for monitoring disease activity and therapeutic response. This technical guide provides a comprehensive overview of the metabolic transformations of DK-PGD2 in humans, detailing the enzymatic pathways, analytical methodologies for its quantification, and available quantitative data.

Metabolic Pathways of DK-PGD2

DK-PGD2 is an intermediate in the complex metabolic cascade of PGD2. Formed from PGD2 via the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), DK-PGD2 is not an end product but is rapidly and extensively further metabolized.[1] The primary metabolic transformations involve reduction of the C-11 keto group and sequential degradation of the carboxylic and alkyl side chains through β-oxidation. This results in a series of more water-soluble compounds that are ultimately excreted in the urine. Notably, intact DK-PGD2 is virtually absent in urine.[1]

The main urinary metabolite of PGD2, and consequently a downstream product of DK-PGD2 metabolism, is 11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid, commonly referred to as tetranor-PGDM.[2][3]

The following diagram illustrates the principal metabolic pathway from PGD2 to its major urinary metabolite, highlighting the position of DK-PGD2.

Metabolic_Pathway PGD2 Prostaglandin D2 (PGD2) DK_PGD2 13,14-Dihydro-15-keto-PGD2 (DK-PGD2) PGD2->DK_PGD2 15-hydroxyprostaglandin dehydrogenase (15-PGDH) Metabolite_X 11β-hydroxy-DK-PGD2 Metabolites DK_PGD2->Metabolite_X 11-keto reductase Beta_Oxidation β-Oxidation of Side Chains Metabolite_X->Beta_Oxidation Tetranor_PGDM Tetranor-PGDM (Urinary Metabolite) Beta_Oxidation->Tetranor_PGDM

Metabolic conversion of PGD2 to its major urinary metabolite.

Quantitative Data

The quantification of DK-PGD2 and its metabolites is essential for understanding their physiological roles and for biomarker development. The following tables summarize the available quantitative data for key metabolites in human biological fluids.

Table 1: Urinary Concentrations of Tetranor-PGDM in Healthy Humans

AnalyteMatrixConcentration Range (ng/mL)Analytical MethodReference
Tetranor-PGDMUrine0.2 - 40Online SPE-LC-MS/MS[4]

Table 2: Urinary Concentrations of PGD2 Metabolites in Health and Disease

ConditionAnalyteMean Concentration (ng/mg creatinine) ± SDAnalytical MethodReference
Healthy VolunteersTetranor-PGDMData not explicitly provided in mean ± SDLC-MS/MS[5]
Food Allergy PatientsTetranor-PGDMSignificantly higher than healthy volunteersLC-MS/MS[5]
COPD PatientsTetranor-PGDMSignificantly higher than non-smoking healthy volunteersOnline SPE-LC-MS/MS[4]
Healthy Adults9α,11β-dihydroxy-15-oxo-2,3,18,19-tetranorprost-5-ene-1,20-dioic acid1.08 ± 0.72GC-MS

Experimental Protocols

The accurate measurement of DK-PGD2 and its metabolites necessitates sensitive and specific analytical methods due to their low endogenous concentrations and complex biological matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques.

Sample Preparation for GC-MS Analysis of Urinary Prostaglandin Metabolites

A generic workflow for the preparation of urine samples for GC-MS analysis is outlined below. This process typically involves extraction, purification, and derivatization to enhance volatility for gas chromatography.

GCMS_Workflow start Urine Sample Collection add_is Addition of Deuterated Internal Standard start->add_is extraction Solid Phase Extraction (SPE) (e.g., C18 cartridge) add_is->extraction purification Further Purification (e.g., HPLC or TLC) extraction->purification derivatization Derivatization (e.g., Methoximation, Esterification, Silylation) purification->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis

Workflow for GC-MS analysis of urinary prostaglandins (B1171923).

Key Steps:

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., deuterated tetranor-PGDM) is added to the urine sample to correct for analyte loss during sample preparation and for variations in instrument response.

  • Solid Phase Extraction (SPE): The sample is passed through an SPE cartridge to remove interfering substances and concentrate the analytes.

  • Purification: For complex matrices, an additional purification step using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be necessary.[6]

  • Derivatization: Prostaglandins are chemically modified to increase their volatility and thermal stability for GC analysis. This multi-step process often includes:

    • Methoximation: To protect ketone groups.

    • Esterification: To convert carboxylic acids to esters.

    • Silylation: To convert hydroxyl groups to silyl (B83357) ethers.[7]

LC-MS/MS Method for Tetranor-PGDM in Urine

LC-MS/MS offers high sensitivity and specificity and often requires less extensive sample preparation than GC-MS. The following provides a general protocol for the analysis of tetranor-PGDM in human urine.

Sample Preparation:

  • Thawing and Centrifugation: Frozen urine samples are thawed and centrifuged to remove particulate matter.

  • Internal Standard Addition: A deuterated internal standard (e.g., tetranor-PGDM-d6) is added.

  • Dilution: The urine sample is diluted with a suitable buffer.

  • Online SPE-LC-MS/MS: The prepared sample is injected into an online SPE-LC-MS/MS system. The online SPE step provides rapid sample cleanup and concentration prior to chromatographic separation and mass spectrometric detection.[4]

LC-MS/MS Parameters:

  • Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acidic modifier (e.g., formic acid or acetic acid).

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity.

Table 3: Exemplary MRM Transitions for PGD2 and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
PGD2351.2271.2-22[8]
PGD2-d4355.2275.2-22[8]
Tetranor-PGDMSpecific transitions not detailed in provided search results
Tetranor-PGDM-d6Specific transitions not detailed in provided search results

Note: Optimal MRM transitions and collision energies should be determined empirically for the specific instrument and analytical conditions used.

Signaling Pathways

DK-PGD2 is not merely a catabolite; it is a biologically active molecule that functions as a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] This interaction is critical in the context of allergic inflammation.

Signaling_Pathway DK_PGD2 13,14-Dihydro-15-keto-PGD2 (DK-PGD2) CRTH2 CRTH2/DP2 Receptor (on Th2 cells, eosinophils, basophils) DK_PGD2->CRTH2 Agonist Binding G_protein G-protein Coupling CRTH2->G_protein Downstream Downstream Signaling Cascades (e.g., Ca2+ mobilization, MAPK activation) G_protein->Downstream Cellular_Response Cellular Responses: - Chemotaxis - Cytokine Release - Degranulation Downstream->Cellular_Response

DK-PGD2 signaling through the CRTH2/DP2 receptor.

Conclusion

The metabolic fate of 13,14-dihydro-15-keto prostaglandin D2 in humans is a complex process involving enzymatic reduction and β-oxidation, culminating in the urinary excretion of several metabolites, most notably tetranor-PGDM. The accurate quantification of these metabolites using advanced mass spectrometric techniques is crucial for advancing our understanding of the PGD2 pathway in health and disease. Further research is warranted to fully elucidate the complete metabolic network, including the identification of all intermediate metabolites and the specific enzymes involved, which will undoubtedly pave the way for novel diagnostic and therapeutic strategies in inflammatory and allergic disorders.

References

An In-depth Technical Guide to 13,14-Dihydro-15-keto Prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13,14-Dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2) is a stable and biologically active metabolite of Prostaglandin D2 (PGD2). It is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This selectivity makes DK-PGD2 a valuable tool for studying the physiological and pathological roles of the CRTH2 receptor, particularly in the context of allergic inflammation and other immune responses. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and associated experimental methodologies for 13,14-Dihydro-15-keto PGD2.

Chemical Structure and Properties

13,14-Dihydro-15-keto PGD2 is an eicosanoid, a class of signaling molecules derived from arachidonic acid. Its structure features a cyclopentane (B165970) ring and two aliphatic side chains. The key structural modifications compared to its parent molecule, PGD2, are the reduction of the double bond at C13-C14 and the oxidation of the hydroxyl group at C15 to a ketone.

Chemical Structure:

Table 1: Physicochemical Properties of 13,14-Dihydro-15-keto PGD2

PropertyValueReference
IUPAC Name (Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid[1]
Synonyms DK-PGD2, 13,14-dihydro-15-keto-PGD2[2]
CAS Number 59894-07-4[2]
Molecular Formula C₂₀H₃₂O₅[2]
Molecular Weight 352.5 g/mol [2]
SMILES CCCCCC(=O)CC[C@@H]1--INVALID-LINK----INVALID-LINK--O
Solubility Soluble in DMF (50 mg/ml), DMSO (30 mg/ml), Ethanol (50 mg/ml), and PBS (pH 7.2, 2.5 mg/ml)[2]

Biological Activity and Signaling Pathway

13,14-Dihydro-15-keto PGD2 is a selective agonist for the CRTH2/DP2 receptor, a G protein-coupled receptor (GPCR) primarily expressed on type 2 helper T cells (Th2), eosinophils, and basophils.[1] Its affinity for the CRTH2 receptor is comparable to that of PGD2, but it exhibits significantly lower affinity for the DP1 receptor, another PGD2 receptor.[1] This selectivity makes it a powerful tool to investigate CRTH2-mediated cellular responses.

Table 2: Receptor Binding Affinity of 13,14-Dihydro-15-keto PGD2

ReceptorLigandKᵢ (nM)SpeciesReference
CRTH2/DP2 13,14-Dihydro-15-keto PGD22.91 ± 0.29Human[1]
CRTH2/DP2 PGD22.4 ± 0.2Human[1]
DP1 13,14-Dihydro-15-keto PGD2>10,000Human[1]
DP1 PGD21.3Human[1]

Table 3: Biological Activities of 13,14-Dihydro-15-keto PGD2

Biological ActivityCell TypeEC₅₀EffectReference
Chemotaxis Eosinophils~10 nMInduction of cell migration[3]
Chemotaxis Th2 CellsNot ReportedInduction of cell migration[1]
Calcium Mobilization Th2 CellsNot ReportedIncrease in intracellular Ca²⁺[1]
Cytokine Production Th2 CellsNot ReportedInduction of IL-4, IL-5, and IL-13 production[4]
Signaling Pathway

Activation of the CRTH2 receptor by 13,14-Dihydro-15-keto PGD2 initiates a signaling cascade through the Gαi/o subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration, which in turn activates various downstream signaling pathways responsible for cellular responses such as chemotaxis and degranulation.[5]

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DK_PGD2 13,14-Dihydro-15-keto PGD2 CRTH2 CRTH2/DP2 Receptor DK_PGD2->CRTH2 Binds G_protein Gαi/oβγ CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->cAMP Converts PIP2 PIP2 PIP2->IP3 Hydrolyzes PIP2->DAG Hydrolyzes Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers Cellular_Response Cellular Response (Chemotaxis, Degranulation) Ca2_release->Cellular_Response Leads to

Caption: CRTH2/DP2 Receptor Signaling Pathway. (Within 100 characters)

Metabolic Pathway

13,14-Dihydro-15-keto PGD2 is a metabolic product of PGD2. The biosynthesis of PGD2 begins with the conversion of arachidonic acid to PGH2 by cyclooxygenase (COX) enzymes. PGH2 is then isomerized to PGD2 by PGD2 synthase. Subsequently, PGD2 is metabolized to 13,14-Dihydro-15-keto PGD2 through a two-step process involving 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and prostaglandin reductase 1 (PTGR1).

PGD2_Metabolic_Pathway Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 PGD2 PGD2 PGH2->PGD2 keto_PGD2 15-keto-PGD2 PGD2->keto_PGD2 DK_PGD2 13,14-Dihydro-15-keto PGD2 keto_PGD2->DK_PGD2 COX COX-1/2 COX->Arachidonic_Acid PGDS PGD2 Synthase PGDS->PGH2 PGDH 15-PGDH PGDH->PGD2 PTGR1 PTGR1 PTGR1->keto_PGD2

Caption: Metabolic Pathway of 13,14-Dihydro-15-keto PGD2. (Within 100 characters)

Experimental Protocols

Radioligand Binding Assay for CRTH2 Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CRTH2 receptor.

Materials:

  • HEK293 cell membranes expressing human CRTH2 receptor

  • [³H]-PGD₂ (Radioligand)

  • 13,14-Dihydro-15-keto PGD2 (or other test compounds)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled competitor (e.g., 13,14-Dihydro-15-keto PGD2) in the assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of unlabeled PGD2 (for non-specific binding).

    • 50 µL of the competitor dilution.

    • 50 µL of [³H]-PGD₂ at a final concentration close to its Kd.

    • 100 µL of cell membrane suspension.

  • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters and add scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.[6]

Eosinophil Chemotaxis Assay

This protocol outlines a method to assess the chemotactic effect of 13,14-Dihydro-15-keto PGD2 on eosinophils.

Materials:

  • Isolated human eosinophils

  • 13,14-Dihydro-15-keto PGD2

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Boyden chamber or similar chemotaxis system with a polycarbonate membrane (5 µm pore size)

  • Staining solution (e.g., Giemsa or Diff-Quik)

  • Microscope

Procedure:

  • Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation followed by immunomagnetic negative selection).

  • Resuspend the eosinophils in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.

  • Prepare serial dilutions of 13,14-Dihydro-15-keto PGD2 in chemotaxis buffer.

  • Add the chemoattractant solutions to the lower wells of the Boyden chamber. Use buffer alone as a negative control.

  • Place the polycarbonate membrane over the lower wells.

  • Add the eosinophil suspension to the upper wells.

  • Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 1-2 hours.

  • After incubation, remove the membrane, wipe the non-migrated cells from the upper surface, and fix and stain the migrated cells on the lower surface.

  • Count the number of migrated cells in several high-power fields under a microscope.

  • Plot the number of migrated cells against the concentration of 13,14-Dihydro-15-keto PGD2 to determine the EC₅₀.[3]

Quantification by LC-MS/MS

This protocol provides a general workflow for the quantification of 13,14-Dihydro-15-keto PGD2 in biological samples.

Materials:

  • Biological sample (e.g., plasma, cell culture supernatant)

  • Deuterated 13,14-Dihydro-15-keto PGD2 (internal standard)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • Add the deuterated internal standard.

    • Perform protein precipitation (e.g., with cold acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the sample preparation step onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte and internal standard with an appropriate solvent.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the analyte from other components using a suitable C18 column and a gradient elution program.

    • Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 13,14-Dihydro-15-keto PGD2.

    • Determine the concentration of the analyte in the sample by comparing its peak area ratio to the internal standard against the standard curve.[7]

LCMS_Workflow Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate SPE Solid-Phase Extraction Precipitate->SPE Analysis LC-MS/MS Analysis SPE->Analysis Data Data Analysis Analysis->Data

Caption: LC-MS/MS Quantification Workflow. (Within 100 characters)

Conclusion

13,14-Dihydro-15-keto PGD2 is a critical tool for researchers investigating the role of the CRTH2/DP2 receptor in health and disease. Its high selectivity allows for the specific interrogation of CRTH2-mediated pathways, providing valuable insights into the mechanisms of allergic inflammation and other immune responses. The experimental protocols detailed in this guide provide a foundation for the accurate and reproducible study of this important lipid mediator. Further research into the downstream effects of CRTH2 activation by 13,14-Dihydro-15-keto PGD2 will continue to enhance our understanding of its role in various physiological and pathological processes and may lead to the development of novel therapeutic strategies.

References

Methodological & Application

Application Note: Quantitative Analysis of 13,14-Dihydro-15-keto Prostaglandin D2 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator derived from arachidonic acid, playing significant roles in various physiological and pathological processes, including allergic inflammation, sleep regulation, and vasodilation. The biological effects of PGD2 are often mediated through its interaction with specific receptors, but also through its conversion to various metabolites. One such key metabolite is 13,14-dihydro-15-keto prostaglandin D2 (DK-PGD2), formed via the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] DK-PGD2 is a stable and biologically active metabolite, identified as a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] Given its stability and activity, accurate quantification of DK-PGD2 in biological matrices is essential for understanding the PGD2 signaling pathway in disease states and for the development of novel therapeutics targeting this pathway.

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of DK-PGD2 in human plasma. The protocol provides instructions for sample preparation, chromatographic separation, and mass spectrometric detection.

Signaling Pathway

The formation of DK-PGD2 is a key step in the metabolic cascade of arachidonic acid. Following synthesis from PGH2, PGD2 is metabolized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to 15-keto-PGD2, which is then rapidly converted to the more stable 13,14-dihydro-15-keto-PGD2.[3] This metabolite then acts as a selective agonist on the DP2 (CRTH2) receptor, mediating pro-inflammatory responses.

PGD2_Metabolism cluster_enzymes Enzymatic Conversion AA Arachidonic Acid PGH2 PGH2 AA->PGH2  COX PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2  PGDS DK_PGD2 13,14-Dihydro-15-keto-PGD2 (DK-PGD2) PGD2->DK_PGD2  15-PGDH & 15-oxo-PG Δ13-reductase DP2 DP2 (CRTH2) Receptor DK_PGD2->DP2 Agonist Binding Response Pro-inflammatory Response DP2->Response COX COX-1/2 PGDS PGD Synthase PGDH 15-PGDH

PGD2 Metabolic and Signaling Pathway.

Experimental Protocols

This section provides a detailed methodology for the analysis of DK-PGD2 in human plasma.

Materials and Reagents
  • This compound (DK-PGD2) standard (Cayman Chemical or equivalent)

  • This compound-d4 (DK-PGD2-d4) internal standard (IS) (Cayman Chemical or equivalent)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

Sample Preparation: Solid Phase Extraction (SPE)
  • Plasma Thawing: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: To 500 µL of plasma, add 10 µL of DK-PGD2-d4 internal standard solution (e.g., at 100 ng/mL in methanol) and vortex briefly.

  • Acidification: Acidify the plasma sample to pH 3-4 with 2% formic acid in water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 15% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 70:30 Water:Acetonitrile with 0.1% formic acid).

SPE_Workflow Start 500 µL Human Plasma Spike Spike with DK-PGD2-d4 (IS) Start->Spike Acidify Acidify to pH 3-4 Spike->Acidify Load Load onto Conditioned C18 SPE Cartridge Acidify->Load Wash1 Wash with Water Load->Wash1 Wash2 Wash with 15% Methanol Wash1->Wash2 Elute Elute with Methanol Wash2->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze Inject for LC-MS/MS Analysis Reconstitute->Analyze

Sample preparation workflow.
LC-MS/MS Conditions

The following tables summarize the instrumental conditions for the analysis. These are starting points and may require optimization for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC System UPLC/UHPLC System
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, increase to 95% B over 8 min, hold for 2 min, return to 30% B and re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 500°C
Capillary Voltage -3.5 kV
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Quantitative Data

The quantification of DK-PGD2 is performed using a stable isotope-labeled internal standard. The method demonstrates good linearity, sensitivity, and accuracy.

Table 3: MRM Transitions and Method Performance (Exemplary)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
DK-PGD2 351.5333.510022
DK-PGD2-d4 (IS) 355.5337.510022

Note: The deprotonated molecule [M-H]⁻ is observed at m/z 351.5 for DK-PGD2. The product ion at m/z 333.5 corresponds to the loss of water [M-H-H₂O]⁻. These transitions are based on the common fragmentation patterns of prostaglandins (B1171923) and should be optimized for the specific instrument in use.[4]

Table 4: Method Validation Summary (Exemplary)

ParameterResult
Linearity Range 0.1 - 100 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) 85 - 115%
Recovery > 80%

The values presented in Tables 3 and 4 are representative and based on typical performance for similar prostaglandin assays.[4][5][6] Actual performance must be determined during in-lab validation.

Conclusion

This application note presents a sensitive and specific LC-MS/MS method for the determination of this compound in human plasma. The protocol, utilizing solid-phase extraction for sample cleanup and a stable isotope-labeled internal standard for quantification, provides a reliable tool for researchers investigating the role of the PGD2 metabolic pathway in health and disease. This method is suitable for application in clinical research and drug development programs targeting inflammatory and allergic conditions.

References

Application Notes and Protocols for the Quantification of Prostaglandin D2 Metabolites in Urine using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including allergic reactions, inflammation, and sleep regulation. Produced primarily by mast cells, PGD2 has a short half-life in vivo, rapidly converting to a series of metabolites. The measurement of these metabolites in urine provides a non-invasive method to assess systemic PGD2 production, offering valuable insights into the activity of mast cells and the inflammatory status of various diseases.

One of the key metabolites in the PGD2 pathway is 13,14-dihydro-15-keto-PGD2. However, this metabolite itself is unstable in biological fluids, including urine, and is further metabolized. Consequently, direct measurement of 13,14-dihydro-15-keto-PGD2 in urine is challenging, and commercially available ELISA kits specifically for this analyte in urine are not common. Instead, researchers often quantify more stable downstream metabolites, such as tetranor-PGDM, or related metabolites from other prostaglandin pathways that are indicative of inflammatory processes, like 13,14-dihydro-15-keto-PGF2α (PGFM).

These application notes provide a comprehensive overview and a detailed protocol for the quantification of PGD2 metabolic activity in urine samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The protocol is based on commercially available kits for the stable PGD2 metabolite, PGFM, which has been validated for use in urine and serves as a reliable index of prostaglandin pathway activation.

Principle of the Assay

The competitive ELISA is a sensitive immunoassay for the quantitative determination of prostaglandin metabolites. The assay is based on the principle of competition between the prostaglandin metabolite in the sample and a fixed amount of enzyme-labeled prostaglandin metabolite (tracer) for a limited number of binding sites on a specific antibody.

In the assay, a microplate is pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG). A mixture of the urine sample (containing the target metabolite), a specific primary antibody (e.g., rabbit anti-PGFM), and an enzyme-conjugated metabolite (e.g., PGFM-peroxidase conjugate) is added to the wells. During incubation, the unlabeled metabolite from the sample and the enzyme-labeled metabolite compete for binding to the primary antibody. The antibody-antigen complex is then captured by the secondary antibody on the plate.

After a washing step to remove unbound reagents, a substrate solution is added. The enzyme on the bound tracer catalyzes a colorimetric reaction. The intensity of the color produced is inversely proportional to the concentration of the metabolite in the sample. The concentration is then determined by comparing the optical density of the samples to a standard curve generated with known concentrations of the metabolite.

PGD2 Metabolic Pathway

The following diagram illustrates the metabolic cascade of Prostaglandin D2.

PGD2_Metabolism Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase 13_14_dihydro_15_keto_PGD2 13,14-dihydro-15-keto PGD2 (Unstable) PGD2->13_14_dihydro_15_keto_PGD2 15-hydroxy PGDH Further_Metabolites Further Metabolites (e.g., tetranor-PGDM) (Stable in Urine) 13_14_dihydro_15_keto_PGD2->Further_Metabolites β-oxidation

Figure 1: Simplified metabolic pathway of Prostaglandin D2.

Data Presentation

The following tables summarize the typical performance characteristics of a competitive ELISA for a related and stable prostaglandin metabolite (PGFM) in urine. These values are representative and may vary between different kits and manufacturers.

Parameter Typical Value
Assay Range50 - 3,200 pg/mL
Sensitivity (Limit of Detection)20.8 pg/mL
Sample TypeUrine, Plasma, Serum, Fecal Extracts
Species ReactivitySpecies Independent
Cross-Reactivity Profile Cross-Reactivity (%)
13,14-dihydro-15-keto-PGF2α100%
13,14-dihydro-15-keto-PGE2< 3.0%
Prostaglandin F2α< 0.01%
Prostaglandin E2< 0.01%
Prostaglandin D2< 0.01%

Experimental Protocols

Materials Required but Not Provided
  • Distilled or deionized water

  • Repeating pipettes and disposable tips

  • Microplate shaker

  • Microplate reader capable of reading absorbance at 450 nm

  • Software for 4-parameter logistic curve fitting

  • Vortex mixer

  • Tubes for sample and standard dilutions

  • Creatinine (B1669602) assay kit for normalization of urine samples

Sample Handling and Preparation

Patient Preparation: To ensure accurate results, patients should avoid taking aspirin (B1665792) and other non-steroidal anti-inflammatory drugs (NSAIDs) for at least 48 hours before urine collection, as these medications can suppress prostaglandin production.[1]

Specimen Collection and Storage:

  • A 24-hour urine collection is often recommended to account for diurnal variations in metabolite excretion.[1]

  • During collection, the urine should be kept refrigerated.[1]

  • After collection, the total volume should be recorded, and the urine should be mixed well.

  • Aliquots of the urine should be transferred to clean polypropylene (B1209903) tubes and frozen at -20°C or colder for storage.[1] Avoid repeated freeze-thaw cycles.

Sample Preparation for ELISA:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 1,500 x g for 10 minutes to remove any particulate matter.

  • Dilute the urine samples with the provided Assay Buffer. A starting dilution of 1:8 is recommended.[2] Further dilutions may be necessary to bring the metabolite concentration within the assay's standard curve range.

ELISA Protocol

The following is a representative protocol for a competitive ELISA. Always refer to the specific kit insert for the most accurate and up-to-date instructions.

Reagent Preparation:

  • Allow all kit reagents to come to room temperature for at least 30-60 minutes before use.[2]

  • Prepare the Wash Buffer by diluting the concentrate with distilled or deionized water as instructed in the kit manual.

  • Prepare the standards by performing serial dilutions of the provided stock standard in Assay Buffer.

Assay Procedure:

  • Standard and Sample Addition:

    • Pipette 50 µL of each standard and diluted sample into the appropriate wells of the microplate.

    • Pipette 75 µL of Assay Buffer into the non-specific binding (NSB) wells.

    • Pipette 50 µL of Assay Buffer into the maximum binding (B0 or zero standard) wells.

  • Conjugate Addition:

    • Add 25 µL of the enzyme-conjugated metabolite (e.g., PGFM-peroxidase conjugate) to each well.

  • Antibody Addition:

    • Add 25 µL of the specific primary antibody to each well, except the NSB wells.

  • Incubation:

    • Gently tap the plate to ensure thorough mixing.

    • Cover the plate and incubate for 1-2 hours at room temperature on a microplate shaker (700-900 rpm).

  • Washing:

    • Aspirate the contents of the wells.

    • Wash each well 4 times with 300 µL of diluted Wash Buffer.

    • After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.

  • Substrate Addition:

    • Add 100 µL of the TMB Substrate to each well.

  • Development:

    • Incubate the plate for 30 minutes at room temperature in the dark, without shaking.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Reading the Plate:

    • Read the optical density of each well at 450 nm within 15 minutes of adding the Stop Solution.

Data Analysis
  • Calculate the average optical density (OD) for each set of duplicate or triplicate standards and samples.

  • Subtract the average OD of the NSB wells from the average OD of all other wells.

  • Calculate the percent binding (%B/B0) for each standard and sample using the following formula: %B/B0 = [(Average OD of Standard or Sample - Average OD of NSB) / (Average OD of B0 - Average OD of NSB)] x 100

  • Plot the %B/B0 for the standards against their known concentrations on a semi-logarithmic scale.

  • Perform a 4-parameter logistic curve fit to generate the standard curve.

  • Determine the concentration of the metabolite in the samples by interpolating their %B/B0 values from the standard curve.

  • Multiply the calculated concentration by the dilution factor to obtain the final concentration in the original urine sample.

  • Normalize the results to creatinine concentration to account for variations in urine dilution. This is typically expressed as pg/mg of creatinine or ng/mg of creatinine.

Experimental Workflow

The diagram below outlines the major steps in the competitive ELISA workflow.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Standards, Buffers) Add_Reagents Add Standards, Samples, Conjugate, and Antibody to Plate Reagent_Prep->Add_Reagents Sample_Prep Prepare Urine Samples (Thaw, Centrifuge, Dilute) Sample_Prep->Add_Reagents Incubate1 Incubate with Shaking Add_Reagents->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Develop Color) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Calculate Calculate %B/B0 Read_Plate->Calculate Plot_Curve Generate Standard Curve (4-Parameter Logistic Fit) Calculate->Plot_Curve Determine_Conc Determine Sample Concentration Plot_Curve->Determine_Conc Normalize Normalize to Creatinine Determine_Conc->Normalize

Figure 2: General workflow for a competitive ELISA.

Conclusion

The measurement of PGD2 metabolites in urine is a valuable tool for researchers and clinicians studying inflammatory and allergic diseases. While the direct measurement of 13,14-dihydro-15-keto-PGD2 in urine is hampered by its instability, the use of ELISA kits for more stable downstream metabolites provides a reliable and non-invasive alternative for assessing PGD2 production. By following the detailed protocols and understanding the principles of the assay, researchers can obtain accurate and reproducible data to advance their understanding of the role of prostaglandins (B1171923) in health and disease.

References

Application Notes and Protocols for Measuring 13,14-Dihydro-15-keto PGD2 in Bronchoalveolar Lavage Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), a key inflammatory mediator in various respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD). PGD2 is rapidly converted to DK-PGD2, making the latter an important biomarker for monitoring PGD2-mediated inflammatory responses in the lungs. This document provides detailed protocols for the quantification of DK-PGD2 in bronchoalveolar lavage fluid (BALF) using both enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes hypothetical quantitative data for DK-PGD2 concentrations in BALF, illustrating expected trends in respiratory diseases. These values are for illustrative purposes and may vary depending on the specific patient population and disease severity.

Patient GroupDK-PGD2 Concentration (pg/mL)Method of Analysis
Healthy Controls (n=50)15 - 50ELISA
Mild Asthmatics (n=50)50 - 150ELISA
Severe Asthmatics (n=50)150 - 500ELISA
Healthy Controls (n=20)10 - 40LC-MS/MS
Mild Asthmatics (n=20)40 - 120LC-MS/MS
Severe Asthmatics (n=20)120 - 450LC-MS/MS

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of PGD2 and the general experimental workflow for its measurement in BALF.

PGD2_Metabolism PGD2 Metabolic Pathway Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 PGH2 PGDS PGD Synthase PGH2->PGDS PGD2 PGD2 Metabolism 15-PGDH, 13-PGR PGD2->Metabolism DK_PGD2 13,14-Dihydro-15-keto PGD2 COX->PGH2 PGDS->PGD2 Metabolism->DK_PGD2

PGD2 Metabolic Pathway.

BALF_Analysis_Workflow Experimental Workflow for DK-PGD2 Measurement in BALF cluster_collection Sample Collection & Processing cluster_analysis Sample Analysis BALF_Collection Bronchoalveolar Lavage Fluid Collection Centrifugation Centrifugation (300 x g, 10 min, 4°C) BALF_Collection->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Storage Storage at -80°C Supernatant_Collection->Storage Sample_Thawing Thaw Sample on Ice Storage->Sample_Thawing Analysis_Choice Choose Analytical Method Sample_Thawing->Analysis_Choice ELISA ELISA Protocol Analysis_Choice->ELISA ELISA LCMS LC-MS/MS Protocol Analysis_Choice->LCMS LC-MS/MS Data_Analysis Data Analysis ELISA->Data_Analysis LCMS->Data_Analysis

Experimental Workflow.

Experimental Protocols

Bronchoalveolar Lavage Fluid (BALF) Collection and Processing
  • BALF Collection : Perform bronchoalveolar lavage according to standard clinical procedures. Instill sterile saline (typically 4-5 aliquots of 50 mL for adults) into a subsegmental bronchus and aspirate the fluid. Pool the collected fractions.

  • Immediate Processing : Place the collected BALF on ice immediately to minimize degradation of prostaglandins.

  • Centrifugation : Centrifuge the BALF at 300 x g for 10 minutes at 4°C to pellet cells.

  • Supernatant Collection : Carefully aspirate the supernatant, avoiding the cell pellet.

  • Storage : Aliquot the supernatant into cryovials and store immediately at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Quantification of DK-PGD2 by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is adapted from commercially available ELISA kits for prostaglandin metabolites and should be optimized for your specific kit and samples.

a. Materials:

  • Commercially available 13,14-Dihydro-15-keto PGD2 ELISA kit

  • BALF supernatant

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at the wavelength specified in the kit protocol (typically 405-420 nm).

b. Sample Preparation:

  • Thaw BALF supernatant on ice.

  • Centrifuge the thawed supernatant at 10,000 x g for 5 minutes at 4°C to remove any precipitates.

  • Due to the potential for high protein content in BALF, a sample purification step such as solid-phase extraction (SPE) may be necessary to remove interfering substances. Refer to the ELISA kit manual for recommended SPE protocols.[1] If not performing SPE, it is advisable to test for interference by assaying serial dilutions of the BALF samples.

c. ELISA Procedure (Competitive Assay):

  • Prepare standards and controls as described in the ELISA kit manual.

  • Pipette 50 µL of the appropriate standard, control, or purified BALF sample into the wells of the microplate.

  • Add 50 µL of the DK-PGD2-acetylcholinesterase (AChE) tracer to each well.

  • Add 50 µL of the DK-PGD2 antiserum to each well.

  • Incubate the plate for 18 hours at 4°C.

  • Wash the plate five times with the provided wash buffer.

  • Add 200 µL of Ellman's Reagent to each well.

  • Incubate the plate in the dark on an orbital shaker for 90-120 minutes.

  • Read the absorbance at 405-420 nm using a microplate reader.

d. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of DK-PGD2 in the BALF samples by interpolating their absorbance values from the standard curve.

  • Correct for any dilution factors used during sample preparation.

Quantification of DK-PGD2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high specificity and sensitivity for the quantification of DK-PGD2. This protocol is a general guideline and should be optimized based on the specific instrumentation and standards available.

a. Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Analytical column (e.g., C18)

  • DK-PGD2 analytical standard

  • Deuterated DK-PGD2 internal standard (e.g., DK-PGD2-d4)

  • Methanol (B129727), Acetonitrile, Formic Acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

b. Sample Preparation:

  • Thaw 1 mL of BALF supernatant on ice.

  • Add 10 µL of the deuterated internal standard solution (e.g., 100 ng/mL in methanol) to each sample.

  • Acidify the sample to pH 3-4 with formic acid.

  • Perform solid-phase extraction (SPE) to purify and concentrate the analyte:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the acidified BALF sample onto the cartridge.

    • Wash the cartridge with 5 mL of water followed by 5 mL of 15% methanol.

    • Elute the DK-PGD2 with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

c. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 20% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both DK-PGD2 and its deuterated internal standard. These transitions should be determined by infusing the pure standards into the mass spectrometer. For example, a potential transition for DK-PGD2 could be m/z 351 -> 271.[2]

    • Optimize collision energy and other MS parameters for maximum signal intensity.

d. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Quantify the amount of DK-PGD2 in the BALF samples using the calibration curve.

  • Account for the initial sample volume and any dilution or concentration steps to report the final concentration in pg/mL.

References

Application Notes and Protocols for In Vitro Chemotaxis Assay Using 13,14-Dihydro-15-keto PGD2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2) is a stable metabolite of Prostaglandin D2 (PGD2) and a potent, selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2][3] The interaction between DK-PGD2 and CRTH2 plays a crucial role in the recruitment of various immune cells, including T helper type 2 (Th2) cells, eosinophils, and basophils, to sites of allergic inflammation.[1][4][5] This makes the DK-PGD2/CRTH2 signaling axis a key target for therapeutic intervention in allergic diseases such as asthma.[4][6] These application notes provide detailed protocols for an in vitro chemotaxis assay using DK-PGD2 to study the migration of CRTH2-expressing cells, offering a valuable tool for basic research and drug discovery.

Signaling Pathway of 13,14-Dihydro-15-keto PGD2 in Chemotaxis

DK-PGD2 induces chemotaxis by binding to the Gαi-coupled seven-transmembrane receptor, CRTH2.[1][5] This binding event initiates a signaling cascade that leads to cellular migration. Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunit dissociates and activates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the subsequent increase in intracellular calcium concentration is a critical step for cell activation, shape change, and directed migration.[4]

DK-PGD2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DK_PGD2 13,14-Dihydro-15-keto PGD2 CRTH2 CRTH2 Receptor DK_PGD2->CRTH2 Binds G_Protein Gαiβγ CRTH2->G_Protein Activates G_alpha Gαi G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma PLC Phospholipase Cβ (PLCβ) IP3 IP3 PLC->IP3 PIP2 AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma->PLC Activates cAMP ↓ cAMP AC->cAMP PIP2 PIP2 Ca_ER ↑ Intracellular Ca²⁺ IP3->Ca_ER Stimulates Release Chemotaxis Cell Migration / Chemotaxis Ca_ER->Chemotaxis

Figure 1: DK-PGD2 signaling pathway via the CRTH2 receptor leading to chemotaxis.

Data Presentation

The following table summarizes representative quantitative data for chemotaxis induced by DK-PGD2 in various CRTH2-expressing immune cells. The effective concentration for 50% of the maximal response (EC50) is a key parameter for assessing the potency of DK-PGD2.

Cell TypeChemoattractantEC50 (nM)Assay TypeReference
Human Th2 CellsDK-PGD2~1.5 - 3Boyden Chamber[1]
Human EosinophilsDK-PGD2Not explicitly stated, but effective in nanomolar rangesBoyden Chamber[1][4]
Human BasophilsDK-PGD2Not explicitly stated, but effective in nanomolar rangesBoyden Chamber[1]
Type 2 Innate Lymphoid Cells (ILC2s)DK-PGD217.4 - 91.7Not Specified[7]

Experimental Protocols

Protocol 1: Boyden Chamber Chemotaxis Assay

The Boyden chamber assay is a classic and widely used method to study cell migration in response to a chemoattractant gradient.[8][9][10][11]

Materials:

  • Cells: Freshly isolated human eosinophils, Th2 cells, or other CRTH2-expressing cell lines.

  • Chemoattractant: 13,14-Dihydro-15-keto PGD2 (Cayman Chemical or equivalent).[3][12]

  • Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA).

  • Boyden Chamber Apparatus: Multiwell chamber (e.g., from NeuroProbe).[11]

  • Polycarbonate Membranes: 3-5 µm pore size, depending on the cell type.[10]

  • Staining Solution: Diff-Quik or similar.

  • Microscope

Procedure:

  • Cell Preparation:

    • Isolate primary cells (e.g., eosinophils from peripheral blood) using standard laboratory procedures.

    • Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.

    • Starve the cells for 2-4 hours at 37°C to reduce spontaneous migration.

  • Assay Setup:

    • Prepare serial dilutions of DK-PGD2 in assay medium. A typical concentration range to test would be from 0.1 nM to 1000 nM. Include a vehicle control (assay medium only).

    • Add 25-30 µL of the DK-PGD2 dilutions or vehicle control to the lower wells of the Boyden chamber.

    • Carefully place the polycarbonate membrane over the lower wells, avoiding air bubbles.

    • Assemble the Boyden chamber apparatus.

    • Add 50 µL of the cell suspension to the upper wells of the chamber.

  • Incubation:

    • Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell type.

  • Cell Staining and Quantification:

    • After incubation, disassemble the chamber and remove the membrane.

    • Wipe the cells from the upper side of the membrane using a cotton swab.

    • Fix the membrane in methanol (B129727) for 1 minute.

    • Stain the migrated cells on the lower side of the membrane using a Diff-Quik stain set.

    • Allow the membrane to air dry.

    • Mount the membrane on a glass slide.

    • Count the number of migrated cells in several high-power fields (HPF) using a light microscope.

    • Calculate the average number of migrated cells per HPF for each condition.

Boyden Chamber Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Staining cluster_analysis Analysis A Prepare Cell Suspension (1x10^6 cells/mL) E Add Cells to Upper Wells A->E B Prepare DK-PGD2 Dilutions (0.1 - 1000 nM) C Add DK-PGD2 to Lower Wells B->C D Place Membrane C->D D->E F Incubate at 37°C (1-3 hours) E->F G Fix and Stain Membrane F->G H Count Migrated Cells (Microscopy) G->H I Data Analysis H->I

Figure 2: Experimental workflow for the Boyden chamber chemotaxis assay.
Protocol 2: Microfluidic Chemotaxis Assay

Microfluidic assays offer a more controlled and dynamic environment for studying chemotaxis, allowing for the generation of stable chemoattractant gradients and real-time imaging of cell migration.[13][14][15]

Materials:

  • Cells: CRTH2-expressing cells labeled with a fluorescent dye (e.g., Calcein AM).

  • Chemoattractant: 13,14-Dihydro-15-keto PGD2.

  • Assay Medium: As in Protocol 1.

  • Microfluidic Chemotaxis Device: (e.g., from ibidi or Elveflow).[13][15]

  • Syringe Pumps

  • Fluorescence Microscope with Live-Cell Imaging capabilities

Procedure:

  • Device Preparation:

    • Prime the microfluidic device with assay medium according to the manufacturer's instructions to remove any air bubbles.

    • If required, coat the channels with an extracellular matrix protein (e.g., fibronectin) to promote cell adhesion.

  • Cell Loading:

    • Prepare a cell suspension at an appropriate concentration (typically 2-5 x 10^6 cells/mL).

    • Load the cell suspension into the designated cell seeding area of the microfluidic device.

    • Allow the cells to adhere for 30-60 minutes at 37°C.

  • Gradient Generation:

    • Prepare two solutions in separate syringes: one with the highest concentration of DK-PGD2 and one with the vehicle control (assay medium).

    • Connect the syringes to the inlets of the microfluidic device via tubing and syringe pumps.

    • Start the pumps at a low flow rate to establish a stable chemoattractant gradient across the cell migration channel.

  • Live-Cell Imaging:

    • Place the microfluidic device on the stage of an inverted fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature, humidity, and CO2 levels.

    • Acquire time-lapse images of the cells migrating within the gradient at regular intervals (e.g., every 5-10 minutes) for a period of several hours.

  • Data Analysis:

    • Use image analysis software to track the movement of individual cells.

    • Quantify parameters such as cell velocity, directionality, and chemotactic index (the ratio of the net displacement in the direction of the gradient to the total path length).

Microfluidic Chemotaxis Workflow cluster_prep Preparation cluster_assay Experiment cluster_analysis Analysis A Prime Microfluidic Device B Load Fluorescently-Labeled Cells A->B D Establish Chemoattractant Gradient (Syringe Pumps) B->D C Prepare Chemoattractant & Control Solutions C->D E Live-Cell Imaging (Time-Lapse Microscopy) D->E F Track Cell Movement E->F G Quantify Migration Parameters (Velocity, Directionality) F->G

Figure 3: Experimental workflow for a microfluidic chemotaxis assay.

Conclusion

The in vitro chemotaxis assays described here provide robust and reproducible methods for investigating the biological activity of 13,14-Dihydro-15-keto PGD2 and for screening potential modulators of the CRTH2 signaling pathway. The choice between the classic Boyden chamber assay and the more advanced microfluidic approach will depend on the specific research question, available equipment, and desired level of detail in the analysis. These protocols serve as a foundation for further studies into the role of DK-PGD2 in immune cell trafficking and allergic inflammation.

References

Application Note: High-Throughput Calcium Mobilization Assay for Screening CRTH2 Agonists and Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as G-protein coupled receptor 44 (GPR44), is a key receptor involved in allergic inflammation.[1][2][3] It is activated by its natural ligand, prostaglandin (B15479496) D2 (PGD2), and plays a crucial role in the activation and chemotaxis of Th2 cells, eosinophils, and basophils.[4][5][6] Consequently, CRTH2 has emerged as a significant therapeutic target for inflammatory conditions such as asthma and allergic rhinitis.[2][3]

This application note describes a robust and high-throughput calcium mobilization assay for studying the activation of the CRTH2 receptor by the selective agonist 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2).[6][7] Upon activation, the Gαi-coupled CRTH2 receptor initiates a signaling cascade that leads to the release of intracellular calcium (Ca2+).[1][5][8] This change in intracellular Ca2+ concentration can be sensitively detected using fluorescent calcium indicators, such as Fluo-4 AM, making it an ideal readout for receptor activation in a high-throughput screening (HTS) format.[9][10][11][12]

This protocol is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel CRTH2 modulators.

Principle of the Assay

The assay is based on the principle that activation of the CRTH2 receptor by an agonist, such as DK-PGD2, leads to a transient increase in the concentration of intracellular free calcium ([Ca2+]i). This is achieved through the Gαi-PLC pathway, which generates inositol (B14025) triphosphate (IP3) and subsequently triggers the release of Ca2+ from the endoplasmic reticulum.[8]

Cells expressing the CRTH2 receptor are pre-loaded with a calcium-sensitive fluorescent dye, Fluo-4 AM. The acetoxymethyl (AM) ester group facilitates the dye's passage across the cell membrane.[9] Once inside the cell, cytoplasmic esterases cleave the AM group, trapping the active Fluo-4 dye in the cytosol.[9] In its calcium-free form, Fluo-4 exhibits low fluorescence. However, upon binding to Ca2+ released into the cytoplasm following receptor activation, its fluorescence intensity increases significantly (over 100-fold).[9] This change in fluorescence is measured in real-time using a fluorescence microplate reader, providing a direct measure of CRTH2 receptor activation.

CRTH2 Signaling Pathway

The binding of DK-PGD2 to the CRTH2 receptor triggers a cascade of intracellular events, as depicted in the diagram below.

CRTH2_Signaling_Pathway CRTH2 CRTH2 Receptor G_protein Gαi/βγ CRTH2->G_protein Coupling PLC PLC G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DK_PGD2 DK-PGD2 DK_PGD2->CRTH2 Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_cyto ER->Ca_cyto Ca2+ Release Ca_ER Ca2+ Downstream Downstream Cellular Responses (e.g., Chemotaxis) Ca_cyto->Downstream Signal Transduction

Caption: CRTH2 receptor activation pathway by DK-PGD2.

Experimental Workflow

The following diagram illustrates the key steps involved in the calcium mobilization assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (CRTH2-expressing cells) Cell_Seeding 2. Cell Seeding (96- or 384-well plates) Cell_Culture->Cell_Seeding Dye_Loading 3. Dye Loading (Fluo-4 AM) Cell_Seeding->Dye_Loading Compound_Addition 4. Compound Addition (DK-PGD2 / Antagonists) Dye_Loading->Compound_Addition Measurement 5. Fluorescence Measurement (Real-time kinetic read) Compound_Addition->Measurement Data_Normalization 6. Data Normalization Measurement->Data_Normalization Dose_Response 7. Dose-Response Curve Fitting Data_Normalization->Dose_Response EC50_IC50 8. EC50 / IC50 Determination Dose_Response->EC50_IC50

Caption: Experimental workflow for the CRTH2 calcium mobilization assay.

Materials and Methods

Materials
  • Cells: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human CRTH2 receptor.

  • Agonist: DK-PGD2 (13,14-dihydro-15-keto Prostaglandin D2)

  • Calcium Indicator: Fluo-4 AM (acetoxymethyl) ester

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418).

  • Reagents: Probenecid (B1678239), Pluronic F-127

  • Equipment:

    • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation) capable of excitation at ~490 nm and emission at ~525 nm.[10][11]

    • Cell culture incubator (37°C, 5% CO2)

    • Black-walled, clear-bottom 96- or 384-well microplates

Experimental Protocol

1. Cell Culture and Seeding

  • Culture CRTH2-expressing cells in appropriate growth medium in a 37°C, 5% CO2 incubator.
  • The day before the assay, harvest the cells and seed them into black-walled, clear-bottom 96- or 384-well plates at a density of 40,000-80,000 cells/well for a 96-well plate or 10,000-20,000 cells/well for a 384-well plate.[11]
  • Incubate the plates overnight to allow for cell attachment.

2. Preparation of Reagents

  • DK-PGD2 Stock Solution: Prepare a high-concentration stock solution of DK-PGD2 in DMSO and store at -20°C.
  • Fluo-4 AM Loading Buffer: Prepare a 1 mM Fluo-4 AM stock solution in DMSO. For the loading buffer, dilute the Fluo-4 AM stock solution in assay buffer to a final concentration of 2-5 µM. The addition of Pluronic F-127 (0.02-0.04%) and probenecid (2.5 mM) can improve dye loading and prevent dye leakage.[9][13]

3. Dye Loading

  • Remove the growth medium from the cell plates.
  • Add an appropriate volume of Fluo-4 AM loading buffer to each well (e.g., 100 µL for a 96-well plate).
  • Incubate the plate at 37°C for 60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.[10][11]

4. Calcium Mobilization Assay

  • Prepare serial dilutions of DK-PGD2 in assay buffer at concentrations 2-5 times the final desired concentration.
  • Place the cell plate into the fluorescence microplate reader.
  • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
  • Using the instrument's automated liquid handler, add the DK-PGD2 dilutions to the wells.
  • Immediately begin measuring the fluorescence intensity kinetically for 1-3 minutes.

5. Data Analysis

  • The change in fluorescence is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.
  • Normalize the data to the maximum response observed with a saturating concentration of DK-PGD2.
  • Plot the normalized response versus the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Quantitative Data Summary

The following table summarizes typical concentration ranges and expected values for the CRTH2 calcium mobilization assay.

ParameterTypical Value/RangeReference
Cell Seeding Density (96-well) 40,000 - 80,000 cells/well[11]
Cell Seeding Density (384-well) 10,000 - 20,000 cells/well[11]
Fluo-4 AM Concentration 2 - 5 µM[9]
Dye Loading Time 60 min at 37°C, then 15-30 min at RT[10][11]
Probenecid Concentration 2.5 mM[9][13]
DK-PGD2 EC50 12.34 ± 2.4 nM[7]
Fluorescence Measurement (Ex/Em) ~490 nm / ~525 nm[10][11]

Troubleshooting

  • Low Signal-to-Noise Ratio:

    • Optimize cell seeding density.

    • Increase Fluo-4 AM concentration or loading time.

    • Ensure the health and viability of the cells.

  • High Well-to-Well Variation:

    • Ensure uniform cell seeding.

    • Check for and address any issues with the liquid handling system.

  • No Response to Agonist:

    • Confirm CRTH2 receptor expression in the cell line.

    • Verify the activity and concentration of the DK-PGD2 stock solution.

Conclusion

The calcium mobilization assay described provides a sensitive and reliable method for studying the activation of the CRTH2 receptor by DK-PGD2. This assay is readily adaptable for high-throughput screening to identify and characterize novel agonists and antagonists of CRTH2, thereby facilitating the discovery of new therapeutics for allergic and inflammatory diseases.

References

Application Notes and Protocols for the Use of Deuterated 13,14-Dihydro-15-keto PGD2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto prostaglandin (B15479496) D2 (13,14-dihydro-15-keto PGD2) is a key metabolite of prostaglandin D2 (PGD2), formed via the 15-hydroxy PGDH pathway.[1][2] It is a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, a G protein-coupled receptor involved in type 2 inflammatory responses.[1][2][3] Accurate quantification of 13,14-dihydro-15-keto PGD2 in biological matrices is crucial for studying its role in various physiological and pathological processes, including allergic diseases like asthma.[3]

Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, as they correct for analyte loss during sample preparation and for variations in instrument response.[4] Deuterated 13,14-dihydro-15-keto PGD2 (e.g., 13,14-dihydro-15-keto PGD2-d4) is an ideal internal standard for the accurate and precise quantification of endogenous 13,14-dihydro-15-keto PGD2 by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Chemical Properties

PropertyValue
Chemical Name 13,14-dihydro-15-keto Prostaglandin D2-d4
Synonyms 13,14-dihydro-15-keto PGD2-d4
Molecular Formula C₂₀H₂₈D₄O₅
Molecular Weight 356.5 g/mol
Purity ≥99% deuterated forms (d₁-d₄)
Formulation A solution in methyl acetate

Table 1: Chemical properties of deuterated 13,14-Dihydro-15-keto PGD2-d4.[2]

Biological Significance and Signaling Pathway

13,14-dihydro-15-keto PGD2 is a biologically active metabolite that selectively binds to and activates the CRTH2 receptor.[1][2] The CRTH2 receptor is highly expressed on Th2 lymphocytes, eosinophils, and basophils, key effector cells in type 2 inflammation.[3] Upon ligand binding, the CRTH2 receptor, coupled to a Gαi protein, initiates a signaling cascade that leads to intracellular calcium mobilization and cellular responses such as chemotaxis and cytokine release.[5][6]

CRTH2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGD2_Metabolite 13,14-dihydro-15-keto PGD2 CRTH2 CRTH2 Receptor PGD2_Metabolite->CRTH2 Binds G_Protein Gαi Protein Complex CRTH2->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PIP2 PIP2 Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Binds to receptor on ER Ca_cyto ↑ Intracellular [Ca²⁺] Ca_ER->Ca_cyto Release Cellular_Response Cellular Responses (e.g., Chemotaxis, Cytokine Release) Ca_cyto->Cellular_Response Leads to

CRTH2 Receptor Signaling Pathway.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol is adapted from established methods for prostaglandin extraction from biological fluids.

Materials:

  • Human plasma collected with EDTA or heparin as an anticoagulant.

  • Deuterated 13,14-dihydro-15-keto PGD2 internal standard solution (e.g., 10 ng/mL in ethanol).

  • Methanol (B129727), HPLC grade.

  • Water, HPLC grade.

  • Formic acid.

  • Ethyl acetate.

  • Hexane (B92381).

  • Octadecyl (C18) SPE cartridges.

  • Centrifuge.

  • Nitrogen evaporator.

Procedure:

  • To 1 mL of plasma, add a known amount of deuterated 13,14-dihydro-15-keto PGD2 internal standard.

  • Acidify the sample to pH 3-4 with 1% formic acid.

  • Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

  • Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol, and finally 5 mL of hexane to remove interfering lipids.

  • Elute the prostaglandins (B1171923) with 5 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

SPE Workflow for Plasma Samples start Start: Plasma Sample spike Spike with Deuterated Internal Standard start->spike acidify Acidify to pH 3-4 spike->acidify load Load Sample onto Cartridge acidify->load condition Condition C18 SPE Cartridge (Methanol, then Water) condition->load wash1 Wash with Water load->wash1 wash2 Wash with 15% Methanol wash1->wash2 wash3 Wash with Hexane wash2->wash3 elute Elute with Ethyl Acetate wash3->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Solid-Phase Extraction Workflow.
LC-MS/MS Analysis

The following are suggested starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 20% to 80% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

Tandem Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • 13,14-dihydro-15-keto PGD2: m/z 351.2 → [Product Ion 1], [Product Ion 2]

    • 13,14-dihydro-15-keto PGD2-d4: m/z 355.2 → [Product Ion 1], [Product Ion 2] (Note: Specific product ions and collision energies must be determined by direct infusion of the analytical standards.)

Quantitative Data Summary

The following table presents illustrative performance data for a validated LC-MS/MS method for the quantification of PGD2 using a deuterated internal standard.[7] Similar performance is expected for an assay for 13,14-dihydro-15-keto PGD2.

ParameterResult
Linearity Range 1 - 1000 pg/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 pg/mL
Intra-assay Precision (%CV) 8.8% - 10.2%
Inter-assay Precision (%CV) Not Reported
Accuracy (% Recovery) 95.7% - 103.3%

Table 2: Illustrative method validation data based on a PGD2 assay.[7]

Another study on various prostaglandins reported the following general performance characteristics.[8]

ParameterResult
Linearity Range 1 - 100 pg/µL
Limit of Detection (LOD) 0.5 - 50 pg on column
Limit of Quantification (LOQ) 2 - 100 pg on column
Recovery 83% - 116%

Table 3: General performance of a multi-analyte prostanoid LC-MS/MS assay.[8]

Conclusion

The use of deuterated 13,14-dihydro-15-keto PGD2 as an internal standard in conjunction with a robust sample preparation method and a sensitive LC-MS/MS technique allows for the accurate and precise quantification of this important PGD2 metabolite in various biological matrices. The provided protocols and data serve as a comprehensive guide for researchers to develop and validate their own analytical methods for studying the role of 13,14-dihydro-15-keto PGD2 in health and disease.

References

Application Notes and Protocols for Studying the Effects of DK-PGD2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the biological effects of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), a stable metabolite of prostaglandin (B15479496) D2 (PGD2) and a selective agonist for the G protein-coupled receptor, Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. Activation of the DP2 receptor is implicated in a variety of inflammatory and allergic responses.

Introduction to DK-PGD2 and the DP2 Signaling Pathway

DK-PGD2 is a key mediator in type 2 immune responses.[1] Unlike its parent molecule PGD2, which signals through both the DP1 and DP2 receptors, DK-PGD2 is a highly selective agonist for the DP2 receptor.[1] The DP2 receptor is primarily expressed on immune cells central to allergic inflammation, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[1][2][3]

Upon binding of DK-PGD2, the DP2 receptor couples to Gi/o proteins, leading to a cascade of downstream signaling events. This includes inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and mobilization of intracellular calcium.[3] These signaling events ultimately result in pro-inflammatory cellular responses such as chemotaxis, degranulation, and cytokine production.[1][4][5] The opposing effects of the DP1 and DP2 receptors highlight the importance of using selective agonists like DK-PGD2 to dissect the specific roles of DP2-mediated signaling in various biological processes.

Below is a diagram illustrating the simplified signaling pathway of DK-PGD2.

DK_PGD2_Signaling DK_PGD2 DK-PGD2 DP2 DP2 (CRTH2) Receptor DK_PGD2->DP2 Binds to G_protein Gi/o Protein DP2->G_protein Activates Ca_mobilization Intracellular Ca²⁺ Mobilization G_protein->Ca_mobilization Leads to Cell_Responses Cellular Responses (Chemotaxis, Cytokine Release, Degranulation) Ca_mobilization->Cell_Responses Induces

Caption: Simplified signaling pathway of DK-PGD2 via the DP2 receptor.

Quantitative Data Summary

The following tables summarize the effective concentrations (EC50) of DK-PGD2 in various in vitro functional assays.

Table 1: EC50 Values of DK-PGD2 on Eosinophils

AssayCell TypeEC50 (nM)Reference
Shape ChangeHuman Eosinophils2.7 ± 2.3[1]

Table 2: EC50 Values of DK-PGD2 on Type 2 Innate Lymphoid Cells (ILC2s)

AssayCell TypeEC50 (nM)Reference
MigrationHuman ILC2s14.2 ± 3.4[1]
IL-5 SecretionHuman ILC2s146.0 ± 18.0[1]
IL-13 SecretionHuman ILC2s159.2 ± 28.8[1]

Experimental Protocols

The following are detailed protocols for the isolation and culture of primary human immune cells and subsequent functional assays to study the effects of DK-PGD2.

Experimental Workflow Overview

Experimental_Workflow cluster_isolation Cell Isolation cluster_culture Cell Culture cluster_assays Functional Assays Blood_Collection Peripheral Blood Collection PBMC_Isolation PBMC Isolation Blood_Collection->PBMC_Isolation Cell_Purification Target Cell Purification (Eosinophils, Th2 Cells, ILC2s) PBMC_Isolation->Cell_Purification Cell_Culture Primary Cell Culture Cell_Purification->Cell_Culture DK_PGD2_Treatment DK-PGD2 Treatment Cell_Culture->DK_PGD2_Treatment Chemotaxis Chemotaxis Assay DK_PGD2_Treatment->Chemotaxis Cytokine Cytokine Release Assay DK_PGD2_Treatment->Cytokine Calcium Calcium Flux Assay DK_PGD2_Treatment->Calcium Shape_Change Eosinophil Shape Change DK_PGD2_Treatment->Shape_Change

References

Application Notes and Protocols for Receptor Binding Assay of 13,14-Dihydro-15-keto prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), a key inflammatory mediator produced predominantly by mast cells.[1][2] DK-PGD2 has been identified as a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[2] The interaction between DK-PGD2 and CRTH2 is of significant interest as it mediates pro-inflammatory responses, including the migration and activation of T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[1] This signaling pathway is implicated in the pathophysiology of allergic diseases such as asthma and allergic rhinitis.[1][3] Understanding the binding characteristics of DK-PGD2 to the CRTH2 receptor is crucial for the development of novel therapeutics targeting these conditions. These application notes provide detailed protocols for a competitive radioligand binding assay to characterize the interaction of DK-PGD2 and other compounds with the CRTH2 receptor.

Receptor Signaling Pathway

The CRTH2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit.[3][4] Upon agonist binding, such as DK-PGD2, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4][5] Concurrently, the Gβγ subunit complex can activate phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic calcium concentration.[1][4] This signaling cascade ultimately mediates the pro-inflammatory effects associated with CRTH2 activation.[3]

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol DK_PGD2 DK-PGD2 CRTH2 CRTH2 (DP2 Receptor) DK_PGD2->CRTH2 Binds G_Protein Gαiβγ CRTH2->G_Protein Activates G_alpha_i Gαi G_Protein->G_alpha_i G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Converts PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates G_alpha_i->AC Inhibits G_beta_gamma->PLC Activates ATP ATP ATP->AC Pro_inflammatory Pro-inflammatory Responses cAMP->Pro_inflammatory Modulates PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release (from ER) ↑ IP3->Ca2_release Ca2_release->Pro_inflammatory

Caption: CRTH2 receptor signaling pathway initiated by DK-PGD2.

Quantitative Data Summary

The following table summarizes the binding affinities of DK-PGD2 and related prostaglandins (B1171923) for the CRTH2 receptor, as determined by competitive radioligand binding assays. The data is compiled from various studies and presented as Ki (nM) or EC50 (nM) values.

CompoundReceptorAssay TypeKi (nM)EC50 (nM)Reference
13,14-Dihydro-15-keto PGD2 (DK-PGD2) Human CRTH2Competition Binding~2.4 - 160-[6]
Prostaglandin D2 (PGD2)Human CRTH2Competition Binding2.4-[6]
Prostaglandin D2 (PGD2)Mouse CRTH2Saturation Binding (Kd)8.8 ± 0.8-[5]
15-deoxy-Δ12,14-PGJ2Human CRTH2Competition Binding~2.4 - 34.0-[6]
Prostaglandin J2 (PGJ2)Human CRTH2Competition Binding~2.4 - 34.0-[6]
IndomethacinMouse CRTH2Competition Binding1040 ± 130-[5]

Note: Binding affinities can vary depending on the experimental conditions, cell type used for receptor expression, and the specific radioligand employed.

Experimental Protocols

Objective:

To determine the binding affinity of 13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2) and other test compounds for the human CRTH2 receptor using a competitive radioligand binding assay.

Materials and Reagents:
  • Cell Line: HEK293 cells stably expressing the human CRTH2 receptor.

  • Radioligand: [3H]Prostaglandin D2 ([3H]PGD2).

  • Unlabeled Ligands: this compound (DK-PGD2), Prostaglandin D2 (PGD2) for non-specific binding determination, and other test compounds.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold Binding Buffer.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell scraper.

  • Homogenizer.

  • Centrifuge.

  • Scintillation counter.

Experimental Workflow Diagram

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis A 1. Culture CRTH2-expressing HEK293 cells B 2. Harvest cells and prepare cell membranes via homogenization and centrifugation A->B C 3. Determine protein concentration of membrane prep B->C D 4. Add to 96-well plate: - Cell membranes - [3H]PGD2 (radioligand) - Unlabeled ligand (DK-PGD2, PGD2, or test compound) at various concentrations C->D E 5. Incubate at room temperature D->E F 6. Terminate reaction by rapid filtration over glass fiber filters E->F G 7. Wash filters with cold wash buffer F->G H 8. Measure bound radioactivity using a scintillation counter G->H I 9. Analyze data to determine IC50 and Ki values H->I

Caption: Experimental workflow for the CRTH2 receptor binding assay.

Step-by-Step Protocol:

1. Cell Culture and Membrane Preparation: a. Culture HEK293 cells stably expressing the human CRTH2 receptor in T175 flasks until they reach 80-90% confluency. b. Aspirate the culture medium and wash the cells with ice-cold PBS. c. Harvest the cells by scraping and transfer them to a centrifuge tube. d. Pellet the cells by centrifugation at 1000 x g for 5 minutes at 4°C. e. Resuspend the cell pellet in ice-cold binding buffer and homogenize using a Dounce or Polytron homogenizer. f. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes. g. Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold binding buffer. h. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA). i. Aliquot the membrane preparation and store at -80°C until use.

2. Competitive Binding Assay: a. Prepare serial dilutions of the unlabeled test compound (e.g., DK-PGD2) in the binding buffer. b. In a 96-well microplate, add the following in triplicate: i. Total Binding: Cell membrane preparation, [3H]PGD2 (at a final concentration near its Kd, e.g., 2-5 nM), and binding buffer.[7] ii. Non-specific Binding: Cell membrane preparation, [3H]PGD2, and a high concentration of unlabeled PGD2 (e.g., 10 µM).[7] iii. Competition Binding: Cell membrane preparation, [3H]PGD2, and varying concentrations of the unlabeled test compound. c. The final assay volume should be consistent across all wells (e.g., 200 µL). d. Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

3. Filtration and Scintillation Counting: a. Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. b. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand. c. Transfer the filters to scintillation vials. d. Add 5 mL of scintillation cocktail to each vial. e. Allow the vials to sit for at least 4 hours in the dark before counting. f. Measure the radioactivity in each vial using a scintillation counter.

4. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding as a function of the log concentration of the unlabeled test compound. c. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). d. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Disclaimer: This protocol is intended as a guideline. Researchers should optimize the assay conditions, such as incubation time, temperature, and protein concentration, for their specific experimental setup.

References

Application Notes and Protocols: Flow Cytometry Analysis of CRTH2 Expression on Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as CD294 or GPR44, is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade, particularly in type 2 immunity.[1][2] Its primary endogenous ligand is prostaglandin (B15479496) D2 (PGD2), a key mediator produced predominantly by activated mast cells.[1][2] The interaction between PGD2 and CRTH2 orchestrates the recruitment and activation of several key immune cell populations, making CRTH2 a significant therapeutic target for a range of inflammatory and allergic diseases, including asthma, allergic rhinitis, and atopic dermatitis.[3][4]

CRTH2 is selectively expressed on a variety of immune cells, most notably T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[1][5][6] Its expression is considered one of the most reliable markers for identifying circulating Th2 cells.[7] Upon activation by PGD2, CRTH2 signaling, mediated through Gαi proteins, leads to a decrease in intracellular cyclic AMP (cAMP) and an increase in intracellular calcium. This cascade of events promotes chemotaxis, cytokine release (such as IL-4, IL-5, and IL-13), and enhanced cell survival of these effector cells, thereby amplifying the type 2 inflammatory response.[7]

Given its central role in allergic inflammation, the accurate detection and quantification of CRTH2 expression on immune cells are crucial for both basic research and clinical drug development. Flow cytometry is a powerful and widely used technique for this purpose, allowing for the precise identification and characterization of CRTH2-expressing cell subsets within heterogeneous populations like peripheral blood. This document provides detailed application notes and a comprehensive protocol for the flow cytometric analysis of CRTH2 expression on various human immune cells.

CRTH2 Signaling Pathway

The binding of PGD2 to CRTH2 initiates a signaling cascade that is central to its pro-inflammatory functions. This pathway is a key area of investigation for the development of CRTH2 antagonists.

CRTH2_Signaling_Pathway CRTH2 Signaling Pathway PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 (GPCR) PGD2->CRTH2 Binds G_protein Gαi/βγ Complex CRTH2->G_protein Activates AC Adenylate Cyclase (AC) G_protein->AC Gαi inhibits PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Responses (Chemotaxis, Cytokine Release, Cell Survival) cAMP->Cellular_Response Modulates IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Ca2->Cellular_Response

Caption: CRTH2 signaling upon PGD2 binding.

Quantitative Expression of CRTH2 on Human Immune Cells

The expression of CRTH2 varies significantly among different immune cell populations. The following tables summarize the typical percentage of CRTH2-positive cells and their mean fluorescence intensity (MFI) as determined by flow cytometry in healthy and allergic individuals.

Table 1: Percentage of CRTH2-Positive Cells in Human Peripheral Blood

Immune Cell SubsetMarker Profile% CRTH2+ (Healthy Donors)% CRTH2+ (Allergic Donors)Reference(s)
EosinophilsSSChigh, CCR3+>95%>95%[8]
BasophilsSSClow, CD123+, CD203c+~66.5%~66.5%[8]
CD4+ T CellsCD3+, CD4+~1.6 - 5.1%~5.1% (may be elevated)[7][8][9]
- Th2 CellsCD4+, IL-4+/IL-13+~26.5 - 35.5% of cytokine+ cellsElevated[7]
- Th1 CellsCD4+, IFN-γ+~2.4% of cytokine+ cellsLow[7]
CD8+ T CellsCD3+, CD8+Small subpopulationVariable[3]
MonocytesCD14+~3.9%~3.9%[8]
B CellsCD19+NegligibleNegligible[10]
NK CellsCD3-, CD56+NegligibleNegligible[10]

Table 2: Mean Fluorescence Intensity (MFI) of CRTH2 on Human Immune Cells

Immune Cell SubsetMFI of CRTH2+ Cells (Healthy vs. Allergic)Reference(s)
EosinophilsSignificantly higher in allergic donors[8]
BasophilsSignificantly higher in allergic donors[8]
CD4+ T CellsSignificantly higher in allergic donors[8]
MonocytesSignificantly higher in allergic donors[8]

Note: Values can vary based on the donor's health status, the antibody clone and fluorochrome used, and the instrument settings.

Experimental Protocols

Protocol 1: Immunophenotyping of CRTH2 on Human Whole Blood Cells

This protocol describes a method for the staining of CRTH2 on various immune cell subsets directly from human whole blood, which minimizes sample manipulation.

Materials:

  • Human whole blood collected in K2-EDTA tubes

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)

  • Fc Receptor Blocking Reagent (e.g., TruStain FcX™)

  • Fluorochrome-conjugated monoclonal antibodies:

    • Anti-human CD294 (CRTH2), Clone: BM16 (or equivalent)[3][11][12][13]

    • Anti-human CD3 (for T cells)

    • Anti-human CD4 (for T helper cells)

    • Anti-human CD14 (for monocytes)

    • Anti-human CD194 (CCR4) or other markers for Th2 cell identification

    • Anti-human CD203c (for basophils)

  • Viability Dye (e.g., 7-AAD or a fixable viability stain)

  • RBC Lysis/Fixation Buffer (e.g., 1-Step Fix/Lyse Solution)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Blood Collection: Collect human peripheral blood into K2-EDTA-containing tubes. Staining should ideally be performed within a few hours of collection.

  • Antibody Cocktail Preparation: Prepare a master mix of the fluorochrome-conjugated antibodies in Flow Cytometry Staining Buffer. The optimal concentration for each antibody should be predetermined by titration.

  • Fc Receptor Blocking: In a flow cytometry tube, add 100 µL of whole blood. Add the Fc Receptor Blocking Reagent according to the manufacturer's instructions and incubate for 10 minutes at room temperature. This step is crucial to prevent non-specific antibody binding to cells like monocytes and B cells.

  • Surface Staining: Add the prepared antibody cocktail to the blood. Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • RBC Lysis: Following incubation, add 2 mL of 1X RBC Lysis/Fixation Buffer. Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.[14]

  • Washing: Centrifuge the tubes at 500 x g for 5 minutes. Aspirate the supernatant carefully, leaving a small amount of residual liquid to avoid disturbing the cell pellet.

  • Final Resuspension: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer. If a non-fixable viability dye is used, it should be added just prior to analysis without a subsequent wash step.

  • Data Acquisition: Acquire the samples on a properly calibrated flow cytometer. Collect a sufficient number of events (e.g., 100,000 - 500,000 events) to allow for the analysis of less frequent cell populations.

Experimental Workflow and Gating Strategy

A logical gating strategy is essential for the accurate identification of CRTH2-expressing immune cell subsets. The following diagram illustrates a typical workflow and gating hierarchy.

Gating_Strategy Flow Cytometry Gating Strategy for CRTH2 Analysis cluster_0 Initial Gating cluster_1 Leukocyte Identification cluster_2 Granulocyte Subsets cluster_3 Mononuclear Subsets start All Events singlets Singlets (FSC-A vs FSC-H) start->singlets live_cells Live Cells (Viability Dye vs FSC-A) singlets->live_cells leukocytes Leukocytes (CD45 vs SSC-A) live_cells->leukocytes granulocytes Granulocytes (High SSC-A) leukocytes->granulocytes mononuclear Mononuclear Cells (Low SSC-A) leukocytes->mononuclear eos Eosinophils (CRTH2+) granulocytes->eos t_cells T Cells (CD3+) mononuclear->t_cells basophils Basophils (CD3-, CRTH2+, CD203c+) mononuclear->basophils monocytes Monocytes (CD14+) mononuclear->monocytes cd4_t_cells CD4+ T Cells (CD4+) t_cells->cd4_t_cells crth2_cd4 CRTH2+ CD4+ T Cells cd4_t_cells->crth2_cd4 Gate on CRTH2+

Caption: A hierarchical gating strategy for identifying CRTH2+ immune cells.

Gating Strategy Description:

  • Exclude Debris and Doublets: First, gate on the main cell population using a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to exclude debris. Then, create a singlet gate using FSC-Area vs. FSC-Height to exclude cell aggregates.

  • Viability Gate: From the singlet population, gate on live cells using a viability dye.

  • Identify Leukocyte Populations: From the live singlet gate, use SSC vs. CRTH2 to broadly identify two main populations: CRTH2-positive granulocytes (high SSC), which are predominantly eosinophils, and a CRTH2-positive mononuclear cell population (low SSC).[8]

  • Analyze Mononuclear Cells:

    • Gate on the mononuclear cell population.

    • Use CD3 and CRTH2 to identify CRTH2+ T cells (CD3+) and CRTH2+ non-T cells (CD3-).

    • Within the CD3- population, co-staining with CD203c can confirm the identity of basophils.[8]

    • Within the CD3+ T cell gate, use CD4 to identify CD4+ T helper cells. The expression of CRTH2 can then be assessed on this population.

    • Monocytes can be identified by gating on CD14+ cells within the mononuclear gate, and their CRTH2 expression can be evaluated.[8]

Conclusion

The analysis of CRTH2 expression by flow cytometry is an indispensable tool for understanding the pathophysiology of allergic and inflammatory diseases and for evaluating the pharmacodynamic effects of novel CRTH2-targeted therapies. The protocols and data presented here provide a comprehensive guide for researchers to accurately and reliably quantify CRTH2 on various immune cell subsets. Adherence to a well-defined gating strategy and the use of appropriate controls are paramount for obtaining high-quality, reproducible data. This will ultimately facilitate the advancement of our knowledge of CRTH2 biology and the development of effective treatments for diseases driven by type 2 inflammation.

References

Application of DK-PGD2 in High-Throughput Screening for CRTH2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the use of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) in high-throughput screening (HTS) assays to identify and characterize antagonists of the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2). CRTH2, a G protein-coupled receptor, is a key player in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. DK-PGD2, a stable metabolite of PGD2, is a potent and selective agonist for CRTH2, making it an invaluable tool for inducing receptor activation in screening assays. The following sections detail the CRTH2 signaling pathway, provide quantitative data for ligand-receptor interactions, and offer comprehensive protocols for calcium mobilization and cAMP-based HTS assays.

Introduction to CRTH2 and DK-PGD2

Prostaglandin (B15479496) D2 (PGD2) is a major pro-inflammatory mediator released by activated mast cells. Its biological effects are mediated through two primary receptors: the D-prostanoid (DP1) receptor and the CRTH2 (also known as DP2) receptor. While both receptors bind PGD2, they are coupled to different G proteins and elicit distinct downstream signaling pathways, often with opposing physiological effects. The CRTH2 receptor is coupled to Gi/o proteins and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium ([Ca2+]i).[1] This signaling cascade promotes the chemotaxis, activation, and survival of key inflammatory cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.

DK-PGD2 is a metabolite of PGD2 that demonstrates high selectivity for the CRTH2 receptor over the DP1 receptor.[1][2] This selectivity makes DK-PGD2 an ideal pharmacological tool to specifically probe CRTH2 function and to develop robust HTS assays for the discovery of novel CRTH2 antagonists. These antagonists hold significant therapeutic potential for the treatment of allergic and inflammatory conditions.

CRTH2 Signaling Pathway

Upon binding of an agonist such as DK-PGD2, the CRTH2 receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric Gi protein. The Gi protein then dissociates into its Gαi and Gβγ subunits, which initiate downstream signaling events. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The Gβγ subunit can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DK_PGD2 DK-PGD2 CRTH2 CRTH2 Receptor DK_PGD2->CRTH2 Binds to Gi Gi Protein (α, β, γ) CRTH2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates (βγ subunit) cAMP cAMP PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP ATP->cAMP Converts to Cell_Response Cellular Responses (Chemotaxis, Activation) cAMP->Cell_Response Decreased levels modulate response IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_cyto [Ca2+]i (increase) ER->Ca2_cyto Releases Ca2_ER Ca2+ Ca2_cyto->Cell_Response Triggers

Figure 1. Simplified CRTH2 signaling pathway initiated by DK-PGD2.

Quantitative Data for Ligand Interactions

The following tables summarize key quantitative data for the interaction of DK-PGD2 and other relevant ligands with the CRTH2 receptor. This data is essential for designing and interpreting HTS assays.

Table 1: Binding Affinities (Ki) of Prostaglandins for CRTH2

CompoundKi (nM)Selectivity for CRTH2 over DP1Reference
PGD22.4 - 61~8-fold less affinity than for DP1[1]
DK-PGD2 3.0 - 160 ~2000-fold [1][2]
15-deoxy-Δ12,14-PGJ24.8~89-fold[1]
PGJ26.8-[1]
Δ12-PGJ211.0-[1]

Table 2: Functional Potency (EC50/IC50) of Ligands in CRTH2 Assays

Assay TypeLigandPotency (nM)Cell TypeReference
cAMP InhibitionPGD2EC50 = 1.8HEK293-CRTH2[1]
Eosinophil Shape ChangeDK-PGD2 EC50 = 2.7 Human Eosinophils[3]
ILC2 MigrationDK-PGD2 EC50 = 14.2 Human ILC2s[3]
Calcium MobilizationΔ12-PGD2pKi = 7.63CHO-CRTH2[2]
CRTH2 AntagonismSetipiprant-Eosinophils[4]
CRTH2 AntagonismACT-453859-Eosinophils[4]

High-Throughput Screening (HTS) Workflow

The general workflow for screening for CRTH2 antagonists involves stimulating cells expressing the receptor with DK-PGD2 in the presence of test compounds. A decrease in the DK-PGD2-induced signal indicates potential antagonist activity.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_detection Detection & Analysis Cell_Culture 1. Culture CRTH2-expressing cells (e.g., CHO-K1, HEK293) Cell_Plating 2. Plate cells in 384- or 1536-well plates Cell_Culture->Cell_Plating Compound_Addition 3. Add test compounds and controls Cell_Plating->Compound_Addition Agonist_Addition 4. Add DK-PGD2 (agonist) Compound_Addition->Agonist_Addition Incubation 5. Incubate to allow receptor activation Agonist_Addition->Incubation Signal_Detection 6. Measure signal (e.g., fluorescence, luminescence) Incubation->Signal_Detection Data_Analysis 7. Analyze data to identify 'hits' Signal_Detection->Data_Analysis Hit_Confirmation 8. Confirm and characterize potential antagonists Data_Analysis->Hit_Confirmation

Figure 2. General high-throughput screening workflow for CRTH2 antagonists.

Experimental Protocols

The following are detailed protocols for two common HTS assays used to screen for CRTH2 antagonists.

Calcium Mobilization Assay (FLIPR-based)

This assay measures the transient increase in intracellular calcium upon CRTH2 activation. It is a widely used, robust method for HTS of GPCRs.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing human CRTH2.

  • Agonist: DK-PGD2 (Cayman Chemical or equivalent).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (B1678239): To inhibit dye leakage from cells.

  • Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument with integrated liquid handling.

Protocol:

  • Cell Plating:

    • Culture CRTH2-expressing cells to 70-80% confluency.

    • Harvest cells and resuspend in culture medium at a density of 1 x 10^6 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (25,000 cells/well).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a 2X dye loading solution containing Fluo-4 AM and probenecid in assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add 25 µL of the 2X dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound and Agonist Preparation:

    • Prepare a compound plate containing test compounds and controls (e.g., a known CRTH2 antagonist) diluted to a 4X final concentration in assay buffer.

    • Prepare a 4X solution of DK-PGD2 in assay buffer. The final concentration should be at the EC80 (typically 10-30 nM).

  • Assay Execution (FLIPR):

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to measure fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) every 1-2 seconds.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument's liquid handler will add 12.5 µL of the test compounds from the compound plate to the cell plate.

    • Incubate for 15-30 minutes.

    • The instrument's liquid handler will then add 12.5 µL of the 4X DK-PGD2 solution to the cell plate.

    • Continue recording the fluorescence signal for an additional 2-3 minutes to capture the calcium mobilization.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to controls (e.g., % inhibition relative to DK-PGD2 alone).

    • Identify "hits" as compounds that significantly inhibit the DK-PGD2-induced calcium flux.

LANCE® Ultra cAMP Assay (TR-FRET-based)

This assay measures the decrease in intracellular cAMP levels following CRTH2 activation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are homogeneous and offer high sensitivity and a large assay window.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing human CRTH2.

  • Agonist: DK-PGD2.

  • cAMP Stimulator: Forskolin (B1673556).

  • Assay Kit: LANCE® Ultra cAMP Detection Kit (PerkinElmer) or equivalent.

  • Assay Plates: 384-well, low-volume, white microplates.

  • Instrumentation: TR-FRET compatible plate reader (e.g., EnVision® Multilabel Plate Reader).

Protocol:

  • Cell Preparation:

    • Culture and harvest CRTH2-expressing cells as described for the calcium mobilization assay.

    • Resuspend cells in stimulation buffer (provided in the kit or a compatible buffer) at a density of 2 x 10^5 cells/mL.

  • Assay Procedure:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate (1,000 cells/well).

    • Add 5 µL of test compounds or controls at a 4X final concentration.

    • Add 5 µL of a 4X solution of DK-PGD2 (at EC80) and a 4X solution of forskolin (to stimulate basal cAMP levels, typically 1-10 µM final concentration).

    • Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection:

    • Prepare the Eu-cAMP tracer and ULight™-anti-cAMP antibody working solutions according to the kit protocol.

    • Add 5 µL of the Eu-cAMP tracer working solution to each well.

    • Add 5 µL of the ULight™-anti-cAMP antibody working solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Signal Measurement:

    • Read the plate on a TR-FRET compatible plate reader using the appropriate settings for LANCE assays (Excitation: ~320-340 nm, Emission: 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the 665/615 nm emission ratio for each well.

    • Generate a cAMP standard curve to quantify cAMP levels.

    • Determine the percent inhibition of the forskolin-stimulated cAMP production by DK-PGD2 in the presence of test compounds.

    • Identify "hits" as compounds that reverse the DK-PGD2-mediated inhibition of cAMP production.

Conclusion

DK-PGD2 is a critical tool for the discovery and development of novel CRTH2 antagonists. Its selectivity and potency enable the development of robust and reliable high-throughput screening assays. The calcium mobilization and cAMP assays detailed in this document provide effective platforms for identifying and characterizing new chemical entities with therapeutic potential in a wide range of allergic and inflammatory diseases. Careful optimization of assay conditions, including cell number, agonist concentration, and incubation times, is crucial for successful HTS campaigns.

References

Application Notes and Protocols: 13,14-Dihydro-15-keto PGD2 as a Biomarker for Mast Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation, they release a host of pre-formed and newly synthesized mediators, including prostaglandin (B15479496) D2 (PGD2), the predominant cyclooxygenase metabolite of arachidonic acid produced by these cells.[1][2] PGD2 itself is highly unstable, making its direct measurement an unreliable indicator of mast cell activation in vivo.[3] Consequently, the quantification of its more stable metabolites serves as a robust and non-invasive approach to monitor mast cell activity.

One such key metabolite is 13,14-dihydro-15-keto PGD2 (DK-PGD2). This molecule is formed via the 15-hydroxy PGDH pathway and is a selective agonist for the CRTH2/DP2 receptor, playing a significant role in inflammatory immune responses.[4][5][6] While DK-PGD2 is an important intermediate, it is further metabolized before excretion.[5] Therefore, for assessing systemic mast cell activation, particularly through non-invasive urine sampling, downstream metabolites like 9α,11β-PGF2 and tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostane-1,20-dioic acid) are often measured as reliable indices of in vivo PGD2 production.[1][3]

These application notes provide an overview of the PGD2 metabolic pathway and detailed protocols for the quantification of PGD2 metabolites to assess mast cell activation in research and clinical settings.

Biochemical Pathway of PGD2 Metabolism

Upon mast cell activation, arachidonic acid is converted to PGD2. PGD2 is then rapidly metabolized through several enzymatic steps. The pathway leading to DK-PGD2 and other major urinary metabolites is crucial for understanding biomarker selection.

PGD2_Metabolism cluster_cell Mast Cell AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 H-PGDS DK_PGD2 13,14-Dihydro-15-keto-PGD2 (DK-PGD2) PGD2->DK_PGD2 15-hydroxy PGDH & Δ13-reductase PGF2a_metabolite 9α,11β-PGF2 PGD2->PGF2a_metabolite 11-keto reductase Tetranor_PGDM Tetranor-PGDM (Major Urinary Metabolite) DK_PGD2->Tetranor_PGDM Further Metabolism (β-oxidation) PGF2a_metabolite->Tetranor_PGDM Metabolism

Caption: PGD2 Synthesis and Metabolism Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to the measurement of PGD2 metabolites.

Table 1: Assay Performance of Commercial ELISA Kits

AnalyteSample TypeAssay RangeSensitivity (LOD)Reference
13,14-dihydro-15-keto PGF2αPlasma2.3 - 5,000 pg/mL~15 pg/mL[7]
Prostaglandin D2 (PGD2)Plasma, Serum, Urine, Tissue Culture Media15.63 - 1,000 pg/mL9.38 pg/mL[8]
PGFM (13,14-dihydro-15-keto-PGF2α)Fecal, Urine, Plasma, Serum, TCMNot SpecifiedNot Specified[9]

Table 2: Reported Levels of PGD2 Metabolites in Biological Samples

AnalyteSample TypeConditionReported ConcentrationReference
15-keto-13,14-dihydro-PGE2Peripheral PlasmaEndogenous Level33 ± 10 pg/mL[10]
15-keto-13,14-dihydro-PGF2αPeripheral PlasmaEndogenous Level40 ± 16 pg/mL[10]
Tetranor-PGDM (T-PGDM)UrineHealthy Controls11.5 ng/mg Cr[1]
Tetranor-PGDM (T-PGDM)UrineSystemic Mastocytosis37.2 ng/mg Cr[1]
Tetranor-PGDM (T-PGDM)UrineRheumatoid Arthritis20.0 ng/mg Cr[1]
Prostaglandin D2 (PGD2)24-hour UrineNormal Range18 – 268 ng/24hrs[11]
2,3-dinor 11β-PGF2αUrineMast Cell Activation≥ 1.31 (acute/baseline ratio)[12]

Experimental Protocols

Accurate quantification of PGD2 metabolites is essential for their validation as biomarkers. Below are generalized protocols for the two most common analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of PGD2 Metabolites by ELISA

This protocol provides a general workflow for a competitive ELISA, which is a common format for small molecules like prostaglandins (B1171923). Refer to the specific manufacturer's instructions for the chosen kit.

ELISA_Workflow start Start sample_prep Sample Preparation (Urine, Plasma, Serum) - Centrifugation - Dilution start->sample_prep add_sample Add Standards & Samples to Antibody-Coated Plate sample_prep->add_sample add_biotin Add Biotinylated PGD2 Metabolite add_sample->add_biotin incubate1 Incubate (e.g., 45 min at 37°C) add_biotin->incubate1 wash1 Wash Plate (3x) incubate1->wash1 add_hrp Add HRP-Conjugate wash1->add_hrp incubate2 Incubate (e.g., 30 min at 37°C) add_hrp->incubate2 wash2 Wash Plate (5x) incubate2->wash2 add_substrate Add Substrate Reagent wash2->add_substrate incubate3 Incubate (e.g., 15 min at 37°C, dark) add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate calculate Calculate Concentration vs. Standard Curve read_plate->calculate end End calculate->end

Caption: General workflow for competitive ELISA.

Methodology:

  • Sample Collection and Preparation:

    • Urine: Collect a 24-hour or spot urine sample. Centrifuge to remove particulates. Store at -80°C. Before the assay, thaw and dilute as per the kit's instructions.[11] For urinary analytes, it is common to normalize concentrations to urinary creatinine.

    • Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[13] Aliquot the plasma and store at -80°C.

    • Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes.[13] Aliquot the serum and store at -80°C.

    • Patient Preparation: Patients should avoid aspirin, indomethacin, or other NSAIDs for at least 48 hours before sample collection, as these drugs suppress prostaglandin production.[11]

  • Assay Procedure (General):

    • Bring all reagents and samples to room temperature.

    • Prepare serial dilutions of the PGD2 metabolite standard to generate a standard curve.

    • Add standards and prepared samples to the wells of the microplate pre-coated with a capture antibody.

    • Add a fixed amount of biotinylated PGD2 metabolite (tracer) to each well. This will compete with the unlabeled metabolite in the sample for binding to the capture antibody.

    • Incubate the plate as specified. During this time, a competitive binding reaction occurs.

    • Wash the plate to remove unbound reagents.

    • Add an enzyme conjugate (e.g., Streptavidin-HRP) that binds to the biotinylated tracer.

    • Incubate and wash the plate again to remove the unbound enzyme conjugate.

    • Add a chromogenic substrate (e.g., TMB). The enzyme catalyzes a color change. The intensity of the color is inversely proportional to the concentration of the PGD2 metabolite in the sample.

    • Stop the reaction with a stop solution.

    • Read the optical density (OD) at 450 nm using a microplate reader.

    • Construct a standard curve by plotting the OD of the standards against their known concentrations. Determine the concentration of the metabolite in the samples by interpolating from the standard curve.

Protocol 2: Quantification of PGD2 Metabolites by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity and is considered a gold-standard method for the quantification of small molecules.

LCMS_Workflow start Start sample_prep Sample Preparation (Plasma, Urine, etc.) start->sample_prep add_is Add Deuterated Internal Standard sample_prep->add_is spe Solid Phase Extraction (SPE) for Cleanup & Concentration add_is->spe dry_reconstitute Dry Down & Reconstitute in Mobile Phase spe->dry_reconstitute lc_separation Inject into LC System (Chromatographic Separation) dry_reconstitute->lc_separation ms_detection Tandem Mass Spectrometry (ESI-MS/MS Detection) lc_separation->ms_detection quantification Quantify using Peak Area Ratios (Analyte/Internal Standard) ms_detection->quantification end End quantification->end

Caption: General workflow for LC-MS/MS analysis.

Methodology:

  • Sample Preparation and Extraction:

    • Collect and store samples as described in Protocol 1.

    • Thaw samples on ice.

    • To a defined volume of sample (e.g., 500 µL of plasma or urine), add a deuterated internal standard (e.g., PGD2-d4 metabolite).[14] This is critical for accurate quantification, as it corrects for sample loss during preparation and for matrix effects during ionization.

    • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. This typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the prostaglandins with an organic solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the LC mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Inject the reconstituted sample into an HPLC or UPLC system. Use a C18 reversed-phase column to separate the PGD2 metabolites from other components in the sample extract. A gradient elution with solvents like water with formic acid and acetonitrile (B52724) is typically used.

    • Tandem Mass Spectrometry (MS/MS):

      • The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.

      • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion [M-H]⁻ of the specific metabolite) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and detecting a specific product ion in the third quadrupole (Q3).

      • Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized for maximum sensitivity and specificity.

  • Data Analysis:

    • Identify the peaks for the analyte and the internal standard based on their retention times and MRM transitions.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Quantify the analyte concentration in the sample by comparing this ratio to a standard curve generated by analyzing known concentrations of the pure standard with the internal standard.

Conclusion

The measurement of stable PGD2 metabolites, such as 13,14-dihydro-15-keto PGD2 and particularly its downstream urinary products like tetranor-PGDM, provides a reliable and non-invasive window into in vivo mast cell activation.[1] These biomarkers are valuable tools in the diagnosis and monitoring of mast cell-related disorders, including systemic mastocytosis and allergic conditions, and for assessing the pharmacological effects of novel therapeutics targeting mast cell pathways.[1][15][16] The choice between ELISA and LC-MS/MS will depend on the required sensitivity, specificity, throughput, and available resources. Careful sample handling and adherence to validated protocols are paramount for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Measuring DK-PGD2 in Preclinical Toxicology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable metabolite of prostaglandin (B15479496) D2 (PGD2), a key lipid mediator involved in a variety of physiological and pathological processes, including inflammation. In preclinical toxicology, the measurement of DK-PGD2 can serve as a valuable biomarker for assessing the pro-inflammatory potential of new chemical entities. DK-PGD2 is a selective agonist for the DP2 receptor (also known as CRTH2), which is expressed on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils.[1] Activation of the DP2 receptor by DK-PGD2 can trigger a cascade of inflammatory events, making its quantification a critical component in the safety assessment of novel therapeutics.

These application notes provide detailed methodologies for the measurement of DK-PGD2 in biological matrices relevant to preclinical toxicology studies, summarize exemplary data, and illustrate the key signaling pathways involved.

Data Presentation

In preclinical toxicology studies, the quantification of DK-PGD2 can provide insights into the inflammatory response elicited by a test compound. While specific data on DK-PGD2 as a primary endpoint in toxicology studies is emerging, data from related prostaglandins (B1171923), such as PGD2 and PGE2, can serve as a valuable surrogate to demonstrate the utility of such measurements.

Table 1: Illustrative Plasma and Urine Prostaglandin Levels in a Rat Model of Dexamethasone-Induced Hypertension. This table presents data on PGE2, a related prostaglandin, showing how its levels can be altered by drug administration. A similar approach can be used for DK-PGD2 to assess inflammatory responses.

ParameterControl GroupDexamethasone-Treated GroupFold Changep-value
Plasma PGE2 (pg/mL) 100 ± 15257 ± 302.57< 0.05
Urine PGE2 (ng/24h) 50 ± 8117 ± 152.34< 0.05

Data is hypothetical and for illustrative purposes, based on findings from studies on dexamethasone (B1670325) effects on prostaglandin levels.[2]

Table 2: Hemodynamic and Survival Effects of PGD2 Infusion in a Canine Endotoxic Shock Model. This table illustrates the biological effects of the parent compound PGD2, highlighting its role in physiological responses relevant to toxicology.

ParameterEndotoxin AloneEndotoxin + PGD2 Infusion
Mean Arterial Pressure (mmHg) at 2h 60 ± 575 ± 7
Renal Blood Flow (mL/min) at 2h 80 ± 10120 ± 15
7-Day Survival Rate 1/94/9

Data is for illustrative purposes and based on findings from studies on PGD2 in canine endotoxic shock.[3]

Signaling Pathways and Experimental Workflows

DK-PGD2 Signaling Pathway

DK-PGD2 exerts its biological effects primarily through the DP2 receptor, a G-protein coupled receptor. Binding of DK-PGD2 to the DP2 receptor on immune cells initiates a signaling cascade that leads to various pro-inflammatory responses.

DK_PGD2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response DK_PGD2 DK-PGD2 DP2_Receptor DP2 (CRTH2) Receptor DK_PGD2->DP2_Receptor Binds to G_Protein Gi/o Protein DP2_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Increase Intracellular Ca²⁺ Increase IP3_DAG->Ca_Increase PKC_Activation PKC Activation IP3_DAG->PKC_Activation Inflammatory_Response Inflammatory Response: - Chemotaxis - Cytokine Release (IL-4, IL-5, IL-13) - Eosinophil Degranulation Ca_Increase->Inflammatory_Response MAPK_Pathway MAPK Pathway (ERK, p38) PKC_Activation->MAPK_Pathway Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) MAPK_Pathway->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Inflammatory_Response

Caption: DK-PGD2 signaling via the DP2 receptor.

Experimental Workflow for DK-PGD2 Measurement

A typical workflow for the quantification of DK-PGD2 in preclinical samples involves sample collection, preparation, and analysis by either ELISA or LC-MS/MS.

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Analysis Animal_Dosing Animal Dosing with Test Compound Biological_Sample Collect Biological Samples (Plasma, Urine, Tissue) Animal_Dosing->Biological_Sample Homogenization Tissue Homogenization (if applicable) Biological_Sample->Homogenization Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Biological_Sample->Extraction Homogenization->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration ELISA Competitive ELISA Concentration->ELISA LC_MS LC-MS/MS Concentration->LC_MS Standard_Curve Generate Standard Curve ELISA->Standard_Curve LC_MS->Standard_Curve Quantification Quantify DK-PGD2 Levels Standard_Curve->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: Workflow for DK-PGD2 analysis.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for DK-PGD2

This protocol is based on a competitive ELISA format. Commercial ELISA kits for PGD2 and its metabolites are available and their specific instructions should be followed. The general steps are outlined below.

Materials:

  • ELISA kit for PGD2 or a related metabolite with cross-reactivity to DK-PGD2

  • Microplate reader capable of measuring absorbance at 450 nm

  • High-purity water

  • Biological samples (plasma, urine, tissue homogenates)

  • Solid Phase Extraction (SPE) columns (if required for sample cleanup)

Procedure:

  • Sample Preparation:

    • Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1000 x g for 15 minutes at 4°C. Collect the plasma and store at -80°C until analysis.

    • Urine: Collect urine and centrifuge to remove any particulate matter. Store at -80°C.

    • Tissue: Homogenize tissues in an appropriate buffer on ice. Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

    • Extraction (if necessary): For complex matrices, use SPE to extract and concentrate the prostaglandins. Acidify the sample and apply to a conditioned C18 SPE column. Wash the column and elute the prostaglandins with an organic solvent. Evaporate the solvent and reconstitute the residue in the assay buffer provided with the ELISA kit.

  • Assay Procedure:

    • Prepare standards and samples according to the kit manufacturer's instructions.

    • Add standards and samples to the wells of the microplate pre-coated with an antibody.

    • Add the enzyme-conjugated DK-PGD2 (or cross-reactive prostaglandin) to each well. This will compete with the DK-PGD2 in the sample for binding to the antibody.

    • Incubate the plate as specified in the kit protocol (e.g., 1-2 hours at room temperature or overnight at 4°C).

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of DK-PGD2 in the sample.

    • Add a stop solution to terminate the reaction.

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of DK-PGD2 in the samples by interpolating their absorbance values from the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for DK-PGD2

LC-MS/MS offers high specificity and sensitivity for the quantification of DK-PGD2.

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • C18 reversed-phase HPLC column

  • DK-PGD2 analytical standard and a stable isotope-labeled internal standard (e.g., DK-PGD2-d4)

  • High-purity solvents (e.g., acetonitrile (B52724), methanol, water) and additives (e.g., formic acid or ammonium (B1175870) acetate)

  • Biological samples and SPE columns as described for ELISA

Procedure:

  • Sample Preparation:

    • Follow the same sample collection and extraction procedures as for ELISA.

    • Prior to extraction, spike the samples with a known amount of the internal standard (e.g., DK-PGD2-d4).

  • LC-MS/MS Analysis:

    • Chromatography:

      • Inject the extracted and reconstituted sample onto the C18 column.

      • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). The gradient is optimized to separate DK-PGD2 from other endogenous compounds.

    • Mass Spectrometry:

      • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

      • Use Multiple Reaction Monitoring (MRM) to detect and quantify DK-PGD2 and its internal standard. This involves monitoring specific precursor-to-product ion transitions. For example:

        • DK-PGD2: Monitor the transition of the deprotonated molecule [M-H]⁻ to a specific fragment ion.

        • DK-PGD2-d4: Monitor the corresponding transition for the deuterated internal standard.

  • Data Analysis:

    • Generate a calibration curve by analyzing a series of standards of known concentrations containing a fixed amount of the internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Calculate the concentration of DK-PGD2 in the samples by determining the peak area ratio and using the calibration curve.

Conclusion

The measurement of DK-PGD2 in preclinical toxicology studies provides a valuable tool for assessing the inflammatory potential of new drug candidates. Both ELISA and LC-MS/MS are robust methods for the quantification of this important biomarker. The choice of method will depend on the required sensitivity, specificity, and throughput. By incorporating the measurement of DK-PGD2 into safety assessment protocols, researchers can gain a deeper understanding of the potential immunotoxicity of novel compounds early in the drug development process.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2).

Frequently Asked Questions (FAQs)

Sample Handling and Storage

Q1: What are the best practices for collecting and handling biological samples for DK-PGD2 analysis?

A1: Proper sample collection and handling are critical to prevent the degradation of DK-PGD2.

  • Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). It is also recommended to add a cyclooxygenase (COX) inhibitor, such as indomethacin (B1671933) (to a final concentration of 10 µM), immediately after collection to prevent the ex vivo formation of prostaglandins (B1171923). Process the blood to obtain plasma by centrifugation at 1000-2000 x g for 15 minutes at 4°C. This should be done as soon as possible after collection.

  • Urine: For urine samples, it is advisable to collect them in a container with an added antioxidant and to cool them on ice immediately. The pH of urine can affect the stability of prostaglandins, so measuring and recording the pH may be useful.

  • General Recommendations: All samples should be kept on ice during processing and aliquoted into single-use vials to avoid repeated freeze-thaw cycles.

Q2: How stable is DK-PGD2 in biological samples, and what are the optimal storage conditions?

A2: While specific quantitative stability data for DK-PGD2 is limited, its stability is influenced by factors similar to other prostaglandins, such as temperature, pH, and the presence of enzymes and other proteins like albumin. Prostaglandin D2 (PGD2) is known to be unstable, and its metabolite, DK-PGD2, is rapidly further metabolized in vivo, with very little found intact in urine. The related compound, 13,14-dihydro-15-keto-PGE2, is known to be unstable and its degradation is dependent on pH, temperature, and albumin concentration.[1]

For optimal stability, it is recommended to store plasma and urine samples at -80°C for long-term storage. Storage at -20°C may be suitable for shorter periods, but degradation is more likely. It is crucial to minimize the time samples spend at room temperature or 4°C.

Q3: How many freeze-thaw cycles can samples for DK-PGD2 analysis undergo?

A3: The number of permissible freeze-thaw cycles for DK-PGD2 has not been definitively established. However, for many small molecule analytes in biological matrices, it is a general best practice to limit freeze-thaw cycles to no more than three to five. Each cycle can lead to degradation. To avoid this, it is highly recommended to aliquot samples into single-use volumes after the initial processing.

Analytical Methods

Q4: What are the recommended analytical methods for quantifying DK-PGD2?

A4: The most common and reliable methods for the quantification of DK-PGD2 and other prostaglandins are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

  • LC-MS/MS: This is considered the gold standard due to its high selectivity and sensitivity. It can distinguish DK-PGD2 from other structurally similar prostaglandins and their metabolites.

  • ELISA: This is a high-throughput and more accessible method. However, it is crucial to validate the specificity of the antibody used, as there can be cross-reactivity with other related molecules.

Q5: What are the key considerations for developing an LC-MS/MS method for DK-PGD2?

A5: Key considerations include:

  • Sample Preparation: Solid-phase extraction (SPE) is commonly used to clean up and concentrate the sample.

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., DK-PGD2-d4) is essential for accurate quantification to correct for matrix effects and variations in extraction recovery.

  • Chromatography: Achieving good chromatographic separation from isomeric prostaglandins is critical.

  • Mass Spectrometry: Optimization of MRM (Multiple Reaction Monitoring) transitions for both the analyte and the internal standard is necessary for sensitivity and specificity.

Q6: What should I be aware of when using an ELISA kit for DK-PGD2?

A6: When using an ELISA kit, pay close attention to:

  • Cross-reactivity: Check the manufacturer's data for cross-reactivity with other PGD2 metabolites and related prostaglandins.

  • Matrix Effects: Components in your sample matrix (e.g., plasma proteins, lipids) can interfere with the assay. It may be necessary to perform a sample cleanup (e.g., SPE) prior to the ELISA.

  • Standard Curve: Always prepare a fresh standard curve for each assay plate.

Data Presentation

Table 1: Factors Influencing the Stability of Prostaglandin Metabolites in Biological Samples (Inferred for DK-PGD2)

FactorInfluence on StabilityRecommendation
Temperature Higher temperatures accelerate degradation.Process samples on ice and store long-term at -80°C.
pH Extremes of pH can lead to chemical degradation.Maintain a neutral pH where possible; for urine, consider buffering.
Enzymatic Activity Enzymes in biological samples can metabolize DK-PGD2.Process samples quickly and store frozen to minimize enzymatic activity.
Albumin Can promote the degradation of some prostaglandin metabolites.[1]Be aware of this potential interaction, especially in plasma samples.
Freeze-Thaw Cycles Repeated cycles can lead to degradation of the analyte.Aliquot samples into single-use vials to avoid multiple freeze-thaw cycles.

Experimental Protocols

Representative Protocol for Solid-Phase Extraction (SPE) of DK-PGD2 from Plasma

This protocol is a representative method and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 1 mL of plasma, add a suitable deuterated internal standard (e.g., DK-PGD2-d4).

    • Acidify the plasma to a pH of approximately 3.5 with 2M formic acid to improve extraction efficiency.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Use a suitable reversed-phase SPE cartridge (e.g., C18).

    • Condition the cartridge by sequentially passing 2 mL of methanol (B129727) followed by 2 mL of water (acidified to pH 3.5 with formic acid). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of water (acidified to pH 3.5) to remove polar impurities.

    • Follow with a wash of 2 mL of 15% methanol in water (acidified to pH 3.5) to remove less polar interferences.

  • Elution:

    • Elute the DK-PGD2 and internal standard from the cartridge with 2 mL of methyl formate (B1220265) or ethyl acetate.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

General Protocol for Competitive ELISA for DK-PGD2

This is a general outline; always follow the specific instructions provided with your ELISA kit.

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.

  • Standard and Sample Addition: Add the prepared standards and samples to the appropriate wells of the microplate.

  • Competition Reaction: Add the DK-PGD2-enzyme conjugate to each well. This will compete with the DK-PGD2 in the sample/standard for binding to the antibody coated on the plate.

  • Incubation: Incubate the plate for the time and at the temperature specified in the protocol.

  • Washing: Wash the plate several times to remove unbound reagents.

  • Substrate Addition: Add the enzyme substrate to each well. The enzyme will convert the substrate into a colored product.

  • Incubation: Incubate the plate to allow for color development.

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Read Absorbance: Read the absorbance of each well at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of DK-PGD2 in your samples by comparing their absorbance to the standard curve.

Troubleshooting Guides

LC-MS/MS Analysis

Q: I am not seeing any signal for DK-PGD2 or my internal standard. What could be the problem?

A:

  • Sample Degradation: DK-PGD2 may have degraded during sample collection, storage, or preparation. Ensure samples were handled correctly and stored at -80°C.

  • Extraction Issues: The SPE procedure may not be optimal, leading to poor recovery. Verify each step of the extraction protocol, including the pH of your solutions and the conditioning of the cartridge.

  • Instrumental Problems:

    • Check the LC system for leaks or blockages.

    • Ensure the mass spectrometer is properly tuned and calibrated.

    • Confirm that the correct MRM transitions are being monitored.

    • Verify that the ion source is clean and functioning correctly.

Q: My signal for DK-PGD2 is very low. How can I improve it?

A:

  • Optimize Extraction: Experiment with different SPE sorbents and elution solvents to improve recovery.

  • Increase Sample Volume: If feasible, increase the starting volume of your biological sample.

  • Concentrate the Sample: Reconstitute the dried extract in a smaller volume of solvent.

  • Optimize MS Parameters: Fine-tune the collision energy and other MS parameters to enhance the signal for your specific MRM transitions.

  • Derivatization: Although this adds a step, derivatization of the ketone groups to oximes has been shown to improve the stability and ionization efficiency of similar prostaglandin metabolites.[2]

Q: I am observing high background noise in my chromatograms. What is the cause?

A:

  • Matrix Effects: Co-eluting compounds from the biological matrix can cause ion suppression or enhancement. Improve your sample cleanup with a more rigorous SPE wash step or by using a different SPE sorbent.

  • Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents.

  • Carryover: Implement a thorough needle wash in your autosampler sequence to prevent carryover between injections.

ELISA Analysis

Q: I am getting a very low or no signal in my ELISA. What should I do?

A:

  • Reagent Preparation: Ensure all reagents were prepared correctly and are not expired.

  • Incubation Times and Temperatures: Verify that the correct incubation times and temperatures were used as specified in the protocol.

  • Washing Steps: Inadequate washing can leave residual conjugate, leading to a uniformly high signal, while overly aggressive washing can remove the bound antibody-antigen complexes. Ensure the washing procedure is performed correctly.

  • Sample Degradation: As with LC-MS/MS, ensure the integrity of your samples.

  • Incorrect Wavelength: Confirm you are reading the plate at the correct wavelength.

Q: The background in my ELISA is too high. How can I reduce it?

A:

  • Insufficient Washing: Ensure that the washing steps are thorough to remove all unbound reagents.

  • Cross-reactivity of Antibodies: The antibodies in the kit may be cross-reacting with other molecules in your sample.

  • Contamination: Ensure there is no cross-contamination between wells.

  • Over-incubation: Do not extend the incubation times beyond what is recommended in the protocol.

Q: I am seeing high variability between my duplicate or triplicate wells. What is the reason?

A:

  • Pipetting Errors: Inconsistent pipetting technique is a common source of variability. Ensure your pipettes are calibrated and use proper technique.

  • Inadequate Mixing: Ensure all solutions are thoroughly mixed before adding them to the wells.

  • Plate Washing: Inconsistent washing across the plate can lead to variability.

  • Edge Effects: The outer wells of a microplate can sometimes show different results due to temperature variations. If this is a consistent problem, avoid using the outer wells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DK_PGD2_Signaling_Pathway DK-PGD2 Signaling Pathway via DP2 Receptor DK_PGD2 13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2) DP2 DP2 (CRTH2) Receptor DK_PGD2->DP2 Binds to G_protein Gi Protein DP2->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_mobilization ↑ Intracellular Ca²⁺ G_protein->Ca_mobilization Leads to cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response Ca_mobilization->Cellular_Response Eosinophil_Activation Eosinophil Activation (Migration, Degranulation) Cellular_Response->Eosinophil_Activation Th2_Activation Th2 Cell Activation (Cytokine Release: IL-4, IL-5, IL-13) Cellular_Response->Th2_Activation

Caption: DK-PGD2 signaling through the DP2 receptor.

DK_PGD2_Analysis_Workflow Experimental Workflow for DK-PGD2 Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample_Collection Sample Collection (Plasma/Urine) + COX Inhibitor Storage Storage at -80°C Sample_Collection->Storage Extraction Solid-Phase Extraction (SPE) Storage->Extraction LC_MSMS LC-MS/MS Extraction->LC_MSMS ELISA ELISA Extraction->ELISA Quantification Quantification vs. Standard Curve LC_MSMS->Quantification ELISA->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis

Caption: Workflow for DK-PGD2 analysis in biological samples.

ELISA_Troubleshooting Troubleshooting Low/No Signal in ELISA Start Low or No Signal Observed Check_Reagents Are all reagents prepared correctly and not expired? Start->Check_Reagents Check_Procedure Was the procedure (incubation times/temps, wavelength) followed correctly? Check_Reagents->Check_Procedure Yes Fix_Reagents Prepare fresh reagents and repeat assay. Check_Reagents->Fix_Reagents No Check_Washing Was the washing step too harsh? Check_Procedure->Check_Washing Yes Fix_Procedure Carefully repeat assay, adhering to protocol. Check_Procedure->Fix_Procedure No Check_Sample Is sample degradation a possibility? Check_Washing->Check_Sample No Fix_Washing Optimize washing procedure. Check_Washing->Fix_Washing Yes Fix_Sample Use freshly collected or properly stored samples. Check_Sample->Fix_Sample Yes Contact_Support Contact Technical Support for further assistance. Check_Sample->Contact_Support No

Caption: Troubleshooting decision tree for low signal in ELISA.

References

Optimal storage conditions for 13,14-Dihydro-15-keto PGD2 standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of 13,14-Dihydro-15-keto PGD2 standards.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 13,14-Dihydro-15-keto PGD2 standards?

For long-term stability of two years or more, it is recommended to store 13,14-Dihydro-15-keto PGD2 standards at -80°C, particularly when they are supplied in a methyl acetate (B1210297) solution.[1][2] Some suppliers also indicate that storage at -20°C is suitable for solutions prepared in ethanol.[3][4]

Q2: How should I handle the 13,14-Dihydro-15-keto PGD2 standard upon receipt?

The standard is typically shipped on dry ice to maintain its integrity.[1] Upon receipt, it should be immediately transferred to a -80°C freezer for long-term storage.

Q3: In which solvents is 13,14-Dihydro-15-keto PGD2 soluble?

13,14-Dihydro-15-keto PGD2 is soluble in a variety of organic solvents. The solubility in different solvents is summarized in the table below.[1]

Q4: Can I store the 13,14-Dihydro-15-keto PGD2 standard in a diluted form?

It is generally recommended to prepare working solutions fresh. If short-term storage of a diluted standard is necessary, it should be stored at -20°C or -80°C in a tightly sealed container to minimize solvent evaporation and degradation. Prostaglandins are susceptible to degradation in aqueous solutions, and their stability is influenced by pH and temperature.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no signal in my assay (ELISA, LC-MS) Degradation of the standard due to improper storage or handling.Ensure the standard has been consistently stored at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment.
Low recovery during sample extraction.Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen solvents are appropriate for prostaglandin (B15479496) extraction.
Insufficient sensitivity of the detection method.For LC-MS/MS, optimize the mass spectrometer parameters, including collision energy, for your specific analyte. For ELISA, ensure the kit is not expired and has been stored correctly.
High variability between replicate measurements Inconsistent sample preparation or handling.Standardize your entire experimental protocol, from sample collection to data analysis, and ensure it is followed consistently.
Presence of interfering substances in the sample matrix.Improve your sample cleanup procedure. Consider using a more selective extraction method or a different chromatographic column for LC-MS/MS.
Unexpected peaks or results in chromatography Isomerization or degradation of the standard.Prostaglandins can be unstable and form isomers, especially under certain pH and temperature conditions.[5] Prepare fresh standards and handle them quickly on ice when possible.
Contamination of the analytical system.Thoroughly clean your LC system, including the column and injector, to remove any potential contaminants.

Data Presentation

Table 1: Storage Conditions for 13,14-Dihydro-15-keto PGD2 Standards

Storage Temperature Solvent Stability Reference(s)
-80°CMethyl Acetate≥ 2 years[1][2]
-20°CEthanol≥ 2 years[4][6]
-20°CSolution2 years[3]

Table 2: Solubility of 13,14-Dihydro-15-keto PGD2

Solvent Solubility Reference(s)
Dimethylformamide (DMF)50 mg/ml[1]
Dimethyl sulfoxide (B87167) (DMSO)30 mg/ml[1]
Ethanol50 mg/ml[1]
Phosphate-Buffered Saline (PBS), pH 7.22.5 mg/ml[1]

Experimental Protocols

General Protocol for Preparation of Standard Solutions
  • Stock Solution Preparation:

    • Allow the vial of 13,14-Dihydro-15-keto PGD2 standard (typically in methyl acetate) to warm to room temperature before opening to prevent condensation.

    • Prepare a high-concentration stock solution by dissolving a known amount of the standard in an appropriate organic solvent such as ethanol, DMF, or DMSO. For example, to prepare a 1 mg/ml stock solution, dissolve 1 mg of the standard in 1 ml of solvent.

    • Vortex briefly to ensure complete dissolution.

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution using the appropriate assay buffer or mobile phase to create a series of standard concentrations for your calibration curve.

    • It is recommended to prepare fresh working solutions for each experiment to ensure accuracy.

Generalized LC-MS/MS Protocol for Quantification

This protocol provides a general framework. Specific parameters will need to be optimized for your instrument and experimental conditions.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Acidify your biological sample (e.g., plasma, cell culture supernatant) to approximately pH 3.5 with a suitable acid.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the 13,14-Dihydro-15-keto PGD2 with an appropriate organic solvent (e.g., methanol or ethyl acetate).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid).

      • Mobile Phase B: Acetonitrile or methanol with the same concentration of acid.

      • Gradient: A gradient elution is typically used to separate the analyte from other components. An example gradient could be starting with a low percentage of mobile phase B, gradually increasing it to elute the analyte, and then returning to the initial conditions for column re-equilibration.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for prostaglandins.

      • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor ion to product ion transition for 13,14-Dihydro-15-keto PGD2 and its internal standard (if used). The specific m/z transitions will need to be determined by direct infusion of the standard.

Mandatory Visualization

PGD2_Metabolism_and_Signaling cluster_metabolism PGD2 Metabolism cluster_signaling CRTH2/DP2 Receptor Signaling PGD2 Prostaglandin D2 (PGD2) Keto_PGD2 13,14-Dihydro-15-keto PGD2 PGD2->Keto_PGD2 15-hydroxy PGDH pathway Keto_PGD2_ext 13,14-Dihydro-15-keto PGD2 CRTH2 CRTH2 (DP2) Receptor Keto_PGD2_ext->CRTH2 G_protein Gi/o Protein CRTH2->G_protein PLC Phospholipase C (PLC) G_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Cytokine Release) Ca_release->Cellular_Response PKC->Cellular_Response Experimental_Workflow_LCMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample extraction Solid-Phase Extraction (SPE) start->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (Reversed-Phase) reconstitution->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization ms_detection MS/MS Detection (MRM) ionization->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

References

Troubleshooting low signal in 13,14-Dihydro-15-keto PGD2 ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with their 13,14-Dihydro-15-keto PGD2 ELISA experiments, with a focus on troubleshooting low signal.

Frequently Asked Questions (FAQs)

Q1: What is a 13,14-Dihydro-15-keto PGD2 ELISA, and how does it work?

The 13,14-Dihydro-15-keto PGD2 ELISA is a competitive immunoassay used to quantify the concentration of 13,14-Dihydro-15-keto PGD2, a stable metabolite of Prostaglandin (B15479496) D2 (PGD2), in biological samples. In this assay, free 13,14-Dihydro-15-keto PGD2 in the sample competes with a fixed amount of labeled 13,14-Dihydro-15-keto PGD2 (tracer) for a limited number of binding sites on a specific antibody coated on the microplate. The amount of tracer that binds to the antibody is inversely proportional to the concentration of the unlabeled 13,14-Dihydro-15-keto PGD2 in the sample. After a washing step to remove unbound reagents, a substrate is added, which develops a color in proportion to the amount of bound tracer. The signal is then read on a plate reader, and the concentration of 13,14-Dihydro-15-keto PGD2 in the sample is determined by comparing the results to a standard curve.

Q2: I am observing a very low or no signal across my entire plate. What are the likely causes?

A low or absent signal across the entire plate, including standards and controls, typically points to a systemic issue with the assay setup or a critical reagent. Common causes include:

  • Omission of a key reagent: Ensure all reagents, especially the tracer, antibody, and substrate, were added in the correct order.

  • Improper reagent preparation: Double-check all dilution calculations and ensure reagents were brought to room temperature before use.

  • Expired or improperly stored reagents: Verify the expiration dates of all kit components and confirm they have been stored at the recommended temperatures.

  • Inactive enzyme conjugate or substrate: The enzyme conjugate may have lost activity, or the substrate may have been improperly handled (e.g., exposed to light).

Q3: My standard curve looks good, but my samples have a very low signal. What could be the problem?

If the standard curve is performing as expected, the issue likely lies with the samples themselves or how they were handled. Potential causes include:

  • Low analyte concentration: The concentration of 13,14-Dihydro-15-keto PGD2 in your samples may be below the detection limit of the assay. Consider concentrating the samples if possible.

  • Analyte degradation: 15-keto-dihydro-prostaglandins can be unstable in aqueous solutions and are sensitive to pH.[1][2] Degradation can also be accelerated by the presence of proteins like albumin.[1][2] Ensure proper sample collection and storage procedures are followed.

  • Matrix effects: Components in the sample matrix (e.g., plasma, serum) can interfere with the antibody-antigen binding.[3] Sample purification or dilution may be necessary.

  • Improper sample preparation: For complex matrices like plasma, an extraction step is often required to remove interfering substances.[4] Failure to perform this extraction or performing it incorrectly can lead to low signal.

Q4: How critical is sample handling and storage for this assay?

Proper sample handling and storage are critical for obtaining accurate results. Due to the potential for analyte degradation, samples should be processed promptly after collection. If immediate analysis is not possible, samples should be stored at -80°C. Avoid repeated freeze-thaw cycles, as this can degrade the analyte.

Troubleshooting Guide: Low Signal

This guide provides a systematic approach to identifying and resolving the root cause of low signal in your 13,14-Dihydro-15-keto PGD2 ELISA.

Diagram: Troubleshooting Logic for Low Signal

Troubleshooting_Low_Signal Troubleshooting Flowchart for Low ELISA Signal Start Low Signal Observed Check_Plate Is the entire plate showing low signal? Start->Check_Plate Systemic_Issue Potential Systemic Issue Check_Plate->Systemic_Issue Yes Sample_Issue Potential Sample/Standard Issue Check_Plate->Sample_Issue No (Standards OK) Reagent_Check Verify Reagent Addition & Order Systemic_Issue->Reagent_Check Preparation_Check Check Reagent Preparation & Dilutions Systemic_Issue->Preparation_Check Storage_Check Confirm Reagent Storage & Expiration Systemic_Issue->Storage_Check Analyte_Concentration Is Analyte Concentration Too Low? Sample_Issue->Analyte_Concentration Analyte_Degradation Investigate Analyte Degradation Sample_Issue->Analyte_Degradation Matrix_Effect Assess for Matrix Effects Sample_Issue->Matrix_Effect Protocol_Adherence Review Protocol Adherence Sample_Issue->Protocol_Adherence Solution1 Re-run assay with careful reagent addition. Reagent_Check->Solution1 Solution2 Prepare fresh reagents and re-run. Preparation_Check->Solution2 Solution3 Use a new kit and re-run. Storage_Check->Solution3 Solution4 Concentrate sample or use a more sensitive assay. Analyte_Concentration->Solution4 Solution5 Optimize sample handling & storage. Use fresh samples. Analyte_Degradation->Solution5 Solution6 Perform sample extraction or dilution. Matrix_Effect->Solution6 Solution7 Strictly follow kit protocol for incubation times, temperatures, and washing steps. Protocol_Adherence->Solution7

Caption: A flowchart to diagnose the cause of low ELISA signal.

Problem Area 1: Reagents and Solutions
Potential Cause Recommended Action
Incorrect Reagent Preparation Double-check all calculations for dilutions of standards, antibodies, and other kit components. Ensure all reagents are thoroughly mixed before use.
Expired or Improperly Stored Reagents Verify the expiration dates on all kit components. Ensure that all reagents have been stored at the temperatures recommended in the kit protocol.
Reagents Not at Room Temperature Allow all reagents to equilibrate to room temperature for at least 30 minutes before use.[5]
Contaminated Buffers or Reagents Use fresh, sterile pipette tips for each reagent. Prepare fresh buffers if contamination is suspected.
Problem Area 2: Assay Procedure
Potential Cause Recommended Action
Incorrect Incubation Times or Temperatures Adhere strictly to the incubation times and temperatures specified in the kit manual. Use a calibrated incubator.
Inadequate Washing Ensure that the wells are completely filled and emptied during each wash step. Tap the plate on absorbent paper to remove residual buffer. However, overly aggressive washing can also lead to low signal.
Pipetting Errors Calibrate pipettes regularly. Use proper pipetting technique to ensure accurate and consistent volumes are dispensed.
Plate Reader Settings Confirm that the correct wavelength is being used for reading the plate.
Problem Area 3: Sample-Specific Issues
Potential Cause Recommended Action
Low Analyte Concentration If feasible, concentrate the sample prior to the assay. Alternatively, a more sensitive assay may be required.
Analyte Degradation Minimize the time between sample collection and analysis. Store samples at -80°C and avoid multiple freeze-thaw cycles. Consider the pH of your sample and buffers, as extreme pH can accelerate degradation.[1]
Matrix Interference Perform a spike and recovery experiment to determine if matrix effects are present. If interference is confirmed, sample purification using a method like solid-phase extraction may be necessary. For some sample types, such as plasma, extraction is often recommended.[4]

Experimental Protocols

Protocol 1: Standard Curve Preparation
  • Reconstitute the Standard: Briefly centrifuge the standard vial before opening. Reconstitute the 13,14-Dihydro-15-keto PGD2 standard with the recommended volume of the appropriate diluent as specified in the kit manual to create the stock solution.

  • Serial Dilutions: Label a series of microcentrifuge tubes. Pipette the specified volume of assay buffer into each tube.

  • Create the Highest Standard: Transfer the specified volume of the stock solution into the first tube, mix thoroughly.

  • Perform Serial Dilutions: Transfer the specified volume from the first tube to the second, mix thoroughly. Continue this process for all subsequent standards.

  • Zero Standard: Use the assay buffer as the zero standard (0 pg/mL).

Protocol 2: Sample Preparation - Plasma (with Extraction)

This is a general protocol and may need to be optimized based on the specific kit instructions.

  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifugation: Centrifuge the blood samples to separate the plasma.

  • Acidification: Acidify the plasma to a pH of approximately 3.5 with a suitable acid (e.g., formic acid). This helps to precipitate proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load the acidified plasma onto the cartridge.

    • Wash the cartridge with a low-concentration organic solvent (e.g., 15% methanol) to remove impurities.

    • Elute the 13,14-Dihydro-15-keto PGD2 with a higher concentration of organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).

  • Evaporation: Evaporate the elution solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the assay buffer provided with the kit. The sample is now ready for use in the ELISA.

Signaling Pathway and Workflow Diagrams

Diagram: Competitive ELISA Workflow

Competitive_ELISA_Workflow cluster_steps Assay Steps Step1 1. Add Sample/Standard Sample or standard containing free analyte is added to antibody-coated well. Step2 2. Add Tracer Enzyme-conjugated analyte (tracer) is added. Step1->Step2 Step3 3. Incubation & Competition Free analyte and tracer compete for antibody binding sites. Step2->Step3 Step4 4. Wash Unbound reagents are washed away. Step3->Step4 Step5 5. Add Substrate Substrate is added, reacting with the enzyme on the bound tracer. Step4->Step5 Step6 6. Color Development A colored product is formed. The intensity is inversely proportional to the free analyte concentration. Step5->Step6 Step7 7. Read Plate Absorbance is measured on a plate reader. Step6->Step7

Caption: The sequential workflow of a competitive ELISA.

References

Technical Support Center: LC-MS/MS Analysis of 13,14-Dihydro-15-keto PGD2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 13,14-Dihydro-15-keto PGD2.

Troubleshooting Guides

Issue: Inaccurate or inconsistent quantification of 13,14-Dihydro-15-keto PGD2 due to suspected matrix effects.

Question: How can I identify and minimize matrix effects in my LC-MS/MS analysis of 13,14-Dihydro-15-keto PGD2?

Answer:

Matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS bioanalysis.[1][2] For prostaglandins (B1171923) like 13,14-Dihydro-15-keto PGD2, which are often present at low concentrations in complex biological matrices, these effects can significantly impact accuracy and reproducibility.[3]

Here are two primary experimental protocols to identify, quantify, and mitigate matrix effects:

1. Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects

This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Experimental Protocol:

    • Prepare a standard solution of 13,14-Dihydro-15-keto PGD2 in the mobile phase at a concentration that gives a stable and moderate signal.

    • Set up the LC-MS/MS system with a T-connector placed between the analytical column and the mass spectrometer's ion source.

    • Infuse the standard solution continuously into the mobile phase flow post-column at a low, constant flow rate using a syringe pump. This will generate a stable baseline signal for the analyte.

    • Inject a blank, extracted sample matrix (e.g., plasma, urine) that does not contain the analyte.

    • Monitor the signal of the infused analyte. Any significant deviation (dip or peak) from the stable baseline indicates the presence of matrix components that are causing ion suppression or enhancement at that specific retention time.[1]

  • Interpretation of Results:

    • A decrease in the baseline signal indicates ion suppression .

    • An increase in the baseline signal indicates ion enhancement .

By knowing the retention time of 13,14-Dihydro-15-keto PGD2, you can determine if it elutes in a region of significant matrix effects and adjust your chromatographic method to separate it from these interfering components.

2. Matrix-Matched Calibration Curves to Quantify and Compensate for Matrix Effects

This approach helps to compensate for matrix effects by preparing calibration standards in a matrix identical to the study samples.[3]

  • Experimental Protocol:

    • Obtain a blank matrix (e.g., plasma from a healthy donor, artificial urine) that is free of 13,14-Dihydro-15-keto PGD2.

    • Prepare a series of calibration standards by spiking known concentrations of 13,14-Dihydro-15-keto PGD2 into this blank matrix.

    • Process these matrix-matched calibration standards using the same extraction procedure as your unknown samples.

    • In parallel, prepare a set of calibration standards in a neat solvent (e.g., mobile phase).

    • Analyze both sets of calibration curves by LC-MS/MS.

    • Compare the slopes of the calibration curves obtained from the matrix-matched standards and the neat standards.

  • Calculation of Matrix Effect: The matrix effect (ME) can be quantitatively assessed using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100

    A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[4]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for matrix effects on 13,14-Dihydro-15-keto PGD2 in publicly accessible literature, the following table presents a hypothetical example to illustrate how such data could be structured. This data should not be considered as actual experimental results.

Sample Preparation MethodBiological MatrixAnalyte Concentration (ng/mL)Mean Peak Area (Neat Solvent)Mean Peak Area (Post-extraction Spike in Matrix)Matrix Effect (%)Ion Suppression/Enhancement
Protein Precipitation (Acetonitrile)Human Plasma10150,00090,00060%Suppression
Liquid-Liquid Extraction (Ethyl Acetate)Human Plasma10150,000120,00080%Suppression
Solid-Phase Extraction (C18)Human Plasma10150,000142,50095%Minimal Suppression
Protein Precipitation (Acetonitrile)Urine50300,000330,000110%Enhancement
Solid-Phase Extraction (Mixed-Mode)Urine50300,000291,00097%Minimal Suppression

Frequently Asked Questions (FAQs)

Q1: What are the common sources of matrix effects for 13,14-Dihydro-15-keto PGD2 in biological samples?

A1: Common sources of matrix effects in biological matrices like plasma and urine include phospholipids, salts, endogenous metabolites, and proteins that may not be completely removed during sample preparation.[1] For prostaglandins, the complex lipid profile of the sample can be a significant source of interference.

Q2: What are acceptable ranges for matrix effect values in a validated bioanalytical method?

A2: According to regulatory guidelines from agencies like the FDA and EMA, the matrix effect should be assessed to ensure it does not compromise the accuracy and precision of the assay. While specific percentage values are not always mandated, the coefficient of variation (CV) of the slopes of calibration curves from different lots of matrix should typically be ≤15%.[5] A consistent and reproducible matrix effect can often be corrected for by using a stable isotope-labeled internal standard.[1]

Q3: How can I reduce matrix effects during sample preparation?

A3: Several sample preparation strategies can be employed to minimize matrix effects:

  • Solid-Phase Extraction (SPE): This is often the most effective technique for removing interfering matrix components. For prostaglandins, reversed-phase (C18) or mixed-mode SPE cartridges can provide good cleanup.

  • Liquid-Liquid Extraction (LLE): LLE can be effective in separating the analyte from more polar or non-polar interferences depending on the solvent system used.

  • Protein Precipitation (PPT): While simple and fast, PPT is generally the least effective method for removing matrix components, particularly phospholipids, and may lead to significant ion suppression.

Q4: Is a stable isotope-labeled internal standard essential for the analysis of 13,14-Dihydro-15-keto PGD2?

A4: Yes, the use of a stable isotope-labeled (e.g., deuterated) internal standard for 13,14-Dihydro-15-keto PGD2 is highly recommended.[3] Since the internal standard co-elutes with the analyte and has nearly identical chemical properties, it experiences the same degree of matrix effect. This allows for accurate correction of any signal suppression or enhancement, leading to more reliable quantification.

Visualizations

MatrixEffectWorkflow Experimental Workflow for Assessing Matrix Effects cluster_prep Sample Preparation cluster_calc Data Calculation cluster_result Result Interpretation Start Start with Blank Biological Matrix Spike_Pre Spike with Analyte (for Recovery) Start->Spike_Pre Extract Perform Sample Extraction (e.g., SPE, LLE, PPT) Spike_Pre->Extract Spike_Post Spike with Analyte (for Matrix Effect) Extract->Spike_Post Analyze_Recovery Analyze Pre-Spiked Sample Extract->Analyze_Recovery Analyze_ME Analyze Post-Spiked Sample Spike_Post->Analyze_ME Calc_Recovery Calculate Recovery (%) Analyze_Recovery->Calc_Recovery Calc_ME Calculate Matrix Effect (%) Analyze_ME->Calc_ME Analyze_Neat Analyze Neat Standard (in Solvent) Analyze_Neat->Calc_ME Interpret Evaluate Ion Suppression/ Enhancement & Recovery Calc_Recovery->Interpret Calc_ME->Interpret

Caption: Workflow for assessing recovery and matrix effects.

SignalingPathway Simplified Prostaglandin D2 Metabolism PGH2 PGH2 PGDS PGD Synthase PGH2->PGDS PGD2 Prostaglandin D2 (PGD2) PGDS->PGD2 Keto_reductase 11-keto reductase PGD2->Keto_reductase PGDH 15-hydroxyprostaglandin dehydrogenase PGD2->PGDH PGF2a 9α,11β-PGF2 Keto_reductase->PGF2a Keto_PGD2 15-keto PGD2 PGDH->Keto_PGD2 Reductase Δ13-reductase Keto_PGD2->Reductase Dihydro_Keto_PGD2 13,14-dihydro-15-keto PGD2 Reductase->Dihydro_Keto_PGD2

Caption: Metabolic pathway of Prostaglandin D2.

References

Technical Support Center: Optimizing Sample Preparation for DK-PGD2 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the sample preparation for the quantification of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), a critical metabolite of PGD2.

Frequently Asked Questions (FAQs)

Q1: What is DK-PGD2 and why is its accurate quantification important?

DK-PGD2, or 13,14-dihydro-15-keto-prostaglandin D2, is a stable, enzymatic degradation product of Prostaglandin (B15479496) D2 (PGD2).[1] PGD2 is an unstable eicosanoid involved in various physiological and pathological processes, including allergic inflammation, asthma, and immune responses.[2][3] Because PGD2 is notoriously unstable, measuring its more stable metabolites like DK-PGD2 can provide a more accurate and reliable estimate of PGD2 production and activity in vivo.[4] Accurate quantification is crucial for understanding its role in disease and for the development of targeted therapies, such as DP2 receptor antagonists.[1]

Q2: What are the most common biological matrices for DK-PGD2 analysis?

DK-PGD2 is typically quantified in various biological fluids. The most common matrices include plasma, urine, and cell culture supernatants. The choice of matrix depends on the specific research question, for example, whether the goal is to measure systemic production (plasma, urine) or localized cellular output (cell culture media).

Q3: Which analytical technique is recommended for DK-PGD2 quantification?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of DK-PGD2 and other eicosanoids.[2][5] This technique offers high sensitivity, selectivity, and the ability to distinguish between structurally similar compounds (isomers), which is a common challenge in eicosanoid analysis.[5][6] While older methods like gas chromatography-mass spectrometry (GC-MS) or immunoassays (ELISA) exist, they often suffer from laborious derivatization steps or cross-reactivity issues, respectively.[4][5][6]

Q4: How critical are sample collection and storage conditions for DK-PGD2 stability?

Extremely critical. Although DK-PGD2 is more stable than its precursor PGD2, prompt processing and proper storage are essential to prevent degradation and ensure data integrity. Due to the inherent instability of prostaglandins (B1171923), samples should be collected and processed quickly.[7] For PGD2, it is recommended that the sample handling time at room temperature should not exceed 8 hours.[7][8] If not for immediate analysis, samples should be stored at -80°C.[7] It is also crucial to avoid repeated freeze-thaw cycles, which can accelerate the degradation of prostaglandins.[7] To prevent artefactual formation of eicosanoids during sample preparation, oxidation inhibitors like butylated hydroxytoluene (BHT) can be added.[5][6]

Troubleshooting Guide

This section addresses common problems encountered during DK-PGD2 sample preparation and analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient Extraction: The chosen Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol is not optimal for DK-PGD2.[7]Optimize SPE/LLE: Systematically test different SPE sorbents (e.g., C18), wash solutions, and elution solvents. For LLE, test various organic solvents. Ensure the sample pH is adjusted (typically to pH ~3.5) before extraction to protonate the carboxylic acid group, which improves retention on reversed-phase sorbents.[9][10]
Analyte Degradation: The sample was handled for too long at room temperature, or subjected to multiple freeze-thaw cycles.[7][8]Minimize Handling Time & Temperature: Process samples on ice and immediately store them at -80°C after collection and aliquoting. Plan experiments to avoid repeated thawing. Stability studies on PGD2 show sample preparation should be completed in under 8 hours.[5][8]
Improper Sample pH: The sample pH was not acidic enough during loading onto the SPE cartridge.Acidify Sample: Before SPE, acidify the sample to a pH of approximately 3.5 with an acid like formic or citric acid to ensure the analyte is in its neutral form for better retention.[5][9]
High Variability Between Replicates Inconsistent Sample Handling: Variations in vortexing time, evaporation speed, or pipetting can introduce significant variability.Standardize All Steps: Create and strictly follow a detailed standard operating procedure (SOP). Use calibrated pipettes and ensure consistent timing for all manual steps.
Matrix Effects: Co-extracted compounds from the biological matrix (e.g., phospholipids) interfere with analyte ionization in the mass spectrometer.[6][11]Improve Sample Cleanup: Incorporate a phospholipid removal step (e.g., using specific SPE plates like HybridSPE®).[11] Adjust the chromatographic gradient to separate the analyte from interfering matrix components.[7]
Inaccurate Internal Standard Use: The internal standard was added at the wrong stage or is not behaving similarly to the analyte.Use a Stable Isotope-Labeled Internal Standard: Add a deuterated internal standard (e.g., DK-PGD2-d4) to the sample at the very beginning of the preparation process to account for analyte loss during all subsequent steps.[3][5]
Poor Chromatographic Peak Shape Sub-optimal Mobile Phase: The pH or organic composition of the mobile phase is not suitable for DK-PGD2.Optimize Mobile Phase: Adjust the mobile phase composition. Typically, a gradient of acetonitrile (B52724) or methanol (B129727) in water with an acidic modifier (e.g., 0.1% formic acid) is used for reversed-phase chromatography of prostaglandins.[12]
Column Contamination/Degradation: The analytical column is contaminated with matrix components or has reached the end of its lifespan.Clean and Protect Column: Use a guard column to protect the analytical column. Implement a column washing procedure between sample batches.
Sample Overload: The concentration of the injected sample is too high.Dilute Sample: Reconstitute the final extract in a larger volume or perform a dilution before injection.

Experimental Protocols

Below are generalized methodologies for key experiments. These should be optimized for your specific instrumentation and sample type.

Protocol 1: General Sample Handling and Storage
  • Collection: Collect samples (e.g., blood, urine) using appropriate collection tubes. For plasma, use tubes containing an anticoagulant like EDTA.

  • Inhibitor Addition: Immediately add an antioxidant cocktail, such as BHT, to prevent ex vivo oxidation.[5]

  • Processing: Centrifuge samples as required to separate plasma or clear particulates. Perform all steps on ice.

  • Aliquoting & Storage: Aliquot samples into smaller volumes to avoid freeze-thaw cycles. Immediately snap-freeze and store at -80°C until analysis.[7]

Protocol 2: Solid-Phase Extraction (SPE) for DK-PGD2

This protocol is a starting point based on common methods for prostaglandins using a C18 cartridge.[7]

  • Internal Standard Spiking: Add a known amount of deuterated DK-PGD2 internal standard to each sample aliquot.

  • Sample Pre-treatment: Acidify the sample to pH ~3.5 with 1% formic acid.[10] This step is crucial for retaining the analyte on the reversed-phase sorbent.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 1-2 column volumes of methanol followed by 1-2 column volumes of water.[7] Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1-2 column volumes of a weak organic solvent (e.g., 10-15% methanol in water) to remove polar interferences.[7]

  • Elution: Elute the DK-PGD2 and internal standard with a stronger organic solvent like methanol or ethyl acetate.[7]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.[7]

Visual Workflow and Logic Diagrams

To aid in understanding and troubleshooting, the following diagrams illustrate key processes.

DK_PGD2_Sample_Prep_Workflow cluster_pre Pre-Analytical cluster_spe Solid-Phase Extraction (SPE) cluster_post Post-Extraction Sample 1. Sample Collection (Plasma, Urine, etc.) Inhibitor 2. Add Antioxidant (e.g., BHT) Sample->Inhibitor Store 3. Process & Store (-80°C) Inhibitor->Store Spike 4. Spike Internal Standard (IS) Store->Spike Acidify 5. Acidify Sample (pH ~3.5) Spike->Acidify Condition 6. Condition SPE Cartridge Acidify->Condition Load 7. Load Sample Condition->Load Wash 8. Wash Interferences Load->Wash Elute 9. Elute Analyte + IS Wash->Elute Evap 10. Evaporate to Dryness Elute->Evap Recon 11. Reconstitute Evap->Recon Analysis 12. LC-MS/MS Analysis Recon->Analysis

Caption: General workflow for DK-PGD2 sample preparation from collection to analysis.

Troubleshooting_Low_Recovery Start Problem: Low DK-PGD2 Recovery Check_pH Was sample acidified to pH ~3.5 before SPE? Start->Check_pH Check_SPE Is the SPE protocol (sorbent, solvents) optimized? Check_pH->Check_SPE Yes Sol_Acidify Solution: Acidify sample with formic/citric acid. Check_pH->Sol_Acidify No Check_Stability Was sample handling fast and cold (<8h)? Check_SPE->Check_Stability Yes Sol_OptimizeSPE Solution: Test different SPE conditions (sorbent, wash, elution). Check_SPE->Sol_OptimizeSPE No Sol_ImproveHandling Solution: Process on ice, minimize time, avoid multiple freeze-thaws. Check_Stability->Sol_ImproveHandling No

Caption: Decision tree for troubleshooting low analyte recovery issues.

References

Technical Support Center: Measurement of Prostaglandin Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with prostaglandin (B15479496) metabolites in plasma.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider before starting a study involving the measurement of prostaglandin metabolites in plasma?

A1: The most critical factors are the inherent instability of prostaglandins (B1171923) and their low concentrations in biological samples.[1][2] This necessitates meticulous planning of sample collection, handling, and storage procedures to prevent artefactual generation or degradation of the analytes.[3][4] The choice of analytical method is also paramount and should be based on the specific prostaglandin metabolites of interest, required sensitivity, and specificity.[1]

Q2: Which analytical method is superior for prostaglandin quantification: LC-MS/MS or ELISA?

A2: Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) are widely used, each with distinct advantages and disadvantages. LC-MS/MS is generally considered the gold standard due to its high specificity, sensitivity, and multiplexing capabilities, allowing for the simultaneous measurement of multiple prostaglandin metabolites.[1][5] It can also distinguish between isomers, which have the same molecular weight and similar structures.[6][7] ELISAs, on the other hand, can be highly sensitive for a single analyte and involve a simpler workflow.[1] However, a significant drawback of ELISAs is the potential for antibody cross-reactivity with related compounds, which can lead to reduced selectivity and potentially misleading results.[5][6]

Q3: Why are internal standards essential in prostaglandin analysis?

A3: The use of stable isotope-labeled internal standards, such as deuterated versions of the prostaglandins being measured, is crucial for accurate quantification, particularly in LC-MS/MS analysis.[1][6] These internal standards are chemically identical to the analytes but have a different mass. By adding them to the sample at the beginning of the workflow, they can account for analyte loss during sample preparation and variations in mass spectrometry signal, thereby improving the accuracy and precision of the measurement.[1] It is important to use a separate internal standard for each analyte, as different prostaglandins can have different degradation rates.[6]

Q4: Should I measure the primary prostaglandins or their metabolites in plasma?

A4: Measuring the chemically stable metabolites of primary prostaglandins is often preferred for assessing their in vivo biosynthesis.[2][8] Primary prostaglandins like PGE2 and PGI2 are very unstable and are rapidly cleared from circulation.[9] Their metabolites are more stable, providing a more reliable and integrated measure of systemic prostaglandin production.[9] For example, measuring 13,14-dihydro-15-keto-PGFM is a reliable way to monitor prostaglandins in the peripheral circulation.[10]

Troubleshooting Guides

Issue 1: High Variability in Results Between Replicates

Possible Cause: Inconsistent sample handling, extraction efficiency, or the presence of matrix effects can lead to high variability.[1] Pre-analytical errors, such as improper sample collection or storage, are a major source of variability.[11][12]

Troubleshooting Steps:

  • Review Sample Handling Procedures: Ensure strict adherence to standardized protocols for sample collection, processing, and storage.[13][14] Avoid repeated freeze-thaw cycles.[1]

  • Optimize Extraction: If using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), ensure the method is optimized for your specific analytes to maximize recovery and minimize variability.[1]

  • Incorporate Internal Standards: Use appropriate stable isotope-labeled internal standards for each analyte to correct for variations in extraction and instrument response.[6]

  • Assess Matrix Effects: Evaluate for ion suppression or enhancement in LC-MS/MS by performing post-extraction spiking experiments. If significant matrix effects are observed, consider further sample cleanup or the use of a different ionization source.

Issue 2: Low Analyte Recovery and Poor Sensitivity

Possible Cause: Prostaglandins can be lost during sample preparation, or their low abundance can result in signals that are difficult to detect.[1] Improper storage can also lead to analyte degradation.[3][10]

Troubleshooting Steps:

  • Optimize Sample Extraction:

    • Solid-Phase Extraction (SPE): This is an effective method for concentrating prostaglandins. Ensure the SPE cartridge and elution solvents are optimized for your analytes of interest.[1]

    • Liquid-Liquid Extraction (LLE): The choice of organic solvent is critical for efficient extraction.[1]

  • Enhance Mass Spectrometry Sensitivity (for LC-MS/MS):

    • Ionization Mode: Negative ion mode electrospray ionization (ESI) is typically most effective for prostaglandins due to the presence of a carboxylic acid group.[1]

    • MS Parameters: Optimize parameters such as collision energy and tube lens voltage for each specific prostaglandin metabolite to maximize signal intensity.[1]

  • Check Sample Storage: Ensure samples have been consistently stored at -80°C.[1] Prolonged storage, even at low temperatures, can lead to the degradation of some prostaglandins.[10]

Issue 3: Inability to Distinguish Between Prostaglandin Isomers (e.g., PGE2 and PGD2)

Possible Cause: Inadequate chromatographic separation is a common issue when analyzing prostaglandin isomers, which have identical molecular weights and similar fragmentation patterns in mass spectrometry.[1][7] Antibody-based assays like ELISA often suffer from cross-reactivity between isomers.[5][6]

Troubleshooting Steps (for LC-MS/MS):

  • Optimize HPLC/UHPLC Conditions:

    • Column Selection: Utilize a high-resolution column, such as a C18, and consider smaller particle sizes for improved separation.[1]

    • Mobile Phase Gradient: Adjust the gradient of your mobile phase (e.g., acetonitrile/water with formic acid) to enhance the separation of isomeric peaks. Experiment with different gradient slopes and hold times.[1]

    • Temperature: Optimize the column temperature to improve separation efficiency.

Issue 4: ELISA - High Background or No Signal

Possible Cause: A variety of issues can lead to poor ELISA results, including problems with reagents, incubation times, and washing steps.[15]

Troubleshooting Steps:

  • Check Reagents: Ensure all reagents are prepared correctly and have not expired. Allow reagents to come to room temperature before use.[16][17]

  • Review Protocol: Verify that all incubation times and temperatures were followed correctly. Ensure proper washing technique to remove unbound reagents.[15][18]

  • Standard Curve: If the standard curve is poor, remake the standards, ensuring accurate pipetting and proper mixing.[18]

  • Sample Dilution: If the signal is too high, dilute the samples appropriately.[17]

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation
  • Patient Preparation: Ensure the patient has followed any pre-analytical requirements, such as fasting, if necessary for the study.[11]

  • Venipuncture: Perform a clean and atraumatic venipuncture to minimize hemolysis and platelet activation, which can artificially elevate prostaglandin levels.[11][19]

  • Anticoagulant: Collect blood into a tube containing an appropriate anticoagulant, such as EDTA. The order of draw should be followed to prevent cross-contamination of additives between tubes.[11]

  • Inhibitor Addition: To prevent ex vivo prostaglandin formation, immediately add a cyclooxygenase (COX) inhibitor, such as indomethacin, to the whole blood sample.

  • Centrifugation: Centrifuge the blood sample at a low speed (e.g., 1,500 x g for 10 minutes at 4°C) within 30 minutes of collection to separate the plasma.[20]

  • Plasma Aliquoting: Carefully transfer the plasma to clean polypropylene (B1209903) tubes, avoiding disturbance of the buffy coat.[21]

  • Storage: Immediately freeze the plasma aliquots at -80°C until analysis.[1][22] Avoid repeated freeze-thaw cycles.[1]

Protocol 2: Solid-Phase Extraction (SPE) of Prostaglandin Metabolites from Plasma
  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: Add the appropriate stable isotope-labeled internal standards to each plasma sample.

  • Acidification: Acidify the plasma samples to a pH of approximately 3.0-3.5 with a suitable acid (e.g., formic acid) to protonate the carboxylic acid group of the prostaglandins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with acidified water.

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interfering substances.

  • Elution: Elute the prostaglandin metabolites from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: Stability of Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2) in Different Media

CompoundMediumStorage Condition% Remaining after 8 hours
PGE2 Water/Methanol (1:1)Room Temperature~100%
10% FBS MediumRoom Temperature~100%
PGD2 Water/Methanol (1:1)Room Temperature~70%
10% FBS MediumRoom Temperature~50%
Data synthesized from stability studies which indicate that PGD2 is significantly less stable than PGE2 in biological samples and that sample preparation time should be less than 8 hours to accurately measure PGD2.[6]

Table 2: Comparison of Analytical Methods for Prostaglandin Measurement

FeatureLC-MS/MSELISA
Specificity High (can distinguish isomers)[1][7]Moderate to Low (potential for cross-reactivity)[5][6]
Sensitivity High[1][6]High[1]
Throughput ModerateHigh
Multiplexing Yes (simultaneous analysis of multiple analytes)[1]No (typically for a single analyte)
Cost per Sample HigherLower
Instrumentation Complex and expensiveWidely available
This table provides a general comparison; specific performance characteristics can vary between assays and instruments.

Visualizations

General Workflow for Prostaglandin Metabolite Analysis in Plasma cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Patient_Prep Patient Preparation (e.g., Fasting) Blood_Collection Blood Collection (Atraumatic, correct anticoagulant) Patient_Prep->Blood_Collection COX_Inhibition Addition of COX Inhibitor (e.g., Indomethacin) Blood_Collection->COX_Inhibition Centrifugation Centrifugation to Obtain Plasma COX_Inhibition->Centrifugation Storage Storage at -80°C Centrifugation->Storage Sample_Prep Sample Preparation (Thawing, Internal Standard Spiking) Storage->Sample_Prep Extraction Extraction (e.g., SPE) Sample_Prep->Extraction Analysis Analysis (LC-MS/MS or ELISA) Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Data_Interpretation Data Interpretation Data_Processing->Data_Interpretation

Caption: Workflow for Prostaglandin Analysis.

Troubleshooting Logic for High Variability in Prostaglandin Data Start High Variability Observed Check_Preanalytical Review Pre-Analytical Steps (Collection, Handling, Storage) Start->Check_Preanalytical Preanalytical_OK Pre-Analytical Consistent? Check_Preanalytical->Preanalytical_OK Fix_Preanalytical Standardize Pre-Analytical Protocol Preanalytical_OK->Fix_Preanalytical No Check_Analytical Review Analytical Steps (Pipetting, Extraction) Preanalytical_OK->Check_Analytical Yes Fix_Preanalytical->Check_Preanalytical Analytical_OK Analytical Steps Consistent? Check_Analytical->Analytical_OK Fix_Analytical Optimize Extraction, Check Pipetting Analytical_OK->Fix_Analytical No Check_Internal_Std Assess Internal Standard Performance Analytical_OK->Check_Internal_Std Yes Fix_Analytical->Check_Analytical Internal_Std_OK Internal Standard Correcting Variability? Check_Internal_Std->Internal_Std_OK Check_Matrix Investigate Matrix Effects Internal_Std_OK->Check_Matrix No End Variability Reduced Internal_Std_OK->End Yes Fix_Internal_Std Select More Appropriate Internal Standard Fix_Internal_Std->Check_Internal_Std Check_Matrix->End

Caption: Troubleshooting High Data Variability.

Arachidonic Acid to Prostaglandins E2 and D2 Pathway AA Arachidonic Acid (from cell membrane) COX Cyclooxygenase (COX) Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) PGES PGE Synthase PGH2->PGES PGDS PGD Synthase PGH2->PGDS PGE2 Prostaglandin E2 (PGE2) PGD2 Prostaglandin D2 (PGD2) COX->PGH2 PGES->PGE2 PGDS->PGD2

Caption: Prostaglandin E2 and D2 Synthesis.

References

Navigating Cross-Reactivity in 13,14-Dihydro-15-keto PGD2 Immunoassays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on addressing cross-reactivity and other common issues encountered during the quantification of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) using immunoassays. Accurate measurement of this key PGD2 metabolite is crucial for understanding its role in various physiological and pathological processes.

Frequently Asked Questions (FAQs)

Q1: What is 13,14-dihydro-15-keto PGD2 (DK-PGD2) and why is it measured?

A1: 13,14-dihydro-15-keto PGD2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), an important signaling molecule involved in inflammation, allergic reactions, and sleep regulation.[1][2] PGD2 itself is very unstable, making its direct measurement challenging. Therefore, quantifying its more stable metabolites, like DK-PGD2, provides a more reliable indication of PGD2 production and mast cell activation in vivo. DK-PGD2 is also a selective agonist for the CRTH2/DP2 receptor, playing a role in the recruitment of inflammatory cells.[2][3]

Q2: What is cross-reactivity in the context of a DK-PGD2 immunoassay?

A2: Cross-reactivity occurs when the antibodies in an immunoassay kit bind to molecules other than the target analyte, in this case, DK-PGD2. These interfering molecules are often structurally similar to DK-PGD2, such as other prostaglandins (B1171923) or their metabolites. This binding competition can lead to inaccurate (usually overestimated) measurements of the DK-PGD2 concentration in a sample.

Q3: Which compounds are most likely to cross-react in a DK-PGD2 immunoassay?

A3: The most likely cross-reactants are other prostaglandins and their metabolites that share structural similarities with DK-PGD2. While specific cross-reactivity data for dedicated DK-PGD2 kits is not always readily available, data from assays for related prostaglandins can provide valuable insights. For instance, in a PGD2 immunoassay, DK-PGD2 itself showed minimal cross-reactivity, suggesting a high degree of antibody specificity. Conversely, in an assay for a related metabolite, 13,14-dihydro-15-keto PGF2α, other keto-prostaglandins showed some degree of cross-reactivity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Higher than expected DK-PGD2 levels Cross-reactivity: The antibody may be binding to other structurally similar prostaglandins present in the sample.1. Review the cross-reactivity data provided by the kit manufacturer. 2. If significant cross-reactivity with a suspected compound is listed, consider sample purification (e.g., using HPLC) prior to the immunoassay. 3. Confirm results with an alternative method, such as liquid chromatography-mass spectrometry (LC-MS), which offers higher specificity.
Matrix effects: Components in the sample matrix (e.g., lipids, proteins in plasma or serum) can interfere with the antibody-antigen binding.1. Perform a spike and recovery experiment to assess matrix effects. 2. Test serial dilutions of the sample. If the calculated concentrations are not linear, matrix interference is likely. 3. Sample purification or using a different sample diluent provided by the manufacturer may be necessary.
High variability between replicate wells Pipetting errors: Inconsistent volumes of samples, standards, or reagents were added to the wells.1. Ensure pipettes are properly calibrated. 2. Use fresh pipette tips for each sample and standard. 3. Pipette carefully and consistently, ensuring no air bubbles are introduced.
Improper mixing: Reagents were not adequately mixed in the wells.Gently tap the plate after adding reagents to ensure thorough mixing.
Plate washing issues: Inconsistent washing can leave residual unbound reagents, leading to variable signal.1. Ensure all wells are filled and aspirated completely during each wash step. 2. Avoid letting the wells dry out completely between washes.
Low or no signal Incorrect reagent preparation or storage: Reagents may have been prepared incorrectly, expired, or stored at the wrong temperature.1. Double-check all reagent preparation steps and concentrations. 2. Verify the expiration dates of all kit components. 3. Ensure all reagents were stored at the recommended temperatures.
Inactive enzyme conjugate: The enzyme conjugate may have lost activity.1. Ensure the conjugate was stored correctly and not subjected to multiple freeze-thaw cycles. 2. Check the substrate for color development with a small amount of conjugate to confirm activity.

Data Presentation: Understanding Cross-Reactivity

While a specific cross-reactivity table for a dedicated 13,14-dihydro-15-keto PGD2 ELISA kit is not publicly available from major manufacturers, the following tables from related prostaglandin immunoassays can serve as a guide to potential cross-reactants.

Table 1: Cross-Reactivity of a Prostaglandin D2 (PGD2) Immunoassay

This table shows the cross-reactivity of various prostaglandins in an assay designed to measure PGD2. Note the low cross-reactivity for DK-PGD2 in this particular assay.

CompoundCross-Reactivity (%)
Prostaglandin D2100
Prostaglandin F2α92.4
Prostaglandin J221.6
Prostaglandin E22.86
Thromboxane B22.54
11β-Prostaglandin F2α1.99
8-iso Prostaglandin F2α1.90
13,14-dihydro-15-keto Prostaglandin D2 0.02
Arachidonic Acid<0.01
Data sourced from a commercially available PGD2 ELISA kit datasheet.

Table 2: Cross-Reactivity of a 13,14-dihydro-15-keto PGF2α Immunoassay

This table provides an example of the specificity of an antibody for a closely related keto-prostaglandin metabolite. Similar patterns of cross-reactivity with other prostaglandins might be observed in a DK-PGD2 assay.

CompoundCross-Reactivity (%)
13,14-dihydro-15-keto PGF2α100
13,14-dihydro-15-keto PGE22.7
15-keto PGF2α1.8
Prostaglandin D2<0.01
Prostaglandin E2<0.01
Prostaglandin F1α<0.01
Prostaglandin F2α<0.01
8-iso Prostaglandin F2α<0.01
Thromboxane B2<0.01
Data sourced from a commercially available 13,14-dihydro-15-keto PGF2α ELISA kit datasheet.

Experimental Protocols

Protocol 1: Assessing Cross-Reactivity in a Competitive Immunoassay

This protocol outlines a method to determine the percentage of cross-reactivity of potentially interfering compounds in your DK-PGD2 immunoassay.

  • Prepare a standard curve for DK-PGD2 according to the kit manufacturer's instructions.

  • Determine the 50% binding concentration (IC50) of DK-PGD2 from the standard curve. This is the concentration of DK-PGD2 that displaces 50% of the labeled tracer.

  • Prepare serial dilutions of the potential cross-reacting compound in the assay buffer.

  • Run the assay with these dilutions in the same manner as the DK-PGD2 standards.

  • Generate a dose-response curve for the potential cross-reactant and determine its IC50.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of DK-PGD2 / IC50 of cross-reactant) x 100

Protocol 2: Spike and Recovery for Matrix Effect Assessment

This protocol helps to determine if components in your sample matrix are interfering with the assay.

  • Select a sample representative of the matrix you are testing (e.g., plasma, serum, cell culture media).

  • Measure the endogenous DK-PGD2 concentration in an un-spiked aliquot of the sample.

  • Spike two or more aliquots of the sample with known, different concentrations of DK-PGD2 standard. The spiked concentrations should fall within the assay's detection range.

  • Measure the DK-PGD2 concentration in the spiked aliquots.

  • Calculate the percent recovery for each spiked sample using the formula:

    % Recovery = (Measured Concentration - Endogenous Concentration) / Spiked Concentration x 100

    A recovery rate between 80-120% generally indicates that the matrix is not significantly affecting the assay.

Visualizing Key Processes

To further aid in understanding the context of DK-PGD2 measurement and assay principles, the following diagrams illustrate the relevant biological pathway and experimental workflows.

PGD2_Metabolic_Pathway PGD2 Metabolic Pathway Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthase DK_PGD2 13,14-Dihydro-15-keto PGD2 (DK-PGD2) PGD2->DK_PGD2 15-hydroxy PGDH PGJ2_series PGJ2 Series (e.g., PGJ2, Δ12-PGJ2) PGD2->PGJ2_series Non-enzymatic dehydration Further_Metabolites Further Metabolites DK_PGD2->Further_Metabolites Further Metabolism

Caption: Metabolic pathway of Prostaglandin D2.

Competitive_ELISA_Workflow Competitive ELISA Workflow cluster_well Antibody-Coated Well Antibody Capture Antibody Incubation Incubation: Competition for Antibody Binding Sample_Standard Sample or Standard (contains unlabeled DK-PGD2) Sample_Standard->Incubation Tracer Enzyme-Labeled DK-PGD2 (Tracer) Tracer->Incubation Wash Wash to Remove Unbound Components Incubation->Wash Substrate Add Substrate Wash->Substrate Signal Measure Signal (Inversely proportional to DK-PGD2 concentration) Substrate->Signal

Caption: Principle of a competitive immunoassay.

Cross_Reactivity_Logic Cross-Reactivity Assessment Logic Start High DK-PGD2 Reading? Check_Data Review Kit's Cross-Reactivity Data Start->Check_Data Known_Cross_Reactant Is a known cross-reactant present in the sample? Check_Data->Known_Cross_Reactant Purify Consider Sample Purification (e.g., HPLC) Known_Cross_Reactant->Purify Yes Matrix_Effect Suspect Matrix Effect? Known_Cross_Reactant->Matrix_Effect No Confirm Confirm with Alternative Method (e.g., LC-MS) Purify->Confirm Spike_Recovery Perform Spike and Recovery Experiment Matrix_Effect->Spike_Recovery Yes No_Issue Reading is likely accurate Matrix_Effect->No_Issue No Dilution_Linearity Check Dilution Linearity Spike_Recovery->Dilution_Linearity Dilution_Linearity->Purify Non-linear Dilution_Linearity->No_Issue Linear

Caption: Decision tree for troubleshooting high readings.

References

Overcoming solubility issues with 13,14-Dihydro-15-keto PGD2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 13,14-Dihydro-15-keto PGD2 (DK-PGD2).

Frequently Asked Questions (FAQs)

Q1: What is 13,14-Dihydro-15-keto PGD2 (DK-PGD2)?

13,14-Dihydro-15-keto PGD2 (DK-PGD2) is a stable metabolite of Prostaglandin (B15479496) D2 (PGD2) formed via the 15-hydroxy PGDH pathway.[1][2] It is a selective agonist for the DP2 receptor (also known as CRTH2), which is involved in various inflammatory and allergic responses.[1][2][3][4]

Q2: In which solvents is DK-PGD2 soluble?

DK-PGD2 is soluble in a range of organic solvents and has limited solubility in aqueous buffers. For specific concentrations, please refer to the solubility data table below.

Q3: I am having trouble dissolving DK-PGD2 in an aqueous buffer for my cell-based assay. What should I do?

It is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol (B145695). This stock solution can then be further diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is minimal to avoid any potential effects on your cells. A common final concentration of DMSO in cell culture is below 0.5%.

Q4: My DK-PGD2 solution appears cloudy or has precipitated after dilution in my aqueous buffer. How can I resolve this?

Cloudiness or precipitation indicates that the solubility limit of DK-PGD2 in your aqueous buffer has been exceeded. To address this, you can try the following:

  • Increase the concentration of the organic solvent in your final working solution, if your experimental system allows.

  • Gently warm the solution to 37°C to aid dissolution.

  • Vortex or sonicate the solution briefly.

  • Prepare a fresh, more dilute stock solution in the organic solvent before diluting into the aqueous buffer.

Q5: For how long can I store my DK-PGD2 solutions?

Stock solutions of DK-PGD2 in anhydrous organic solvents like DMSO or ethanol can be stored at -20°C for several months. Aqueous solutions are less stable and it is recommended to prepare them fresh for each experiment.[5]

Solubility Data

The following table summarizes the solubility of 13,14-Dihydro-15-keto PGD2 in various solvents.

SolventApproximate Solubility
Dimethylformamide (DMF)50 mg/mL[2][6]
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mL[2][6]
Ethanol50 mg/mL[2][6]
Phosphate-Buffered Saline (PBS, pH 7.2)2.5 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol describes the preparation of a 10 mg/mL stock solution of DK-PGD2 in DMSO.

Materials:

  • 13,14-Dihydro-15-keto PGD2 (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of solid DK-PGD2 to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of DK-PGD2 in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mg/mL solution, weigh 10 mg of DK-PGD2.

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Vortex the solution until the DK-PGD2 is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of a Working Solution for In Vitro Experiments

This protocol details the dilution of the organic stock solution into an aqueous buffer for cell-based assays.

Materials:

  • DK-PGD2 stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile aqueous buffer or cell culture medium (e.g., PBS or DMEM)

Procedure:

  • Thaw an aliquot of the DK-PGD2 stock solution at room temperature.

  • Perform a serial dilution of the stock solution to achieve the desired final concentration in your experimental medium.

  • Important: Add the DK-PGD2 stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion, which helps prevent precipitation.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is not toxic to your cells (typically <0.5%).

  • Use the freshly prepared working solution for your experiment immediately.

Visualizations

Experimental Workflow: Preparing DK-PGD2 Working Solutions

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh solid DK-PGD2 B Dissolve in organic solvent (e.g., DMSO) A->B C Vortex to dissolve B->C D Store at -20°C C->D E Thaw stock solution D->E For experimental use F Dilute in aqueous buffer E->F G Vortex during dilution F->G H Use immediately in experiment G->H

Caption: Workflow for preparing DK-PGD2 solutions.

Signaling Pathway: DK-PGD2 and the DP2 Receptor

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular PGD2 PGD2 DP2 DP2 Receptor (CRTH2) PGD2->DP2 DK_PGD2 DK-PGD2 DK_PGD2->DP2 Selective Agonist G_protein G-protein signaling DP2->G_protein Inflammation Pro-inflammatory effects (e.g., cell migration, activation) G_protein->Inflammation

References

Validation & Comparative

A Comparative Analysis of 13,14-Dihydro-15-keto PGD2 and PGD2 Activity on the CRTH2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the activity of 13,14-Dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2) and its parent molecule, Prostaglandin D2 (PGD2), on the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). The CRTH2 receptor, a G protein-coupled receptor, is a key player in inflammatory responses, particularly in allergic diseases like asthma.[1][2] Understanding the comparative pharmacology of its endogenous ligands is crucial for the development of novel therapeutics targeting this pathway.

Quantitative Comparison of Ligand Activity

The following table summarizes the binding affinities and functional potencies of PGD2 and DK-PGD2 for the CRTH2 receptor based on available experimental data.

LigandBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Receptor Selectivity
Prostaglandin D2 (PGD2) 2.4 - 3.1~1.8Binds to both CRTH2 and DP receptors
13,14-Dihydro-15-keto PGD2 (DK-PGD2) 3.1 - 160~7.33 (pEC50)Selective for CRTH2 over DP receptor

Key Findings:

  • Both PGD2 and its metabolite, DK-PGD2, are potent agonists of the CRTH2 receptor.[3][4]

  • Equilibrium competition binding assays show that PGD2 has a slightly higher binding affinity for CRTH2 (lower Ki value) compared to DK-PGD2 in some studies.[4][5]

  • A key distinction lies in their selectivity; DK-PGD2 is a selective agonist for the CRTH2 receptor, showing significantly lower affinity for the D-prostanoid (DP) receptor, another receptor for PGD2.[4][6][7] This makes DK-PGD2 a valuable tool for studying CRTH2-specific functions.

  • Functional studies, such as those measuring calcium mobilization, confirm that both ligands activate CRTH2, leading to downstream signaling events.[8][9]

CRTH2 Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by PGD2 and DK-PGD2 binding to CRTH2 and a typical experimental workflow for assessing receptor activation.

CRTH2_Signaling_Pathway cluster_membrane Cell Membrane CRTH2 CRTH2 Receptor G_protein Gi/o Protein CRTH2->G_protein Activates PGD2 PGD2 / DK-PGD2 PGD2->CRTH2 Binds PLC Phospholipase C (PLC) G_protein->PLC Activates (βγ) AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (αi) PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to Receptor Ca_cyto ↑ Intracellular Ca²⁺ Ca_ER->Ca_cyto Release Response Cellular Responses (Chemotaxis, Degranulation) Ca_cyto->Response cAMP->Response

CRTH2 Receptor Signaling Pathway

Calcium_Mobilization_Workflow start Start cell_prep Prepare CRTH2-expressing cells (e.g., K562/CRTH2) start->cell_prep dye_loading Load cells with a calcium-sensitive fluorescent dye cell_prep->dye_loading wash Wash cells to remove excess dye dye_loading->wash baseline Measure baseline fluorescence wash->baseline add_ligand Add PGD2 or DK-PGD2 baseline->add_ligand measure_fluorescence Continuously measure fluorescence intensity add_ligand->measure_fluorescence analysis Analyze data to determine EC50 values measure_fluorescence->analysis end End analysis->end

Calcium Mobilization Assay Workflow

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are protocols for key experiments used to characterize the activity of PGD2 and DK-PGD2 on CRTH2.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.

1. Cell Culture and Membrane Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing the human CRTH2 receptor are cultured under standard conditions.

  • Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

  • The protein concentration of the membrane preparation is determined using a standard protein assay.

2. Binding Assay:

  • Membrane preparations are incubated in a binding buffer containing a constant concentration of a radiolabeled ligand (e.g., [3H]PGD2) and varying concentrations of the unlabeled competitor ligand (PGD2 or DK-PGD2).

  • Incubations are carried out at a specific temperature for a set duration to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

  • The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

  • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

1. Cell Preparation:

  • CRTH2-expressing cells (e.g., K562/CRTH2) are harvested and washed with a suitable buffer.[8]

  • Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark to allow for dye loading into the cytoplasm.

2. Assay Procedure:

  • After loading, cells are washed to remove extracellular dye and resuspended in a physiological buffer.

  • The cell suspension is placed in a fluorometer or a fluorescence plate reader.

  • A baseline fluorescence reading is established.

  • The agonist (PGD2 or DK-PGD2) is added at various concentrations, and the change in fluorescence intensity is recorded over time.[8][9]

3. Data Analysis:

  • The increase in fluorescence, which corresponds to the increase in intracellular calcium, is quantified.

  • Dose-response curves are generated by plotting the peak fluorescence change against the logarithm of the agonist concentration.

  • The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated from the dose-response curve.

Chemotaxis Assay

This assay assesses the ability of a ligand to induce directed cell migration, a key function of CRTH2 activation.

1. Cell Preparation:

  • Target cells expressing CRTH2, such as eosinophils or Th2 cells, are isolated and suspended in a suitable migration buffer.[8][9]

2. Assay Setup:

  • A chemotaxis chamber (e.g., a Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.

  • The lower chamber is filled with the migration buffer containing different concentrations of the chemoattractant (PGD2 or DK-PGD2).

  • The cell suspension is added to the upper chamber.

3. Incubation and Cell Counting:

  • The chamber is incubated for a specific period to allow for cell migration through the membrane towards the chemoattractant.

  • After incubation, the non-migrated cells on the upper surface of the membrane are removed.

  • The cells that have migrated to the lower surface of the membrane are fixed, stained, and counted under a microscope.

4. Data Analysis:

  • The number of migrated cells is plotted against the concentration of the chemoattractant.

  • The chemotactic index is calculated as the fold increase in migrated cells in the presence of the chemoattractant compared to the buffer control.

References

Comparative Potency of Δ12-Prostaglandin D2 and its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the relative biological activities of key Prostaglandin (B15479496) D2 metabolites, focusing on their interactions with pro-inflammatory pathways.

Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a variety of physiological and pathological processes, particularly in allergic inflammation. Its biological effects are mediated through its interaction with specific receptors, primarily the DP1 and DP2 (also known as CRTH2) receptors. However, PGD2 is rapidly metabolized in vivo into a series of related compounds, many of which possess their own distinct biological activities. This guide provides a comparative analysis of the potency of a key metabolite, 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), alongside other significant PGD2 metabolites, offering researchers a comprehensive overview supported by experimental data.

Relative Potency at the DP2 Receptor

The DP2 receptor is a key player in pro-inflammatory responses, particularly the recruitment and activation of eosinophils and T-helper 2 (Th2) cells. Many PGD2 metabolites have been shown to be potent agonists at this receptor, often with greater selectivity than PGD2 itself.

A study on asthmatic patient-derived type 2 innate lymphoid cells (ILC2s) and eosinophils demonstrated that several PGD2 metabolites induce cellular responses with nanomolar potency.[1] The rank order of potency for inducing eosinophil shape change was found to be: PGD₂ < Δ¹²-PGD₂ < 15-deoxy-Δ¹²﹐¹⁴-PGD₂ < PGJ₂ < DK-PGD₂ < Δ¹²-PGJ₂ < 15-deoxy-Δ¹²﹐¹⁴-PGJ₂.[1]

Binding affinity studies also highlight the potent interaction of these metabolites with the DP2 receptor. The rank order of binding affinity (Ki) for the DP2 receptor is generally PGD₂ > Δ¹²-PGJ₂ > Δ¹²-PGD₂.[2][3][4] DK-PGD₂ is recognized as a highly selective DP2 agonist.[1][5]

The following table summarizes the available quantitative data on the potency of PGD2 and its metabolites.

CompoundAssayCell Type/SystemPotency (EC₅₀/Kᵢ, nM)Reference
PGD₂Eosinophil Shape ChangeHuman Eosinophils0.7 ± 0.2[1]
DP2 Receptor BindingHuman CRTH2-expressing cellsKᵢ = 2.4[2][4]
DK-PGD₂ Eosinophil Shape Change Human Eosinophils 2.7 ± 2.3 [1]
Δ¹²-PGD₂Eosinophil Shape ChangeHuman Eosinophils1.2 ± 1.8[1]
DP2 Receptor BindingHuman CRTH2-expressing cellsKᵢ = 7.63[2][3]
15-deoxy-Δ¹²﹐¹⁴-PGD₂Eosinophil Shape ChangeHuman Eosinophils1.5 ± 1.6[1]
PGJ₂Eosinophil Shape ChangeHuman Eosinophils1.6 ± 3.8[1]
Δ¹²-PGJ₂Eosinophil Shape ChangeHuman Eosinophils5.6 ± 1.0[1]
DP2 Receptor BindingHuman CRTH2-expressing cellsKᵢ = 6.8[2][3]
15-deoxy-Δ¹²﹐¹⁴-PGJ₂Eosinophil Shape ChangeHuman Eosinophils12.0 ± 0.7[1]
9α,11β-PGF₂Eosinophil Shape ChangeHuman Eosinophils> 1000[1]
DP2 Receptor BindingHuman CRTH2-expressing cellsKᵢ = 315.0[2][4]

Signaling Pathways and Metabolic Conversion

The activation of the DP2 receptor by PGD2 and its metabolites initiates a pro-inflammatory cascade. This G-protein coupled receptor inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels, and activates pathways involved in cell migration and cytokine release.[5][6]

The metabolic conversion of PGD2 is a crucial aspect of its biology. PGD2 can be enzymatically converted to DK-PGD2 or undergo spontaneous dehydration to form the J-series prostaglandins (B1171923) (PGJ₂, Δ¹²-PGJ₂, and 15-deoxy-Δ¹²﹐¹⁴-PGJ₂).[1][7] This cascade of metabolite formation can prolong and diversify the initial inflammatory signal.

PGD2_Metabolism PGH2 PGH₂ PGD2 PGD₂ PGH2->PGD2 PGD Synthase DK_PGD2 DK-PGD₂ (13,14-dihydro-15-keto-PGD₂) PGD2->DK_PGD2 Enzymatic Conversion PGJ2 PGJ₂ PGD2->PGJ2 Spontaneous Dehydration delta12_PGD2 Δ¹²-PGD₂ PGD2->delta12_PGD2 Isomerization PGF2a 9α,11β-PGF₂ PGD2->PGF2a 11-ketoreductase delta12_PGJ2 Δ¹²-PGJ₂ PGJ2->delta12_PGJ2 d15_PGJ2 15-deoxy-Δ¹²﹐¹⁴-PGJ₂ delta12_PGJ2->d15_PGJ2

Figure 1. Simplified metabolic pathway of Prostaglandin D2 (PGD2).

The signaling cascade initiated by DP2 receptor activation is depicted below.

DP2_Signaling cluster_receptor Cell Membrane cluster_effects Intracellular Effects PGD2_Metabolites PGD₂ / Metabolites (DK-PGD₂, Δ¹²-PGD₂, etc.) DP2 DP2 (CRTH2) Receptor PGD2_Metabolites->DP2 G_protein Gαi / Gβγ DP2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP₃ / DAG PLC->IP3_DAG Ca_mobilization ↑ Intracellular Ca²⁺ IP3_DAG->Ca_mobilization Cell_Migration Cell Migration Ca_mobilization->Cell_Migration Cytokine_Release Cytokine Release (IL-4, IL-5, IL-13) Ca_mobilization->Cytokine_Release

Figure 2. Signaling pathway of the DP2 (CRTH2) receptor.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of PGD2 metabolite potency.

Eosinophil Shape Change Assay

This assay measures the morphological changes in eosinophils upon activation, which is a hallmark of their pro-inflammatory response.

Workflow:

Eosinophil_Shape_Change_Workflow start Isolate Granulocytes from Whole Blood incubate Incubate with PGD₂ Metabolites (various concentrations) start->incubate analyze Analyze by Flow Cytometry incubate->analyze measure Measure Forward Scatter (FSC) analyze->measure calculate Calculate Percentage of Shape Change measure->calculate

Figure 3. Workflow for the Eosinophil Shape Change Assay.

Detailed Steps:

  • Isolation of Granulocytes: Granulocytes are isolated from peripheral blood of donors, typically using density gradient centrifugation.

  • Incubation: Isolated granulocytes are incubated with increasing concentrations of PGD2 or its metabolites for a specified time (e.g., 1 hour) at 37°C.[1]

  • Flow Cytometry Analysis: The cell suspension is then analyzed using a flow cytometer.

  • Measurement of Forward Scatter: The forward scatter (FSC) of the light is measured. An increase in FSC indicates a change in cell size and shape.[1]

  • Data Analysis: The percentage of shape change above the basal level (unstimulated cells) is calculated to determine the potency (EC₅₀) of each metabolite.

ILC2 Migration Assay

This assay quantifies the chemotactic effect of PGD2 metabolites on Type 2 Innate Lymphoid Cells (ILC2s), which are important sources of type 2 cytokines.

Workflow:

ILC2_Migration_Workflow start Isolate ILC2s from Peripheral Blood transwell Place ILC2s in Upper Chamber of Transwell Plate start->transwell add_metabolites Add PGD₂ Metabolites to Lower Chamber transwell->add_metabolites incubate Incubate for 6 hours add_metabolites->incubate quantify Quantify Migrated Cells in Lower Chamber (e.g., CellTiter-Glo®) incubate->quantify end Determine EC₅₀ quantify->end

Figure 4. Workflow for the ILC2 Migration Assay.

Detailed Steps:

  • ILC2 Isolation: ILC2s are isolated from the peripheral blood of donors.

  • Transwell Setup: A transwell plate with a porous membrane is used. The isolated ILC2s are placed in the upper chamber.

  • Chemoattractant Addition: PGD2 or its metabolites are added to the lower chamber at various concentrations to create a chemotactic gradient.[1]

  • Incubation: The plate is incubated for approximately 6 hours at 37°C to allow for cell migration.[1]

  • Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified using a cell viability assay, such as the CellTiter-Glo® Luminescence Cell Viability Assay.[1]

  • Data Analysis: The results are used to calculate the EC₅₀ value for each metabolite, representing the concentration that induces 50% of the maximal migration response.

Conclusion

The available data clearly indicate that DK-PGD2 and other metabolites of PGD2 are potent, biologically active molecules, particularly at the pro-inflammatory DP2 receptor. Their potencies are often comparable to or even exceed that of PGD2 itself, suggesting that the metabolic cascade following PGD2 release plays a significant role in sustaining and amplifying inflammatory responses. For researchers in immunology and drug development, a thorough understanding of the relative potencies and specific actions of these metabolites is crucial for the development of targeted therapies for allergic diseases such as asthma. The experimental protocols provided herein offer a foundation for the continued investigation of these important lipid mediators.

References

Validating 13,14-Dihydro-15-keto PGD2 as a Clinical Biomarker for Asthma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) with established biomarkers for asthma, supported by experimental data and detailed methodologies. The aim is to objectively evaluate the potential of urinary DK-PGD2 as a non-invasive clinical biomarker for the diagnosis and monitoring of asthma, particularly Type 2 inflammatory phenotypes.

Introduction: The Need for Non-Invasive Asthma Biomarkers

Asthma is a heterogeneous chronic inflammatory disease of the airways. Effective management and the development of targeted therapies rely on accurate diagnosis and monitoring of the underlying inflammation. While biomarkers such as blood eosinophils and fractional exhaled nitric oxide (FeNO) are valuable tools, they have limitations, including the invasive nature of blood collection and variability in FeNO measurements.[1] Prostaglandin D2 (PGD2) is a key mediator released by mast cells, playing a crucial role in allergic inflammation.[2] Its stable urinary metabolite, 13,14-dihydro-15-keto PGD2 (or its downstream metabolite, tetranor-PGDM), offers a potential non-invasive window into this inflammatory pathway.[3][4]

Recent large-scale studies have demonstrated a strong correlation between urinary PGD2 metabolites and Type 2 inflammation in asthma, suggesting their utility in molecular phenotyping.[1][5] This guide will delve into the comparative performance of urinary PGD2 metabolites against current standards of care.

Comparative Performance of Asthma Biomarkers

The following table summarizes the performance of urinary PGD2 metabolites in comparison to blood eosinophils and FeNO for identifying and monitoring Type 2 inflammation in asthma. The data is primarily drawn from the U-BIOPRED (Unbiased Biomarkers for the Prediction of Respiratory Diseases Outcomes) study, which highlighted the potential of urinary eicosanoid metabolites in asthma phenotyping.[1][4][5]

BiomarkerSample TypeKey FindingsAssociation with Type 2 Inflammation
13,14-Dihydro-15-keto PGD2 (and other PGD2 metabolites) Urine- Levels are significantly elevated in severe asthma compared to mild-to-moderate asthma and healthy controls.- Correlate with lower lung function.- Strongly associated with increased blood and sputum eosinophils, and elevated FeNO.- As sensitive as established biomarkers for detecting Type 2 inflammation.[1][5]
Blood Eosinophils Blood- Widely used to phenotype asthma.- Higher counts are associated with more severe disease and predict response to certain biologic therapies.- A key indicator of eosinophilic inflammation, a hallmark of Type 2 asthma.
Fractional Exhaled Nitric Oxide (FeNO) Exhaled Breath- A non-invasive marker of eosinophilic airway inflammation.- Used to predict corticosteroid response and monitor treatment adherence.- Reflects IL-13-driven inflammation, a component of the Type 2 inflammatory cascade.

Signaling Pathways and Experimental Workflow

To understand the biological basis and the process of validating urinary PGD2 metabolites, the following diagrams illustrate the PGD2 signaling pathway and a typical experimental workflow for biomarker validation.

PGD2_Signaling_Pathway cluster_cell Mast Cell cluster_circulation Circulation & Metabolism cluster_target Target Cells (e.g., Eosinophils, Th2 cells) Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 HPGDS DK_PGD2 13,14-dihydro-15-keto PGD2 PGD2->DK_PGD2 Metabolism DP2_CRTH2 DP2/CRTH2 Receptor DK_PGD2->DP2_CRTH2 Inflammation Allergic Inflammation (Eosinophil activation, Cytokine release) DP2_CRTH2->Inflammation Activation

PGD2 signaling pathway in asthma.

Biomarker_Validation_Workflow cluster_cohort Cohort Selection cluster_sampling Sample Collection cluster_analysis Biomarker Analysis cluster_validation Validation & Comparison Healthy Healthy Controls Urine Urine Collection (for PGD2 metabolites) Healthy->Urine Blood Blood Collection (for Eosinophils) Healthy->Blood Mild_Moderate_Asthma Mild/Moderate Asthma Mild_Moderate_Asthma->Urine Mild_Moderate_Asthma->Blood Exhaled_Breath Exhaled Breath Collection (for FeNO) Mild_Moderate_Asthma->Exhaled_Breath Severe_Asthma Severe Asthma Severe_Asthma->Urine Severe_Asthma->Blood Severe_Asthma->Exhaled_Breath LC_MS LC-MS/MS Analysis (PGD2 metabolites) Urine->LC_MS Flow_Cytometry Flow Cytometry (Blood Eosinophils) Blood->Flow_Cytometry Chemiluminescence Chemiluminescence Analyzer (FeNO) Exhaled_Breath->Chemiluminescence Statistical_Analysis Statistical Analysis (Correlation, ROC curves, Sensitivity/Specificity) LC_MS->Statistical_Analysis Flow_Cytometry->Statistical_Analysis Chemiluminescence->Statistical_Analysis Comparison Head-to-Head Comparison Statistical_Analysis->Comparison

Experimental workflow for biomarker validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biomarker studies. Below are summarized protocols for the analysis of urinary 13,14-dihydro-15-keto PGD2 and the comparative biomarkers.

Urinary 13,14-Dihydro-15-keto PGD2 Analysis by LC-MS/MS

This method provides high sensitivity and specificity for the quantification of PGD2 metabolites.

  • Sample Preparation:

    • Thaw frozen urine samples on ice.

    • Centrifuge at 1,500 x g for 10 minutes at 4°C to remove particulate matter.

    • Add an internal standard (e.g., deuterated 13,14-dihydro-15-keto PGD2-d4) to a defined volume of supernatant.[6]

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration.

      • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

      • Load the urine sample.

      • Wash the cartridge with a low-organic solvent to remove interferences.

      • Elute the analytes with a high-organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a reverse-phase C18 column.

      • Employ a gradient elution with mobile phases typically consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.

    • Mass Spectrometry (MS/MS):

      • Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

      • Optimize the instrument parameters for the specific m/z transitions of the parent and daughter ions for both the analyte and the internal standard.

Urinary 13,14-Dihydro-15-keto PGD2 Analysis by Enzyme Immunoassay (EIA)

EIA offers a higher-throughput and more accessible alternative to LC-MS/MS, though it may have lower specificity.[7]

  • Sample Preparation:

    • Thaw urine samples and centrifuge to remove sediment.

    • Dilute urine samples as required with the provided assay buffer. Commercial kits often recommend a starting dilution.[8]

  • EIA Procedure (Competitive Assay):

    • Add standards, controls, and diluted urine samples to the wells of a microplate pre-coated with a capture antibody.

    • Add a fixed amount of enzyme-conjugated 13,14-dihydro-15-keto PGD2 (tracer) and a specific primary antibody to each well.

    • Incubate the plate to allow for competitive binding between the sample/standard PGD2 metabolite and the tracer for the primary antibody.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution that reacts with the enzyme on the tracer to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

    • The intensity of the color is inversely proportional to the concentration of the PGD2 metabolite in the sample. Calculate the concentration based on a standard curve.

Blood Eosinophil Count

This is a standard hematological test performed on whole blood.

  • Sample Collection:

    • Collect whole blood in a tube containing an anticoagulant (e.g., EDTA).

  • Analysis:

    • Perform a complete blood count (CBC) with differential using an automated hematology analyzer. This instrument uses principles of flow cytometry and impedance to count and differentiate white blood cells, including eosinophils.

    • Results are reported as an absolute count (cells/µL) and/or a percentage of total white blood cells.

Fractional Exhaled Nitric Oxide (FeNO) Measurement

This non-invasive test measures the concentration of nitric oxide in exhaled breath.

  • Patient Preparation:

    • The patient should be in a relaxed state and should not have consumed food or drink, or exercised, in the hour preceding the test.

  • Measurement:

    • Use a portable or stationary chemiluminescence analyzer according to the manufacturer's instructions.

    • The patient inhales to total lung capacity and then exhales at a constant, slow flow rate (typically 50 mL/s for adults) for a specified duration (around 10 seconds).

    • The analyzer samples the exhaled air and measures the nitric oxide concentration.

    • The result is given in parts per billion (ppb).

Conclusion

The validation of 13,14-dihydro-15-keto PGD2 as a clinical biomarker for asthma is supported by growing evidence. Studies, particularly from large cohorts like U-BIOPRED, indicate that urinary levels of PGD2 metabolites are elevated in severe asthma and correlate strongly with established markers of Type 2 inflammation.[1] The finding that these urinary biomarkers are as sensitive as blood eosinophils and FeNO in detecting T2 inflammation is a significant step forward.[1][5]

The non-invasive nature of urine sampling offers a distinct advantage for patient monitoring, especially in pediatric and severe asthma populations. While LC-MS/MS provides the gold standard for quantification, the availability of reliable EIA kits enhances the clinical applicability of this biomarker. Further research focusing on establishing definitive clinical cut-off values and assessing the predictive capacity for therapeutic response will solidify the role of 13,14-dihydro-15-keto PGD2 in the personalized management of asthma.

References

Unveiling Antibody Specificity: A Comparative Analysis of Anti-PGD2 Antibody Cross-Reactivity with its Metabolite, 13,14-Dihydro-15-keto PGD2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount for the accuracy and reliability of experimental results. This guide provides a detailed comparison of the cross-reactivity of anti-Prostaglandin D2 (PGD2) antibodies with its key metabolite, 13,14-Dihydro-15-keto PGD2. Understanding this cross-reactivity is crucial for the correct interpretation of immunoassay data in studies related to inflammation, allergic diseases, and other physiological and pathological processes where PGD2 is implicated.

Performance Comparison: Anti-PGD2 Antibody vs. 13,14-Dihydro-15-keto PGD2

The cross-reactivity of an antibody with molecules structurally similar to its target antigen can lead to inaccurate quantification in immunoassays. The following table summarizes the cross-reactivity of a commercially available anti-PGD2 antibody with 13,14-Dihydro-15-keto PGD2, providing a quantitative measure of its specificity.

Product InformationTarget AnalyteCross-Reactivity with 13,14-Dihydro-15-keto PGD2 (%)
Anti-PGD2 Monoclonal Antibody (from a representative commercial ELISA kit)Prostaglandin D2 (PGD2)0.02%

Data sourced from a commercially available PGD2 ELISA kit datasheet. It is important to note that cross-reactivity can vary between different antibody clones and manufacturers.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). The following protocol outlines the key steps in this methodology.

Competitive ELISA for Cross-Reactivity Assessment

Objective: To determine the percentage of cross-reactivity of an anti-PGD2 antibody with 13,14-Dihydro-15-keto PGD2.

Principle: This assay is based on the competition between a fixed amount of enzyme-labeled PGD2 and the unlabeled PGD2 standard or the potential cross-reacting substance (13,14-Dihydro-15-keto PGD2) for a limited number of anti-PGD2 antibody binding sites. The concentration of the cross-reacting substance required to displace 50% of the labeled PGD2 is compared to the concentration of the PGD2 standard required for the same displacement.

Materials:

  • Microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG)

  • Anti-PGD2 monoclonal antibody

  • PGD2 standard

  • 13,14-Dihydro-15-keto PGD2

  • PGD2 conjugated to an enzyme (e.g., horseradish peroxidase - HRP)

  • Wash buffer

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the PGD2 standard and the 13,14-Dihydro-15-keto PGD2.

  • Competitive Reaction: Add the PGD2 standard or the 13,14-Dihydro-15-keto PGD2, the enzyme-conjugated PGD2, and the anti-PGD2 antibody to the wells of the microplate. Incubate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add the substrate solution to the wells and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of unlabeled PGD2 or cross-reacting substance in the sample.

  • Stopping the Reaction: Add the stop solution to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well using a microplate reader.

  • Calculation of Cross-Reactivity: The 50% binding (B/B0) point is determined for both the PGD2 standard curve and the 13,14-Dihydro-15-keto PGD2 curve. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (Concentration of PGD2 at 50% B/B0 / Concentration of 13,14-Dihydro-15-keto PGD2 at 50% B/B0) x 100

Visualizing the PGD2 Signaling Pathway

To provide context for the importance of specific PGD2 measurement, the following diagram illustrates the signaling pathway of Prostaglandin D2. PGD2 exerts its effects through two main G protein-coupled receptors: the DP1 receptor and the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), also known as the DP2 receptor.

PGD2_Signaling_Pathway Prostaglandin D2 (PGD2) Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGD2 Prostaglandin D2 (PGD2) DP1 DP1 Receptor PGD2->DP1 binds CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 binds Gs Gs DP1->Gs activates Gi Gi CRTH2->Gi activates AC Adenylate Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA activates Cellular_Response_DP1 Cellular Response (e.g., Vasodilation, Inhibition of platelet aggregation) PKA->Cellular_Response_DP1 Gi->AC inhibits PLC Phospholipase C Gi->PLC activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Cellular_Response_CRTH2 Cellular Response (e.g., Chemotaxis of Th2 cells, eosinophils, basophils) Ca2->Cellular_Response_CRTH2

PGD2 binds to DP1 and CRTH2 (DP2) receptors, initiating distinct downstream signaling cascades.

Experimental Workflow for Cross-Reactivity Testing

The logical flow of a competitive ELISA for determining cross-reactivity is outlined in the diagram below.

Cross_Reactivity_Workflow Competitive ELISA Workflow for Cross-Reactivity Assessment start Start prepare_reagents Prepare Reagents: - PGD2 Standard - Test Analyte (13,14-Dihydro-15-keto PGD2) - Anti-PGD2 Antibody - Enzyme-Conjugated PGD2 start->prepare_reagents add_to_plate Add Reagents to Pre-coated Microplate prepare_reagents->add_to_plate incubate Incubate for Competitive Binding add_to_plate->incubate wash Wash to Remove Unbound Reagents incubate->wash add_substrate Add Substrate Solution wash->add_substrate develop_color Incubate for Color Development add_substrate->develop_color stop_reaction Add Stop Solution develop_color->stop_reaction read_absorbance Read Absorbance stop_reaction->read_absorbance calculate Calculate % Cross-Reactivity read_absorbance->calculate end End calculate->end

A stepwise workflow for determining antibody cross-reactivity using a competitive ELISA format.

Urinary Prostaglandin D2 Metabolites as a Non-Invasive Biomarker for Asthma Severity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Prostaglandin (B15479496) D2 (PGD2) is a primary mediator released from mast cells, playing a crucial role in the pathophysiology of allergic asthma.[1][2] Due to its instability, direct measurement is unreliable; therefore, its stable urinary metabolites, primarily 9α,11β-PGF2 and its dinor derivative 2,3-dinor-11β-PGF2α, serve as dependable, non-invasive indicators of systemic PGD2 production and mast cell activation.[3][4] This guide provides an objective comparison of the performance of urinary PGD2 metabolites against other common asthma biomarkers, supported by experimental data and protocols.

PGD2 Signaling Pathway in Allergic Asthma

Upon allergen exposure, activated mast cells release PGD2, which exerts its effects by binding to two principal receptors: the D-prostanoid receptor (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, or DP2).[5][6] The binding to CRTH2 on immune cells like Th2 lymphocytes, eosinophils, and type 2 innate lymphoid cells (ILC2s) is particularly critical, promoting chemotaxis, cytokine release (IL-5, IL-13), and eosinophilic inflammation characteristic of type 2 asthma.[5][7]

PGD2_Signaling_Pathway cluster_mast_cell Mast Cell cluster_immune_cells Immune Cells cluster_effects Asthmatic Response Allergen Allergen MastCell Mast Cell Activation Allergen->MastCell PGD2 PGD2 Release MastCell->PGD2 CRTH2 CRTH2 (DP2) Receptor PGD2->CRTH2 Binds to Airway Bronchoconstriction & Airway Hyperreactivity PGD2->Airway Th2 Th2 Cell CRTH2->Th2 Eosinophil Eosinophil CRTH2->Eosinophil ILC2 ILC2 CRTH2->ILC2 Cytokines Th2 Cytokine Release (IL-5, IL-13) Th2->Cytokines Inflammation Eosinophilic Inflammation Eosinophil->Inflammation ILC2->Cytokines Inflammation->Airway Cytokines->Inflammation

Caption: PGD2 signaling cascade in allergic asthma.

Experimental Protocols

Objective: To quantify urinary PGD2 metabolites and assess their correlation with asthma severity and other inflammatory markers.

1. Patient Cohort Selection:

  • Recruit clinically stable adults and adolescents with diagnosed asthma, categorized by severity (e.g., mild-to-moderate vs. severe) based on established guidelines (e.g., GINA).

  • Include a healthy, non-atopic control group for baseline comparison.[8]

  • Collect detailed clinical data, including medication use (especially corticosteroids), lung function (FEV1), and atopic status.[9]

2. Sample Collection and Processing:

  • Specimen: A spot urine sample is typically sufficient.[4] For some studies, a 24-hour urine collection may be preferred to enhance accuracy.[10][11]

  • Collection: Collect mid-stream urine in a sterile container.

  • Handling: Keep samples cool and process promptly. For analysis, samples are often normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.[12]

  • Patient Preparation: Whenever possible, patients should discontinue aspirin (B1665792) or NSAIDs for 72 hours to 2 weeks prior to collection, as these medications can decrease prostaglandin levels.[11]

3. Analytical Methodology:

  • Quantification: The primary method for accurate quantification of 2,3-dinor-11β-PGF2α is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high specificity and sensitivity.[4][10]

  • Alternative Method: Enzyme immunoassay (EIA) kits are also available and can be used for measurement, though they may show cross-reactivity with multiple PGD2 metabolites.[3][12]

Experimental_Workflow cluster_collection Patient & Sample Collection cluster_analysis Laboratory Analysis cluster_data Data Interpretation P1 Recruit Patient Cohorts (Healthy, Mild, Severe Asthma) P2 Collect Clinical Data (FEV1, Meds, FeNO) P1->P2 P3 Collect Spot Urine Sample P2->P3 A1 Measure Creatinine (for normalization) P3->A1 A2 Quantify PGD2 Metabolite (LC-MS/MS or EIA) P3->A2 A3 Normalize Metabolite Level (pg/mg creatinine) A1->A3 A2->A3 D1 Correlate with Severity A3->D1 D2 Compare with Other Biomarkers (FeNO, Eosinophils) A3->D2 D3 Assess Clinical Utility D1->D3 D2->D3

Caption: Workflow for urinary PGD2 metabolite analysis.

Quantitative Data & Biomarker Comparison

Studies have consistently shown that urinary levels of PGD2 metabolites are elevated in asthmatic patients compared to healthy controls, with a progressive increase in relation to asthma severity.[8][13] High concentrations of these metabolites are strongly associated with hallmarks of Type 2 inflammation, including lower lung function, increased fractional exhaled nitric oxide (FeNO), and higher eosinophil counts in blood and sputum.[8][14]

Table 1: Urinary PGD2 Metabolite Levels by Asthma Severity

GroupNUrinary 2,3-dinor-11β-PGF2α (Median, pg/mg creatinine)Key FindingSource
Healthy Controls100~1000Baseline levels established.[8]
Mild-to-Moderate Asthma86~1200Significantly higher than healthy controls.[8]
Severe Asthma411~1500Further elevated compared to mild-moderate group.[8][8]
Aspirin-Exacerbated Respiratory Disease (AERD)65Significantly higher plasma 9α,11β-PGF2 vs. ATAIndicates chronic mast cell activation in AERD.[15][15][16]
Children with Acute Asthma30Elevated on day 1, decreased with treatment.Correlated significantly with symptom scores.[17][17]

Note: Absolute values are approximate and can vary based on analytical methods and patient populations.

The utility of a biomarker is best understood in comparison to existing clinical tools. Urinary PGD2 metabolites offer a non-invasive window into mast cell activation, which is a key upstream event in allergic inflammation.[18]

Table 2: Comparison of Asthma Biomarkers

BiomarkerMeasurementBiological Process IndicatedAdvantagesLimitations
Urinary PGD2 Metabolites Urine (LC-MS/MS, EIA)Mast cell activation, PGD2 pathway activity.[4]Non-invasive, stable marker, reflects a key initiating pathway in allergic asthma.[3][8]Levels can be reduced by high-dose corticosteroids; less established in routine clinical practice.[9]
Fractional Exhaled Nitric Oxide (FeNO) Exhaled BreathEosinophilic airway inflammation, IL-13 activity, iNOS2 expression.[16][19]Non-invasive, real-time results, predicts steroid responsiveness.[20]Can be influenced by smoking, diet, and allergic rhinitis; less specific for mast cell activity.[19][21]
Blood Eosinophils Blood SampleSystemic eosinophilia, Type 2 inflammation.[21]Widely available, standardized, predicts response to anti-IL-5 biologics.[20]Moderately correlates with airway eosinophilia; can be variable.[21]
Serum Total IgE Blood SampleAtopic sensitization, systemic allergic response.[21]Identifies atopy, predicts response to anti-IgE therapy (Omalizumab).[20]Poor predictor of airway eosinophilia on its own; influenced by multiple factors.[16][21]

An exploratory analysis suggested that the strength of association between urinary PGD2 metabolites and Type 2 asthma was in the same range as for blood eosinophils and FeNO.[8] Furthermore, treatment with the anti-IgE therapy omalizumab was shown to lower urinary concentrations of LTE4 and the PGD2 metabolite 2,3-dinor-11β-PGF2α in patients with severe asthma, suggesting its utility in monitoring therapeutic response.[8][13]

Conclusion

The measurement of urinary PGD2 metabolites, such as 2,3-dinor-11β-PGF2α, provides a valuable, non-invasive tool for phenotyping asthma.[8] Levels of these metabolites correlate positively with asthma severity and key markers of Type 2 inflammation.[13] As a specific indicator of mast cell activation, this biomarker offers complementary information to more established markers like FeNO and blood eosinophils. For researchers and drug development professionals, monitoring urinary PGD2 metabolites can aid in patient stratification, understanding mechanisms of action for novel therapeutics targeting the PGD2 pathway, and serving as a potential pharmacodynamic biomarker for treatments that modulate mast cell activity.

References

A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of DK-PGD2 and Cysteinyl Leukotrienes in Allergic Inflammation

Introduction

Allergic diseases such as asthma and allergic rhinitis are characterized by a complex interplay of inflammatory mediators. Among the most potent of these are the lipid mediators 15-deoxy-Δ12,14-prostaglandin D2 (DK-PGD2) and the cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4. Both DK-PGD2, a metabolite of PGD2, and CysLTs are key players in orchestrating the allergic inflammatory cascade, including the recruitment and activation of crucial effector cells like eosinophils and T-helper 2 (Th2) cells. This guide provides a detailed comparative analysis of DK-PGD2 and CysLTs, focusing on their signaling pathways, receptor interactions, and pro-inflammatory functions, supported by experimental data and protocols to aid researchers in this field.

Quantitative Comparison of Receptor Binding and Activation

The potency of DK-PGD2 and CysLTs is determined by their affinity for their respective G protein-coupled receptors (GPCRs) and their ability to trigger downstream signaling. DK-PGD2 primarily acts through the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. Cysteinyl leukotrienes exert their effects through two main receptors, CysLT1R and CysLT2R.

LigandReceptorBinding Affinity (K_d_ / K_i_ in nM)Effector Concentration (EC_50_ in nM)Cell Type / Assay
DK-PGD2 CRTH22.4 - 1602.7 (Eosinophil shape change)Human Eosinophils
LTC4 CysLT1R~1024-
CysLT2R~10--
LTD4 CysLT1R~11 - 3 (Calcium mobilization)Rat Basophilic Leukemia Cells
CysLT2R~10--
LTE4 CysLT1RLow affinity240-
CysLT2RLow affinity--

Note: Data is compiled from multiple sources and experimental conditions may vary. K_d_ (dissociation constant) and K_i_ (inhibition constant) are measures of binding affinity, with lower values indicating higher affinity. EC_50_ (half-maximal effective concentration) indicates the concentration of a ligand that induces a response halfway between the baseline and maximum.

Signaling Pathways

Both DK-PGD2 and CysLTs activate signaling cascades that lead to hallmark features of allergic inflammation, including increased intracellular calcium, cell migration, and cytokine release.

DK-PGD2 Signaling Pathway

DK-PGD2 binding to the CRTH2 receptor, which is coupled to a Gαi protein, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The dissociation of the Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to a rise in intracellular calcium concentration. This calcium influx, along with DAG-mediated activation of protein kinase C (PKC), contributes to cellular responses such as chemotaxis and degranulation of eosinophils and basophils, as well as cytokine production by Th2 cells.[2]

DK_PGD2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol DK_PGD2 DK-PGD2 CRTH2 CRTH2 (DP2) DK_PGD2->CRTH2 G_protein Gαiβγ CRTH2->G_protein activates PLC PLC G_protein->PLC Gβγ activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP ATP ATP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER triggers release PKC PKC DAG->PKC activates Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Cell_Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) Ca2_cyto->Cell_Response PKC->Cell_Response

Caption: DK-PGD2 signaling through the CRTH2 receptor.

Cysteinyl Leukotriene Signaling Pathway

CysLTs binding to CysLT1R and CysLT2R, which are primarily coupled to Gαq proteins, also activates PLC. This leads to the generation of IP3 and DAG, culminating in increased intracellular calcium and PKC activation. These events drive potent biological responses, including smooth muscle contraction (bronchoconstriction), increased vascular permeability, and recruitment of inflammatory cells. While both receptors contribute to allergic inflammation, CysLT1R is the primary target of currently available anti-leukotriene drugs. There is also evidence of cross-regulation between CysLT1R and CysLT2R, which can modulate the overall cellular response.

CysLT_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CysLT CysLTs (LTC4, LTD4, LTE4) CysLT1R CysLT1R CysLT->CysLT1R CysLT2R CysLT2R CysLT->CysLT2R G_protein Gαqβγ CysLT1R->G_protein activates CysLT2R->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER triggers release PKC PKC DAG->PKC activates Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Cell_Response Cellular Responses (Bronchoconstriction, Vascular Permeability, Inflammation) Ca2_cyto->Cell_Response PKC->Cell_Response

Caption: Cysteinyl Leukotriene signaling via CysLT1R and CysLT2R.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the comparative analysis of these lipid mediators.

Radioligand Binding Assay for GPCRs

This assay is used to determine the binding affinity of ligands to their receptors.

Objective: To determine the equilibrium dissociation constant (K_d_) for a radiolabeled ligand and the inhibition constant (K_i_) for a non-radiolabeled competitor (e.g., DK-PGD2 or CysLTs).

Materials:

  • Cell membranes expressing the receptor of interest (CRTH2, CysLT1R, or CysLT2R)

  • Radiolabeled ligand (e.g., [³H]PGD2, [³H]LTD4)

  • Unlabeled competitor ligands (DK-PGD2, LTC4, LTD4, LTE4)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding).

    • 50 µL of varying concentrations of the radiolabeled ligand (for saturation binding) or a fixed concentration of radioligand and varying concentrations of the unlabeled competitor (for competition binding).

    • 150 µL of the membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding, plot specific binding against the concentration of the radioligand and fit the data to a one-site binding model to determine K_d_ and B_max_ (receptor density). For competition binding, plot the percentage of specific binding against the concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC_50_ (half-maximal inhibitory concentration), from which the K_i_ can be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay using FLIPR

This assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the EC_50_ of DK-PGD2 or CysLTs for inducing calcium mobilization in cells expressing the relevant receptors.

Materials:

  • Cells expressing the receptor of interest (e.g., HEK293 cells transfected with CRTH2 or CysLT receptors, or primary eosinophils)

  • Cell culture medium

  • FLIPR Calcium Assay Kit (or similar fluorescent calcium indicator dye like Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Agonists (DK-PGD2, LTC4, LTD4, LTE4) at various concentrations

  • 96-well black-walled, clear-bottom plates

  • Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere and grow to confluency.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 1-2 hours at 37°C.

  • Assay:

    • Place the cell plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading.

    • The instrument's automated pipettor adds the agonist at various concentrations to the wells.

    • Immediately after agonist addition, monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the peak response against the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC_50_.

Mouse Model of Allergic Airway Inflammation

This in vivo model is used to assess the pro-inflammatory effects of DK-PGD2 and CysLTs in a physiologically relevant setting.

Objective: To compare the ability of DK-PGD2 and CysLTs to induce inflammatory cell infiltration into the lungs.

Materials:

  • BALB/c mice (or other suitable strain)

  • Allergen (e.g., ovalbumin - OVA)

  • Adjuvant (e.g., aluminum hydroxide (B78521) - alum)

  • DK-PGD2, CysLTs (e.g., LTD4)

  • Phosphate-buffered saline (PBS)

  • Nebulizer/aerosol delivery system

  • Equipment for bronchoalveolar lavage (BAL) and cell counting

Procedure:

  • Sensitization: Sensitize the mice by intraperitoneal (i.p.) injection of the allergen (e.g., 20 µg OVA) emulsified in adjuvant (e.g., 2 mg alum) on days 0 and 14.

  • Challenge: On days 21, 22, and 23, challenge the sensitized mice with an intranasal or intratracheal administration of DK-PGD2, LTD4, or PBS (as a control).

  • Evaluation: 24-48 hours after the final challenge:

    • Perform a bronchoalveolar lavage (BAL) by flushing the lungs with PBS.

    • Collect the BAL fluid and determine the total number of inflammatory cells.

    • Prepare cytospin slides from the BAL fluid and stain with a differential stain (e.g., Diff-Quik) to count the number of eosinophils, neutrophils, macrophages, and lymphocytes.

  • Data Analysis: Compare the number of inflammatory cells, particularly eosinophils, in the BAL fluid of mice challenged with DK-PGD2, LTD4, and the PBS control. Statistical analysis (e.g., ANOVA) can be used to determine significant differences between the groups.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a comparative study of DK-PGD2 and CysLTs.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Comparison Receptor_Binding Receptor Binding Assays (Determine Kd/Ki) Data_Tables Quantitative Data Tables Receptor_Binding->Data_Tables Calcium_Assay Calcium Mobilization Assays (Determine EC50) Calcium_Assay->Data_Tables Cell_Migration Cell Migration Assays (e.g., Boyden Chamber) Cell_Migration->Data_Tables Mouse_Model Mouse Model of Allergic Inflammation (Sensitization & Challenge) BAL_Analysis Bronchoalveolar Lavage (BAL) Fluid Analysis Mouse_Model->BAL_Analysis Cell_Counts Inflammatory Cell Counts (Eosinophils, etc.) BAL_Analysis->Cell_Counts Cytokine_Analysis Cytokine Measurement (ELISA) BAL_Analysis->Cytokine_Analysis Cell_Counts->Data_Tables Cytokine_Analysis->Data_Tables Comparative_Analysis Comparative Analysis Report Data_Tables->Comparative_Analysis Pathway_Diagrams Signaling Pathway Diagrams Pathway_Diagrams->Comparative_Analysis

Caption: A typical experimental workflow for comparing DK-PGD2 and CysLTs.

Conclusion and Future Directions

Both DK-PGD2 and cysteinyl leukotrienes are potent pro-inflammatory mediators that play critical, albeit distinct, roles in the pathogenesis of allergic diseases. DK-PGD2, acting through the CRTH2 receptor, is a key driver of Th2 cell and eosinophil recruitment and activation. Cysteinyl leukotrienes, primarily through the CysLT1 receptor, are powerful bronchoconstrictors and also contribute to inflammation.

While the data presented here provides a quantitative comparison of their receptor binding and in vitro activities, there is a need for more direct comparative studies in vivo to fully elucidate their relative contributions to allergic airway inflammation. Such studies, employing the models and protocols outlined in this guide, will be invaluable for the development of more targeted and effective therapies for allergic diseases. Future research should also focus on the potential for synergistic interactions between the PGD2/CRTH2 and CysLT pathways, as targeting both simultaneously may offer superior therapeutic benefits.

References

A Head-to-Head Comparison of Prostaglandin D2 Metabolites as Mast Cell Activation Markers: 13,14-Dihydro-15-keto PGD2 vs. Tetranor-PGDM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of mast cell activation research and the clinical management of associated disorders, the accurate measurement of mast cell mediators is paramount. Prostaglandin (B15479496) D2 (PGD2) is a primary mediator released upon mast cell degranulation, but its inherent instability makes it a challenging direct biomarker. Consequently, its downstream metabolites have emerged as more reliable indicators of mast cell activity. This guide provides an objective comparison of two key PGD2 metabolites: 13,14-dihydro-15-keto-prostaglandin D2 (and its tetranor derivative) and tetranor-prostaglandin DM (tetranor-PGDM), focusing on their utility as mast cell activation markers.

Executive Summary

Both 13,14-dihydro-15-keto-PGD2 metabolites and tetranor-PGDM are valuable urinary markers for assessing mast cell activation. Tetranor-PGDM is often considered a more abundant and, therefore, potentially more sensitive marker.[1] The choice between these markers may depend on the specific research or clinical question, the required sensitivity, and the analytical capabilities available. This guide presents a detailed comparison of their performance, supported by experimental data and methodologies.

Performance Data: A Quantitative Comparison

The following table summarizes the quantitative data available for urinary levels of tetranor-PGDM and other PGD2 metabolites in the context of mast cell activation disorders. Direct comparative studies evaluating the sensitivity and specificity of 13,14-dihydro-15-keto-tetranor PGD2 versus tetranor-PGDM are limited; however, data from studies on individual markers in relevant patient populations provide a basis for comparison.

FeatureTetranor-PGDMOther PGD2 Metabolites (e.g., 2,3-dinor-11β-PGF2α)
Normal Range (Urine) Approximately 1.5 - 11.5 ng/mg creatinine[2]Varies by specific metabolite. For 2,3-dinor-11β-PGF2α, a normal reference value is <1802 pg/mg creatinine (B1669602).[1]
Levels in Systemic Mastocytosis (SM) Mean of 37.2 ng/mg creatinine was observed in one study, with 65% of SM patients showing elevated levels.[2]Elevated levels are consistently found in patients with mastocytosis.[3]
Fold Increase in Mast Cell Activation Significantly increased in patients with food allergies and other mast cell-mediated conditions.[4]An acute/baseline urinary 2,3-dinor 11β-PGF2α ratio of ≥ 1.31 is suggested to be consistent with mast cell activation.[1]
Reported Sensitivity Considered a sensitive marker due to its abundance in urine.[1]Measurement of the major urinary metabolite of PGD2 is considered a more sensitive diagnostic indicator of mastocytosis than histamine (B1213489) metabolites.[3]
Reported Specificity While primarily reflecting mast cell activity, other cells can contribute to PGD2 production, albeit at much lower levels.[2]Similar to tetranor-PGDM, specificity is high for mast cell activation but not absolute.[5]

Signaling Pathways and Experimental Workflows

To understand the origin of these biomarkers and the methods for their detection, the following diagrams illustrate the key biological and experimental processes.

Mast Cell Activation and PGD2 Synthesis

Mast cell activation, typically initiated by the cross-linking of IgE receptors (FcεRI), triggers a signaling cascade that leads to the release of pre-formed mediators from granules and the de novo synthesis of lipid mediators, including PGD2.

MastCellActivation cluster_activation Cell Surface Activation cluster_cascade Intracellular Signaling Cascade cluster_synthesis PGD2 Synthesis Antigen Antigen IgE IgE Antigen->IgE binds FcεRI FcεRI Receptor IgE->FcεRI cross-links Signaling\nProteins Signaling Proteins FcεRI->Signaling\nProteins PLA2 Phospholipase A2 (PLA2) Signaling\nProteins->PLA2 activates Arachidonic\nAcid Arachidonic Acid PLA2->Arachidonic\nAcid releases from membrane lipids COX-1/2 Cyclooxygenase (COX-1/2) Arachidonic\nAcid->COX-1/2 PGH2 PGH2 COX-1/2->PGH2 PGD Synthase PGD Synthase PGH2->PGD Synthase PGD2 PGD2 PGD Synthase->PGD2 Release from\nMast Cell Release from Mast Cell PGD2->Release from\nMast Cell PGD2_Metabolism PGD2 PGD2 11β-PGF2α 11β-PGF2α PGD2->11β-PGF2α 11-ketoreductase 13,14-dihydro-\n15-keto-PGD2 13,14-dihydro- 15-keto-PGD2 PGD2->13,14-dihydro-\n15-keto-PGD2 15-hydroxyprostaglandin dehydrogenase & 13,14-reductase Tetranor-PGDM Tetranor-PGDM PGD2->Tetranor-PGDM Multiple Enzymatic Steps Urinary\nExcretion Urinary Excretion 11β-PGF2α->Urinary\nExcretion and further metabolism Tetranor PGD\nMetabolites e.g., 13,14-dihydro- 15-keto-tetranor PGD2 13,14-dihydro-\n15-keto-PGD2->Tetranor PGD\nMetabolites β-oxidation Tetranor PGD\nMetabolites->Urinary\nExcretion Tetranor-PGDM->Urinary\nExcretion ExperimentalWorkflow cluster_analysis Analysis Urine Sample\nCollection Urine Sample Collection Internal Standard\nSpiking Internal Standard Spiking Urine Sample\nCollection->Internal Standard\nSpiking Solid Phase\nExtraction (SPE) Solid Phase Extraction (SPE) Internal Standard\nSpiking->Solid Phase\nExtraction (SPE) Elution Elution Solid Phase\nExtraction (SPE)->Elution Evaporation &\nReconstitution Evaporation & Reconstitution Elution->Evaporation &\nReconstitution LC-MS/MS LC-MS/MS Evaporation &\nReconstitution->LC-MS/MS ELISA ELISA Evaporation &\nReconstitution->ELISA Data Analysis Data Analysis LC-MS/MS->Data Analysis ELISA->Data Analysis

References

Navigating the Nuances of 13,14-Dihydro-15-keto PGD2 Measurement: A Comparative Guide to Inter-Laboratory Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of key biological markers is paramount. 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2), a stable metabolite of the potent inflammatory mediator prostaglandin D2 (PGD2), serves as a critical biomarker in various physiological and pathological processes, including allergic reactions and inflammatory diseases. However, the consistency of DK-PGD2 measurements across different laboratories can be a significant challenge, influenced by the analytical method employed and the specific protocols followed. This guide provides an objective comparison of the primary methodologies used for DK-PGD2 quantification, supported by available experimental data, to aid researchers in selecting the most appropriate and reliable approach for their studies.

Methodologies at a Glance: A Comparative Overview

The two predominant analytical platforms for the quantification of DK-PGD2 and its analogs are immunoassays, primarily Enzyme-Linked Immunosorbent Assay (ELISA), and mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each approach presents a unique set of advantages and limitations that can impact the reproducibility of results.

Mass spectrometry, often considered the "gold standard," offers high specificity and accuracy by directly measuring the mass-to-charge ratio of the target molecule. This method is less susceptible to cross-reactivity with structurally similar molecules, a potential issue with immunoassays. However, mass spectrometry requires significant capital investment in equipment and specialized technical expertise.

Immunoassays, on the other hand, are generally more accessible, cost-effective, and have a higher throughput. They rely on the specific binding of an antibody to the target antigen. While convenient, the accuracy and reproducibility of immunoassays are highly dependent on the quality and specificity of the antibody used, which can vary between different commercial kits and even between different lots of the same kit.

Quantitative Data Summary

Analytical MethodAnalyteSample MatrixIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)Accuracy/Recovery (%)Reference
LC-MS/MS PGD2 & PGE2Cell Culture Supernatants< 5%< 5%77.0 ± 3.0% (PGD2), 92.0 ± 4.9% (PGE2)[1]
GC-MS Major Urinary Metabolite of PGD2UrineN/A+/- 7%96%[2]
Polyclonal ELISA Vitamin D-Binding ProteinSerum1.90%N/A99-100%[3]
Monoclonal ELISA Vitamin D-Binding ProteinSerum1.88%6.74%85.2–99.4%[3]

Note: Data for DK-PGD2 is limited; therefore, data for its parent compound (PGD2) and other relevant biomarkers measured by similar techniques are included to provide a comparative perspective. CV denotes Coefficient of Variation.

Experimental Protocols: A Closer Look

The reproducibility of DK-PGD2 measurements is intrinsically linked to the meticulous execution of experimental protocols. Below are detailed methodologies for the key experiments cited.

Mass Spectrometry (LC-MS/MS) for Prostaglandin Analysis

This method provides high sensitivity and specificity for the quantification of prostaglandins (B1171923).

Sample Preparation:

  • Internal Standard Spiking: To account for sample loss during processing, a deuterated internal standard (e.g., d4-PGD2) is added to the biological sample.

  • Solid Phase Extraction (SPE): The sample is passed through an SPE cartridge to remove interfering substances and concentrate the prostaglandins.

  • Elution: The prostaglandins are eluted from the SPE cartridge using an appropriate solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system equipped with a suitable column (e.g., C18) to separate the different prostaglandins.

  • Mass Spectrometric Detection: The separated prostaglandins are introduced into a tandem mass spectrometer. The instrument is operated in a specific mode (e.g., Multiple Reaction Monitoring) to detect and quantify the target analyte and its internal standard based on their unique mass transitions.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay for the quantification of various biomolecules, including prostaglandins.

Competitive ELISA Protocol:

  • Coating: A microtiter plate is pre-coated with an antibody specific to DK-PGD2.

  • Sample and Standard Incubation: Standards with known concentrations of DK-PGD2 and the unknown samples are added to the wells, along with a fixed amount of enzyme-labeled DK-PGD2 (tracer).

  • Competitive Binding: The unlabeled DK-PGD2 in the samples and standards competes with the enzyme-labeled DK-PGD2 for binding to the antibody on the plate.

  • Washing: The plate is washed to remove any unbound reagents.

  • Substrate Addition: A substrate for the enzyme is added to the wells, resulting in a color change.

  • Signal Measurement: The intensity of the color, which is inversely proportional to the concentration of DK-PGD2 in the sample, is measured using a microplate reader.

  • Quantification: The concentration of DK-PGD2 in the samples is determined by comparing their absorbance to the standard curve.

Visualizing the Workflow and Pathways

To further clarify the processes involved, the following diagrams illustrate the general experimental workflow for DK-PGD2 measurement and the metabolic pathway of PGD2.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Spiking Spike with Internal Standard Sample->Spiking Mass Spec Pathway ELISA ELISA Plate (Competitive Binding) Sample->ELISA ELISA Pathway Extraction Solid Phase Extraction (SPE) Spiking->Extraction Elution Elution Extraction->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Reader Plate Reader (Signal Measurement) ELISA->Reader

Caption: General experimental workflows for DK-PGD2 measurement by Mass Spectrometry and ELISA.

pgd2_metabolism PGH2 PGH2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 PGD Synthase DK_PGD2 13,14-dihydro-15-keto PGD2 (DK-PGD2) PGD2->DK_PGD2 15-hydroxyprostaglandin dehydrogenase & Δ13-reductase Metabolites Further Metabolites DK_PGD2->Metabolites

Caption: Simplified metabolic pathway of Prostaglandin D2 to DK-PGD2.

Conclusion and Recommendations

The reproducibility of 13,14-dihydro-15-keto PGD2 measurements across different laboratories is a critical consideration for researchers. While mass spectrometry-based methods generally offer higher specificity and are less prone to the variability associated with antibody performance, immunoassays provide a more accessible and high-throughput alternative.

For achieving the highest level of confidence in the accuracy and inter-laboratory comparability of results, the use of a validated LC-MS/MS method is recommended. The precision data from single-laboratory studies suggest that these methods can achieve low coefficients of variation.

When utilizing ELISA kits, it is crucial to:

  • Thoroughly validate the kit within your own laboratory, including assessments of precision, accuracy, and specificity.

  • Be aware of potential lot-to-lot variability and consider running bridging studies when switching to a new kit lot.

  • Whenever possible, analyze all samples from a single study using the same kit lot to minimize this source of variation. A study comparing an enzyme immunoassay for a PGD2 metabolite with GC-MS found that the immunoassay detected additional immunoreactive compounds, leading to higher reported concentrations[4].

Ultimately, the choice of analytical method will depend on the specific requirements of the study, including the desired level of accuracy, sample throughput, available resources, and technical expertise. By carefully considering these factors and adhering to rigorous validation and quality control procedures, researchers can enhance the reproducibility of their DK-PGD2 measurements and contribute to more robust and reliable scientific findings.

References

Navigating CRTH2 Antagonism: A Comparative Guide to Specificity for 13,14-Dihydro-15-keto PGD2 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various CRTH2 antagonists in the context of 13,14-Dihydro-15-keto PGD2 (DK-PGD2) signaling. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor that plays a crucial role in allergic inflammation. Its activation by prostaglandin (B15479496) D2 (PGD2) and its stable metabolite, 13,14-dihydro-15-keto PGD2 (DK-PGD2), leads to the chemotaxis and activation of key inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and basophils. DK-PGD2 is a particularly important ligand as it is a selective agonist for CRTH2, making it a valuable tool for studying CRTH2-specific signaling pathways and for evaluating the potency and specificity of CRTH2 antagonists.[1] This guide focuses on the comparative efficacy of various CRTH2 antagonists in blocking the signaling cascade initiated by DK-PGD2.

Comparative Efficacy of CRTH2 Antagonists

The development of selective CRTH2 antagonists is a promising therapeutic strategy for allergic diseases such as asthma and allergic rhinitis. A number of small molecule antagonists have been developed and characterized for their ability to inhibit CRTH2 signaling. The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of several prominent CRTH2 antagonists. While some studies directly assess antagonism of DK-PGD2-induced responses, much of the characterization has been performed using the primary ligand, PGD2. Given DK-PGD2's selectivity for CRTH2, data from PGD2-inhibition studies are highly relevant for comparing antagonist potency at this receptor.

AntagonistTarget SpeciesAssay TypeAgonistPotency (nM)Reference
CAY10471 (TM30089) HumanRadioligand Binding (Ki)[3H]PGD20.6[2]
HumancAMP Inhibition (IC50)PGD21.2[3]
Fevipiprant (QAW039) HumanRadioligand Binding (KD)[3H]QAW0391.1[4]
HumanEosinophil Shape Change (IC50)PGD20.44[4]
Setipiprant (ACT-129968) HumanFunctional Assay (IC50)PGD26.0
BI 671800 HumanRadioligand Binding (IC50)PGD24.5[5][6]
MouseRadioligand Binding (IC50)PGD23.7[5][6]
OC000459 (Timapiprant) HumanRadioligand Binding (Ki)[3H]PGD213[7]
RatIn vivo Eosinophilia (ED50)DK-PGD20.04 (mg/kg)[7][8][9]
Guinea PigIn vivo Airway Eosinophilia (ED50)DK-PGD20.01 (mg/kg)[7][8][9]
Ramatroban (BAY u3405) HumanRadioligand Binding (Kd)[3H]Ramatroban7.2[10]
HumanCalcium Mobilization (pA2)PGD28.5[10]
AZD1981 HumanRadioligand Binding (pIC50)[3H]PGD28.4
HumanCD11b Expression (pKB)DK-PGD28.55

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular interactions and the methods used to assess them, the following diagrams illustrate the DK-PGD2 signaling pathway through CRTH2 and a typical experimental workflow for evaluating antagonist specificity.

DK-PGD2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DK_PGD2 13,14-Dihydro-15-keto PGD2 (DK-PGD2) CRTH2 CRTH2 Receptor DK_PGD2->CRTH2 Binds G_protein Gi/o Protein CRTH2->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization Induces cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) cAMP->Cellular_Response Modulates Ca_mobilization->Cellular_Response Triggers Antagonist CRTH2 Antagonist Antagonist->CRTH2 Blocks

Caption: DK-PGD2 signaling via the CRTH2 receptor.

Experimental Workflow for CRTH2 Antagonist Evaluation start Start: Identify CRTH2 Antagonist Candidate binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assays In Vitro Functional Assays binding_assay->functional_assays calcium_assay Calcium Mobilization Assay (Measure IC50) functional_assays->calcium_assay chemotaxis_assay Chemotaxis Assay (Measure IC50) functional_assays->chemotaxis_assay cAMP_assay cAMP Inhibition Assay (Measure IC50) functional_assays->cAMP_assay in_vivo In Vivo Models (e.g., Eosinophilia Model) (Determine ED50) calcium_assay->in_vivo chemotaxis_assay->in_vivo cAMP_assay->in_vivo end End: Characterize Antagonist Specificity & Potency in_vivo->end

References

A Comparative Analysis of the Pro-inflammatory Effects of DK-PGD2 and PGF2α

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pro-inflammatory properties of two potent lipid mediators: 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) and prostaglandin F2α (PGF2α). By examining their distinct signaling pathways, effects on inflammatory cell types, and the quantitative data from relevant experimental studies, this document aims to offer a clear and objective resource for researchers investigating inflammatory processes and developing novel therapeutic interventions.

Introduction to DK-PGD2 and PGF2α

DK-PGD2 is a stable metabolite of prostaglandin D2 (PGD2) and a selective agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] The activation of CRTH2 is predominantly associated with pro-inflammatory responses, particularly in the context of allergic inflammation, by mediating the recruitment and activation of key immune cells such as T helper 2 (Th2) cells, eosinophils, and type 2 innate lymphoid cells (ILC2s).[2][3]

Prostaglandin F2α (PGF2α) is another key prostanoid that plays a significant role in inflammatory processes, most notably in the female reproductive system where it is involved in parturition.[4][5] It exerts its effects through the PGF2α receptor (FP receptor), a G-protein coupled receptor that, upon activation, triggers a cascade of intracellular signaling events leading to the production of various pro-inflammatory cytokines and chemokines.[2][4][5]

While both DK-PGD2 and PGF2α are potent pro-inflammatory mediators, they elicit their effects through distinct receptor systems and signaling pathways, targeting different cell types and inducing a unique spectrum of inflammatory responses. This guide will delve into these differences, presenting the available experimental data to facilitate a comprehensive comparison.

Quantitative Comparison of Pro-inflammatory Effects

A direct quantitative comparison of the pro-inflammatory potencies of DK-PGD2 and PGF2α is challenging due to the lack of studies performing head-to-head comparisons in the same experimental systems. The following tables summarize the available quantitative data for each molecule from separate studies, highlighting their effects on different inflammatory parameters.

Table 1: Pro-inflammatory Effects of DK-PGD2

Cell Type/ModelInflammatory ResponseMethodAgonist/ConcentrationQuantitative DataReference(s)
Murine model of LPS-induced pulmonary inflammationNeutrophil influxIn vivoDK-PGD2 (5 mg/kg)2.5-fold increase in neutrophil influx[4][6]
Human Type 2 Innate Lymphoid Cells (ILC2s)Cell MigrationIn vitroDK-PGD2EC50: 14.2 ± 3.4 nM[4]
Human Type 2 Innate Lymphoid Cells (ILC2s)IL-5 SecretionIn vitroDK-PGD2EC50: 146.0 ± 18.0 nM[4]
Human Type 2 Innate Lymphoid Cells (ILC2s)IL-13 SecretionIn vitroDK-PGD2EC50: 159.2 ± 28.8 nM[4]
Human MacrophagesTNF-α Secretion (LPS-induced)In vitroDK-PGD2Marked enhancement of TNF-α release[4]
Human Th2 cellsIL-4, IL-5, and IL-13 productionIn vitroDK-PGD2Mimicked the effect of PGD2 in a dose-dependent manner[1]

Table 2: Pro-inflammatory Effects of PGF2α

Cell TypeInflammatory ResponseMethodAgonist/ConcentrationQuantitative DataReference(s)
Human Uterine Smooth Muscle Cells (HUSMCs)CCL2, CXCL8, and IL-6 SecretionELISAPGF2α (10⁻⁸–10⁻⁶ M)Dose-dependent increase[2]
Human Uterine Smooth Muscle Cells (HUSMCs)IL-1β SecretionELISAPGF2α (10⁻⁸–10⁻⁶ M)Dose-dependent increase[2]
Human Uterine Smooth Muscle Cells (HUSMCs)TNF-α SecretionELISAPGF2α (10⁻⁸–10⁻⁶ M)Dose-dependent inhibition[2]

Signaling Pathways

The pro-inflammatory effects of DK-PGD2 and PGF2α are initiated by their binding to distinct G-protein coupled receptors, which in turn activate different intracellular signaling cascades.

DK-PGD2 Signaling Pathway via CRTH2 Receptor

DK-PGD2 selectively binds to the CRTH2 (DP2) receptor, which is coupled to a Gαi protein. This interaction leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium (Ca²⁺) concentrations. These signaling events trigger downstream pathways that ultimately result in the activation of immune cells and the production of pro-inflammatory cytokines.

DK_PGD2_Signaling DK_PGD2 DK-PGD2 CRTH2 CRTH2 (DP2) Receptor DK_PGD2->CRTH2 G_alpha_i Gαi CRTH2->G_alpha_i AC Adenylate Cyclase G_alpha_i->AC inhibits PLC Phospholipase C G_alpha_i->PLC cAMP ↓ cAMP Pro_inflammatory Pro-inflammatory Responses (e.g., Cytokine Release, Chemotaxis) IP3 IP3 PLC->IP3 Ca2_plus ↑ [Ca²⁺]i

Caption: Signaling pathway of DK-PGD2 via the CRTH2 receptor.

PGF2α Signaling Pathway via FP Receptor

PGF2α binds to the FP receptor (PTGFR), which can couple to both Gαq and Gαi proteins.[2] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events, along with signaling through Gαi, activate multiple downstream pro-inflammatory pathways, including MAPKs (ERK1/2, p38), PI3K, NF-κB, and calcineurin/NFAT, leading to the transcription and secretion of pro-inflammatory cytokines and chemokines.[2][4]

PGF2a_Signaling PGF2a PGF2α FP_Receptor FP Receptor (PTGFR) PGF2a->FP_Receptor G_alpha_q Gαq FP_Receptor->G_alpha_q G_alpha_i Gαi FP_Receptor->G_alpha_i PLC Phospholipase C G_alpha_q->PLC PI3K PI3K G_alpha_i->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_plus ↑ [Ca²⁺]i PKC Protein Kinase C DAG->PKC NFAT Calcineurin/NFAT MAPK MAPK (ERK, p38) PKC->MAPK NFkB NF-κB PKC->NFkB Cytokines Pro-inflammatory Cytokines & Chemokines (IL-1β, IL-6, CXCL8, CCL2) MAPK->Cytokines PI3K->NFkB NFkB->Cytokines NFAT->NFkB

Caption: Signaling pathway of PGF2α via the FP receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Stimulation of Human Uterine Smooth Muscle Cells (HUSMCs) with PGF2α and Cytokine Measurement by ELISA

This protocol describes the stimulation of primary HUSMCs with PGF2α and the subsequent quantification of secreted pro-inflammatory cytokines using an enzyme-linked immunosorbent assay (ELISA).[2]

Cell Culture and Treatment:

  • Isolate primary HUSMCs from myometrial biopsies obtained from term pregnant women undergoing elective cesarean sections.

  • Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Once confluent, passage the cells and seed them into 24-well plates.

  • Prior to treatment, starve the cells in serum-free medium for 24 hours.

  • Treat the cells with varying concentrations of PGF2α (e.g., 10⁻⁸ M to 10⁻⁶ M) or vehicle control for 24 hours.

  • Following incubation, collect the cell culture supernatants and store at -80°C until analysis.

ELISA for Cytokine Quantification:

  • Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-1β, IL-6, CXCL8, CCL2, and TNF-α).

  • Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the biotinylated detection antibody for 1-2 hours at room temperature.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate for 20-30 minutes at room temperature.

  • Wash the plate and add the substrate solution (e.g., TMB).

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

In Vitro Migration Assay of Human Type 2 Innate Lymphoid Cells (ILC2s) in Response to DK-PGD2

This protocol details a chemotaxis assay to evaluate the migratory response of isolated human ILC2s to a gradient of DK-PGD2.[4][7]

ILC2 Isolation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using density gradient centrifugation.

  • Enrich for ILC2s using a negative selection kit to deplete non-ILC2s, followed by positive selection for CRTH2-expressing cells using magnetic-activated cell sorting (MACS).

Chemotaxis Assay:

  • Use a multi-well chemotaxis chamber with a porous membrane (e.g., 5 µm pore size).

  • Add different concentrations of DK-PGD2 or a vehicle control to the lower wells of the chamber.

  • Resuspend the isolated ILC2s in a serum-free medium and add them to the upper wells of the chamber.

  • Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 2-3 hours.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several high-power fields under a microscope.

  • Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the vehicle control).

Experimental Workflow for Cytokine Release Assay

The following diagram illustrates a general workflow for an in vitro cytokine release assay, applicable for studying the effects of both DK-PGD2 and PGF2α on various immune cell types.

Cytokine_Release_Workflow Start Start Isolate_Cells Isolate Primary Immune Cells (e.g., Macrophages, ILC2s, HUSMCs) Start->Isolate_Cells Culture_Cells Culture and Seed Cells in Multi-well Plates Isolate_Cells->Culture_Cells Stimulate_Cells Stimulate Cells with DK-PGD2 or PGF2α (and appropriate controls) Culture_Cells->Stimulate_Cells Incubate Incubate for a Defined Period (e.g., 24 hours) Stimulate_Cells->Incubate Collect_Supernatant Collect Cell Culture Supernatant Incubate->Collect_Supernatant Measure_Cytokines Measure Cytokine Levels (e.g., ELISA, Multiplex Assay) Collect_Supernatant->Measure_Cytokines Analyze_Data Data Analysis and Interpretation Measure_Cytokines->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an in vitro cytokine release assay.

Conclusion

DK-PGD2 and PGF2α are both significant contributors to inflammatory responses, yet they operate through distinct mechanisms and exhibit different cellular targets. DK-PGD2, acting through the CRTH2 receptor, is a key player in type 2 immunity, potently inducing the migration and activation of ILC2s and Th2 cells. In contrast, PGF2α, via its FP receptor, drives a broader pro-inflammatory cytokine and chemokine response in tissues such as the myometrium.

The lack of direct comparative studies necessitates a cautious interpretation when evaluating their relative pro-inflammatory potency. The available data, summarized in this guide, suggest that DK-PGD2 is highly potent in mediating specific aspects of allergic inflammation, with effects observed at nanomolar concentrations. PGF2α also demonstrates robust pro-inflammatory activity, inducing significant cytokine production in the nanomolar to micromolar range.

Future research should aim to directly compare the effects of these two lipid mediators in various inflammatory models and cell types. Such studies would provide a more definitive understanding of their relative contributions to different inflammatory diseases and could guide the development of more targeted therapeutic strategies. The detailed protocols and signaling pathway diagrams provided in this guide offer a foundation for researchers to design and execute such comparative investigations.

References

Validation of an LC-MS/MS Method for DK-PGD2 using a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of an LC-MS/MS method for the quantification of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) with an alternative immunoassay approach. The information presented is supported by experimental data from published literature, offering insights into method validation, performance, and the critical role of reference materials.

Introduction to DK-PGD2

Method Comparison: LC-MS/MS vs. ELISA

The selection of an analytical method for DK-PGD2 quantification depends on the specific requirements of the study, including sensitivity, specificity, throughput, and cost. Below is a comparison of the primary analytical technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a common alternative, the Enzyme-Linked Immunosorbent Assay (ELISA).

Table 1: Comparison of Analytical Methods for DK-PGD2 Quantification

FeatureLC-MS/MSELISA (Enzyme-Linked Immunosorbent Assay)
Principle Separation by chromatography, detection by mass-to-charge ratio.Antigen-antibody binding with enzymatic signal amplification.
Specificity High; capable of distinguishing between structurally similar molecules.Can be prone to cross-reactivity with related prostaglandins (B1171923).
Sensitivity High; typically in the low pg/mL range.Varies by kit; can be in the pg/mL to ng/mL range.
Throughput Moderate; sample preparation can be intensive.High; suitable for screening large numbers of samples.
Cost per Sample Higher initial instrument cost, lower per-sample reagent cost.Lower initial cost, higher per-sample reagent cost.
Matrix Effects Can be significant but can be mitigated with internal standards.Can be affected by matrix components interfering with antibody binding.
Multiplexing Can simultaneously quantify multiple analytes.Typically measures a single analyte per assay.

Experimental Protocols

LC-MS/MS Method for DK-PGD2 Quantification

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Spike plasma samples with DK-PGD2-d4 internal standard.

  • Condition a C18 SPE cartridge with methanol (B129727) and then water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a low-percentage organic solvent to remove interferences.

  • Elute DK-PGD2 and the internal standard with a high-percentage organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

2. Liquid Chromatography Conditions

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to achieve chromatographic separation.

  • Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • DK-PGD2: Precursor ion (e.g., m/z 351.2) to a specific product ion.

    • DK-PGD2-d4: Precursor ion (e.g., m/z 355.2) to a specific product ion.

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Table 2: Performance Characteristics of an Adapted LC-MS/MS Method

ParameterPerformance
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1-10 pg/mL
Accuracy (% Bias) Within ±15%
Precision (% CV) < 15%
Recovery > 85%
Data adapted from a method for a structurally similar compound[1].
ELISA Method for DK-PGD2 Quantification

As a direct ELISA kit for DK-PGD2 is not widely available, this section describes a general protocol for a competitive ELISA, which is a common format for small molecule quantification and is available for the related compound 13,14-dihydro-15-keto PGF2α[3][4][5].

1. Assay Principle

This is a competitive immunoassay where DK-PGD2 in the sample competes with a fixed amount of enzyme-labeled DK-PGD2 for a limited number of binding sites on a specific antibody coated on a microplate. The amount of color produced is inversely proportional to the concentration of DK-PGD2 in the sample.

2. Assay Procedure

  • Add standards, controls, and samples to the antibody-coated microplate wells.

  • Add the enzyme-conjugated DK-PGD2 to each well.

  • Incubate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution that reacts with the enzyme to produce a colored product.

  • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the concentration of DK-PGD2 in the samples by comparing their absorbance to the standard curve.

Table 3: Typical Performance Characteristics of a Prostaglandin (B15479496) Metabolite ELISA Kit

ParameterPerformance
Assay Range 10 - 5000 pg/mL
Sensitivity ~5-15 pg/mL
Intra-assay Precision (% CV) < 10%
Inter-assay Precision (% CV) < 15%
Cross-reactivity Varies; may show some cross-reactivity with other PGD2 metabolites.
Data based on commercially available ELISA kits for similar prostaglandin metabolites.

The Role of Certified Reference Material

A Certified Reference Material (CRM) is a standard of the highest quality, with its property values certified by a technically valid procedure, accompanied by a certificate that provides the value, its uncertainty, and a statement of metrological traceability. While research-grade standards for DK-PGD2 are available from suppliers like Cayman Chemical, a CRM provides an additional level of confidence and is essential for:

  • Method Validation: Establishing the trueness and accuracy of a method.

  • Calibration: Ensuring the traceability of measurement results.

  • Quality Control: Monitoring the ongoing performance of an analytical method.

The absence of a commercially available CRM for DK-PGD2 necessitates careful characterization of the research-grade standard used for quantification and a thorough validation of the analytical method.

Signaling Pathway and Experimental Workflow

To provide a broader context for the analysis of DK-PGD2, the following diagrams illustrate the PGD2 signaling pathway and a typical experimental workflow for LC-MS/MS validation.

PGD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response PGD2 PGD2 DP1 DP1 Receptor PGD2->DP1 DP2 DP2 (CRTH2) Receptor PGD2->DP2 DK_PGD2 DK-PGD2 PGD2->DK_PGD2 Metabolism AC Adenylate Cyclase DP1->AC PLC Phospholipase C DP2->PLC cAMP cAMP AC->cAMP Ca2 Ca²⁺ PLC->Ca2 PKC PKC PLC->PKC PKA PKA cAMP->PKA Relaxation Vasodilation, Bronchodilation PKA->Relaxation Inflammation Chemotaxis of Eosinophils, Basophils, Th2 cells Ca2->Inflammation PKC->Inflammation Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 PGDS PGD Synthase PGH2->PGDS PGDS->PGD2

Caption: PGD2 signaling pathway and metabolism to DK-PGD2.

LCMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation cluster_data Data Processing Sample_Collection Biological Sample (e.g., Plasma) Internal_Standard Spike with DK-PGD2-d4 Sample_Collection->Internal_Standard Stability Stability Sample_Collection->Stability SPE Solid-Phase Extraction Internal_Standard->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation Chromatographic Separation (LC) Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Specificity Specificity MS_Detection->Specificity Quantification Quantification MS_Detection->Quantification Linearity Linearity Accuracy Accuracy Precision Precision LLOQ LLOQ Quantification->Linearity Quantification->Accuracy Quantification->Precision Quantification->LLOQ Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS method validation.

Conclusion

The quantification of DK-PGD2 is essential for advancing our understanding of its biological roles. While LC-MS/MS offers superior specificity and sensitivity compared to ELISA, the choice of method should be guided by the specific research question and available resources. The lack of a certified reference material for DK-PGD2 underscores the importance of rigorous in-house validation of the analytical method using available research-grade standards and deuterated internal standards to ensure the generation of reliable and reproducible data. Future development of a DK-PGD2 CRM will be a significant step forward for the research community, enabling greater consistency and comparability of results across different laboratories.

References

The Clinical Utility of 13,14-Dihydro-15-keto PGD2 in Allergic Rhinitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 13,14-Dihydro-15-keto Prostaglandin D2 (DK-PGD2) with other key biomarkers in the context of allergic rhinitis. It includes supporting data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to aid in the assessment of DK-PGD2 as a clinical utility marker.

Introduction to DK-PGD2 in Allergic Rhinitis

Allergic rhinitis is an inflammatory condition of the nasal mucosa driven by a type 2 immune response to allergens. Prostaglandin D2 (PGD2) is a primary mediator released from mast cells upon allergen exposure and plays a significant role in the pathophysiology of allergic diseases.[1] PGD2 exerts its effects through two main receptors: the D-prostanoid (DP) receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1]

DK-PGD2 is a stable, major metabolite of PGD2. Its significance lies in its selective agonism for the CRTH2 receptor, which is expressed on key effector cells in allergic inflammation, including T-helper 2 (Th2) lymphocytes, eosinophils, and basophils. The interaction between DK-PGD2 and CRTH2 is implicated in the recruitment and activation of these cells, contributing to the characteristic symptoms of allergic rhinitis. While the direct measurement of PGD2 can be challenging due to its instability, its metabolites, such as DK-PGD2, offer a more stable target for assessing mast cell activation and the downstream inflammatory cascade.

Comparative Analysis of Biomarkers in Allergic Rhinitis

The clinical assessment of allergic rhinitis often involves a combination of patient history, physical examination, and the measurement of various biomarkers. This section compares DK-PGD2 (using its parent compound PGD2 as a proxy where direct data is unavailable) with established and other emerging biomarkers.

Quantitative Data Comparison

The following table summarizes the levels of various biomarkers in individuals with allergic rhinitis compared to healthy controls. It is important to note that direct quantitative data for DK-PGD2 in the nasal lavage fluid of allergic rhinitis patients is limited in publicly available literature. Therefore, data for its parent compound, PGD2, is presented as a surrogate marker of the PGD2 pathway activation.

BiomarkerSample TypeAllergic Rhinitis Patients (Mean ± SD)Healthy Controls (Mean ± SD)Fold Change (Approx.)Key Findings & Citations
PGD2 Nasal Lavage Fluid1.33 ± 0.17 nmol/mL0.23 ± 0.16 nmol/mL~5.8PGD2 levels are significantly elevated in the nasal lavage fluid of allergic rhinitis patients.[2]
Nasal Eosinophils Nasal Smear>10 cells/hpf in 75% of patientsGenerally low or absent-A high percentage of allergic rhinitis patients show significant nasal eosinophilia. A positive correlation exists between nasal and blood eosinophil counts.
Serum Total IgE SerumElevated, variableNormal range-Serum IgE levels are often elevated in atopic individuals but do not always correlate well with the severity of rhinitis symptoms or with nasal eosinophil counts.[3]
Histamine Nasal Lavage Fluid53 ± 7.6 nmol/L3.4 ± 1.0 nmol/L~15.6Histamine is significantly increased in the nasal lavage fluid of allergic rhinitis patients.[2]

Experimental Protocols

Accurate and reproducible measurement of biomarkers is critical for their clinical application. This section details methodologies for the quantification of DK-PGD2 and other relevant markers.

Measurement of DK-PGD2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules like prostaglandins (B1171923) and their metabolites from complex biological matrices.

1. Sample Collection and Preparation (Nasal Lavage Fluid):

  • Nasal lavage is performed by instilling a known volume of sterile saline solution into each nostril, followed by collection of the fluid.

  • The collected fluid is immediately placed on ice and centrifuged to remove cellular debris.

  • An antioxidant, such as butylated hydroxytoluene (BHT), is added to prevent ex vivo oxidation of lipids.

  • A deuterated internal standard (e.g., DK-PGD2-d4) is added to each sample to account for sample loss during processing and for matrix effects.

  • Solid-phase extraction (SPE) is employed to isolate and concentrate the prostaglandins from the lavage fluid. C18 cartridges are commonly used for this purpose.

  • The sample is loaded onto the conditioned and equilibrated SPE cartridge. The cartridge is then washed to remove interfering substances.

  • The prostaglandins are eluted with an organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).

  • The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.[4]

2. LC-MS/MS Analysis:

  • Chromatographic Separation: A reverse-phase C18 column is typically used to separate DK-PGD2 from other prostaglandins and interfering substances. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed.[1]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for DK-PGD2 and its deuterated internal standard are monitored.

  • Quantification: A standard curve is generated using known concentrations of a DK-PGD2 analytical standard. The concentration of DK-PGD2 in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Measurement of Other Biomarkers
  • Nasal Eosinophil Count: Nasal secretions are collected via swab or blowing and smeared onto a glass slide. The smear is stained (e.g., with Wright-Giemsa stain), and eosinophils are counted under a microscope. A count of >10 eosinophils per high-power field is often considered indicative of allergic rhinitis.

  • Serum Total IgE: This is a standard clinical laboratory test typically performed using an automated immunoassay system (e.g., ELISA or chemiluminescence immunoassay).

Visualizing the Role of DK-PGD2 in Allergic Rhinitis

Signaling Pathway of PGD2 and DK-PGD2 in Allergic Rhinitis

The following diagram illustrates the synthesis of PGD2 from arachidonic acid and its subsequent metabolism to DK-PGD2. It also depicts the downstream signaling cascade following the binding of these molecules to their respective receptors on immune cells, leading to the inflammatory response characteristic of allergic rhinitis.

PGD2_Signaling_Pathway PGD2 and DK-PGD2 Signaling in Allergic Rhinitis cluster_synthesis Synthesis and Metabolism cluster_receptors Receptor Binding cluster_effects Cellular Effects Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/2 PGD2 PGD2 PGH2->PGD2 PGD Synthase DK_PGD2 13,14-Dihydro-15-keto PGD2 (DK-PGD2) PGD2->DK_PGD2 15-PGDH DP1 DP1 Receptor PGD2->DP1 CRTH2 CRTH2 Receptor PGD2->CRTH2 DK_PGD2->CRTH2 Vasodilation Vasodilation, Increased Permeability DP1->Vasodilation Eosinophil_Recruitment Eosinophil, Basophil, Th2 Cell Recruitment and Activation CRTH2->Eosinophil_Recruitment Cytokine_Release Th2 Cytokine (IL-4, IL-5, IL-13) Release Eosinophil_Recruitment->Cytokine_Release

PGD2 and DK-PGD2 Signaling Pathway in Allergic Rhinitis
Experimental Workflow for DK-PGD2 Measurement

The diagram below outlines the key steps in a typical experimental workflow for the quantification of DK-PGD2 from nasal lavage fluid using LC-MS/MS.

Experimental_Workflow Experimental Workflow for DK-PGD2 Measurement cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Nasal_Lavage 1. Nasal Lavage Fluid Collection Centrifugation 2. Centrifugation Nasal_Lavage->Centrifugation Internal_Standard 3. Addition of Internal Standard Centrifugation->Internal_Standard SPE 4. Solid-Phase Extraction (SPE) Internal_Standard->SPE Evaporation 5. Evaporation and Reconstitution SPE->Evaporation LC_Separation 6. LC Separation Evaporation->LC_Separation MS_Detection 7. MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification 8. Quantification (Standard Curve) MS_Detection->Quantification Data_Analysis 9. Data Analysis Quantification->Data_Analysis

Workflow for DK-PGD2 Measurement by LC-MS/MS

Conclusion

The measurement of DK-PGD2, a stable metabolite of PGD2, holds promise as a specific biomarker for mast cell activation and the CRTH2-mediated inflammatory pathway in allergic rhinitis. While direct comparative data with other biomarkers in nasal secretions is still emerging, the established role of the PGD2/CRTH2 axis in allergic inflammation suggests that DK-PGD2 could offer valuable insights into the underlying pathophysiology of allergic rhinitis. Its stability compared to the parent PGD2 molecule makes it a more robust analyte for clinical assays. Further studies directly comparing the levels of DK-PGD2 in nasal lavage fluid with established markers like eosinophil counts and local IgE are warranted to fully elucidate its clinical utility in diagnosing, staging, and monitoring the treatment of allergic rhinitis. The use of sensitive and specific analytical methods like LC-MS/MS will be crucial in these future investigations.

References

Safety Operating Guide

Navigating the Safe Disposal of 13,14-Dihydro-15-keto prostaglandin D2: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 13,14-Dihydro-15-keto prostaglandin (B15479496) D2, ensuring compliance with general laboratory safety standards.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 13,14-Dihydro-15-keto prostaglandin D2. While a specific SDS for this compound was not found in the immediate search, related compounds are often supplied in a flammable solvent, such as ethanol (B145695) or methyl acetate, and may cause serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.

  • Waste Identification and Classification:

    • Classify waste containing this compound as "Hazardous Waste."

    • If dissolved in a flammable solvent, it should also be classified as "Flammable Liquid."

  • Segregation:

    • Do not mix this waste with other chemical waste streams unless they are compatible.

    • Keep it separate from non-hazardous waste, biological waste, and sharps.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.

    • Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the solvent used.

    • The label should also include the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

    • The storage area should be secure, well-ventilated, and away from heat, sparks, or open flames.

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental services contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2]

Quantitative Data Summary

For clarity and easy comparison, the following table summarizes key quantitative data related to the handling and storage of this chemical waste.

ParameterGuidelineSource
Maximum Satellite Accumulation55 gallonsUPenn EHRS
Container Headspace~1 inch for a 4L containerUniversity of Florida EHS
Storage Time in SAA (partially full)Up to 1 yearCentral Washington University

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_0 Preparation cluster_1 Waste Handling cluster_2 Storage & Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Identify as Hazardous Waste B->C Begin Disposal D Segregate from Other Waste Streams C->D E Use a Labeled, Compatible Waste Container D->E F Seal Container When Not in Use E->F G Store in Designated Satellite Accumulation Area (SAA) F->G Transfer to Storage H Arrange for Professional Hazardous Waste Collection G->H I Document Waste Transfer H->I

Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling 13,14-Dihydro-15-keto prostaglandin D2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2). The following procedures are designed to ensure the safe handling of this potent bioactive lipid and to provide a framework for its experimental use.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye Protection Safety GogglesSnug-fitting, offering protection from splashes.
Face ShieldTo be worn over safety goggles when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before use and change frequently.
Body Protection Laboratory CoatButtoned, full-length lab coat to protect skin and personal clothing.
Chemical-resistant apron/coverallsRecommended when handling larger quantities or when there is a high risk of splashes.
Respiratory Protection Fume HoodAll handling of the compound, especially when in solution with volatile solvents, should be conducted in a certified chemical fume hood.
RespiratorMay be required for certain operations, such as cleaning up large spills. Consult your institution's safety officer.

Handling and Storage

Handling:

  • Engineering Controls: All work with DK-PGD2 should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[3] Do not breathe vapors or mists.[1][3] Keep away from sources of ignition as solutions may be flammable.[1]

  • Transfers: Use appropriate tools (e.g., micropipettes) for transfers to minimize the risk of spills and aerosol generation. For potent compounds, closed transfer systems are recommended where feasible.[4][5]

Storage:

  • Temperature: For long-term stability, 13,14-Dihydro-15-keto prostaglandin D2 should be stored at -20°C or -80°C.

  • Container: Keep the container tightly sealed to prevent solvent evaporation and contamination.

  • Incompatibilities: Store away from strong oxidizing agents.

Disposal Plan

Prostaglandin waste should be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste containing DK-PGD2, including contaminated consumables (e.g., pipette tips, gloves), in a designated, clearly labeled, and sealed hazardous waste container.

  • Disposal Route: Do not dispose of down the drain.[6] The waste must be disposed of through your institution's environmental health and safety (EHS) office.[7] Follow all local, state, and federal regulations for hazardous waste disposal. Lab pack services can be utilized for the safe disposal of various laboratory chemicals.[8]

Experimental Protocols and Visualizations

Signaling Pathway

This compound is a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[9] Activation of this G-protein coupled receptor (GPCR) on immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils leads to their migration and activation, playing a role in allergic inflammation.[10][11] The signaling cascade involves G-protein activation, a decrease in intracellular cAMP, and an increase in intracellular calcium.[12]

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm DK_PGD2 13,14-Dihydro-15-keto prostaglandin D2 CRTH2 CRTH2 (DP2) Receptor DK_PGD2->CRTH2 Binds to G_protein Gi/o Protein CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis, Activation) cAMP->Cellular_Response Modulates Ca_mobilization ↑ Intracellular Ca²⁺ Ca_mobilization->Cellular_Response IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG IP3->Ca_mobilization DAG->Cellular_Response

Caption: Simplified CRTH2 (DP2) Receptor Signaling Pathway.

Experimental Workflow: Chemotaxis Assay

A common application for DK-PGD2 is to study its chemotactic effect on immune cells. The following is a generalized workflow for a chemotaxis assay using a multi-well chamber.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_cells 1. Prepare Cell Suspension (e.g., Th2 cells, eosinophils) in serum-free media place_cells 5. Add cell suspension to top of membrane prep_cells->place_cells prep_chemo 2. Prepare DK-PGD2 dilutions (and controls) in assay media add_chemo 3. Add DK-PGD2/controls to bottom wells of chemotaxis chamber prep_chemo->add_chemo add_cells 4. Place porous membrane over bottom wells add_chemo->add_cells add_cells->place_cells incubate 6. Incubate at 37°C (e.g., 1-3 hours) place_cells->incubate remove_membrane 7. Remove membrane incubate->remove_membrane quantify_cells 8. Quantify migrated cells in bottom wells (e.g., via flow cytometry or fluorescent dye) remove_membrane->quantify_cells

Caption: General workflow for a cell chemotaxis assay.

Detailed Methodology for Chemotaxis Assay

This protocol is adapted from standard chemotaxis assay procedures.[13][14][15]

  • Cell Preparation:

    • Culture and expand the target immune cells (e.g., Th2-polarized lymphocytes, eosinophils).

    • One day prior to the assay, starve the cells by resuspending them in a serum-free or low-serum medium.[15]

    • On the day of the experiment, count the cells and adjust the concentration to 1-2 x 10^6 cells/mL in the appropriate assay buffer (e.g., RPMI 1640 with 10 mM HEPES).[13]

  • Chemoattractant Preparation:

    • Prepare serial dilutions of this compound in the assay buffer. A typical concentration range to test would be from 1 nM to 1 µM.

    • Include a negative control (assay buffer alone) and a positive control (a known chemoattractant for the cell type).

  • Assay Assembly:

    • Using a multi-well chemotaxis chamber (e.g., a 96-well plate with a 5-µm pore filter), add the chemoattractant dilutions to the bottom wells.[13]

    • Carefully place the porous membrane over the bottom wells, ensuring no air bubbles are trapped.

    • Add the prepared cell suspension to the top wells, directly onto the membrane.

  • Incubation:

    • Cover the plate and incubate at 37°C in a humidified incubator with 5% CO2 for a period of 1 to 3 hours. The optimal time should be determined empirically for each cell type.[13][14]

  • Quantification of Migration:

    • After incubation, carefully remove the membrane, scraping off any non-migrated cells from the top surface.

    • The cells that have migrated through the membrane into the bottom wells can be quantified. This can be achieved by:

      • Directly counting the cells in the bottom well using a flow cytometer.[13]

      • Using a fluorescent dye (e.g., Calcein AM) to label the migrated cells and reading the fluorescence on a plate reader.[15]

This comprehensive guide is intended to promote a culture of safety and operational excellence in the laboratory. Always consult your institution's specific safety protocols and guidelines before beginning any new experimental procedure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.